molecular formula C8H7NO2 B1530865 3-Methyl-1,2-benzisoxazol-4-ol CAS No. 51110-58-8

3-Methyl-1,2-benzisoxazol-4-ol

Cat. No.: B1530865
CAS No.: 51110-58-8
M. Wt: 149.15 g/mol
InChI Key: QJKWESZXKFJXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2-benzisoxazol-4-ol is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methyl-1,2-benzisoxazol-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 622636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methyl-1,2-benzisoxazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,2-benzisoxazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1,2-benzoxazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKWESZXKFJXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=CC=CC(=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methyl-1,2-benzisoxazol-4-ol synthesis and characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methyl-1,2-benzisoxazol-4-ol

Executive Summary: The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive, research-level overview of a proposed synthetic pathway and detailed characterization methods for a specific derivative, 3-Methyl-1,2-benzisoxazol-4-ol. Due to the absence of a direct, documented synthesis for this specific molecule in readily available literature, this document outlines a robust and chemically sound strategy derived from established methodologies for analogous heterocyclic systems. We present a multi-step synthesis beginning from a commercially available precursor, complete with detailed experimental protocols. Furthermore, a full suite of analytical techniques for structural verification and purity assessment is described, including NMR, MS, IR, and HPLC. This guide is intended for researchers and scientists in organic synthesis and drug development, providing both a practical blueprint and a framework for further investigation.

The 1,2-benzisoxazole ring system is a prominent heterocyclic motif that has garnered significant attention in the field of drug discovery. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of therapeutic activities, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2]

The specific substitution pattern of 3-Methyl-1,2-benzisoxazol-4-ol, featuring a methyl group at the C3 position and a hydroxyl group at the C4 position, presents an interesting target for synthesis. The phenolic hydroxyl group offers a potential site for further functionalization or can act as a key hydrogen bond donor in receptor-ligand interactions. The C3-methyl group can influence the molecule's steric profile and metabolic stability. This guide, therefore, provides a scientifically grounded, proposed pathway to access this novel compound for screening and further development.

Proposed Synthetic Strategy

Given the lack of a direct published precedent, a synthetic route was devised based on well-established transformations in heterocyclic chemistry. The core of the strategy involves the formation of the isoxazole ring via an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into simpler, more readily available precursors. The key disconnection is the N–O bond of the isoxazole ring, leading back to a suitably substituted o-hydroxyacetophenone oxime. The phenolic hydroxyl group is masked as a methyl ether during the synthesis to prevent unwanted side reactions, which necessitates a final deprotection step.

G TM Target Molecule 3-Methyl-1,2-benzisoxazol-4-ol I1 Protected Intermediate 3-Methyl-4-methoxy-1,2-benzisoxazole TM->I1  Deprotection (O-Demethylation) I2 Oxime Intermediate (E/Z)-2-hydroxy-6-methoxy-3-nitroacetophenone oxime I1->I2  Intramolecular SNAr Cyclization SM Starting Material 2-Hydroxy-6-methoxy-3-nitroacetophenone I2->SM  Oximation

Caption: Retrosynthetic analysis of 3-Methyl-1,2-benzisoxazol-4-ol.

Forward Synthesis Pathway

The proposed forward synthesis is a three-step process designed for efficiency and control.

  • Oximation: The synthesis begins with the reaction of 2-hydroxy-6-methoxy-3-nitroacetophenone with hydroxylamine hydrochloride. This reaction converts the ketone into its corresponding oxime. The presence of a mild base is crucial to neutralize the HCl generated, driving the reaction to completion.

  • Cyclization: The key ring-forming step is a base-mediated intramolecular SNAr reaction. Treatment of the oxime intermediate with a suitable base, such as potassium carbonate, deprotonates the phenolic hydroxyl group. The resulting phenoxide acts as an intramolecular nucleophile, attacking the electron-deficient aromatic ring at the carbon bearing the nitro group, which is an excellent leaving group. This cyclization forges the N-O bond and yields the 1,2-benzisoxazole ring system.

  • Demethylation: The final step is the cleavage of the methyl ether to unmask the C4-hydroxyl group. Boron tribromide (BBr₃) is a classic and highly effective reagent for this transformation, as it is a strong Lewis acid that readily coordinates to the ether oxygen, facilitating the removal of the methyl group.

Detailed Experimental Protocols

Step 1: Synthesis of (E/Z)-2-hydroxy-6-methoxy-3-nitroacetophenone oxime

  • To a solution of 2-hydroxy-6-methoxy-3-nitroacetophenone (1.0 eq) in ethanol (0.2 M), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

  • Add deionized water to the residue to precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water, and dry under high vacuum to yield the oxime product as a mixture of E/Z isomers.

Causality: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt and neutralize the HCl byproduct, which is essential for the reaction to proceed. Ethanol is an effective solvent for both reactants and allows for heating to a sufficient temperature to drive the reaction.

Step 2: Synthesis of 3-Methyl-4-methoxy-1,2-benzisoxazole

  • In a round-bottom flask, dissolve the oxime intermediate from Step 1 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) (0.15 M).

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC.

  • After completion (typically 3-5 hours), cool the mixture to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-Methyl-4-methoxy-1,2-benzisoxazole.

Causality: A polar aprotic solvent like DMF is ideal for SNAr reactions as it solvates the potassium cation but not the carbonate anion, increasing the base's reactivity. K₂CO₃ is a strong enough base to deprotonate the phenol, initiating the intramolecular cyclization by displacing the nitro group.

Step 3: Synthesis of 3-Methyl-1,2-benzisoxazol-4-ol

  • Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be performed under an inert atmosphere (N₂ or Ar) in a well-ventilated fume hood.

  • Dissolve the purified 3-Methyl-4-methoxy-1,2-benzisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.5 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the final product, 3-Methyl-1,2-benzisoxazol-4-ol.

Causality: The reaction is performed at low temperature to control the exothermicity of the Lewis acid-base reaction between BBr₃ and the ether. Anhydrous conditions are critical to prevent the violent decomposition of BBr₃. The final aqueous workup neutralizes the acidic byproducts and hydrolyzes the boron intermediates.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the newly synthesized 3-Methyl-1,2-benzisoxazol-4-ol.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Purified Solid Product HPLC Purity Assessment (HPLC) Synthesis->HPLC MS Molecular Weight (Mass Spec) Synthesis->MS NMR Structural Elucidation (¹H & ¹³C NMR) Synthesis->NMR IR Functional Groups (IR Spectroscopy) Synthesis->IR MP Physical Properties (Melting Point) Synthesis->MP Final Confirmed Structure & Purity Data HPLC->Final MS->Final NMR->Final IR->Final MP->Final

Caption: Workflow for the analytical characterization of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

  • Protocol: A reverse-phase C18 column is used with a mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient runs from 5% B to 95% B over 15 minutes. Detection is performed using a UV detector at 254 nm.

  • Expected Result: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of this peak relative to all other peaks.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the target compound.

  • Protocol: Electrospray ionization (ESI) is a suitable method. The sample is dissolved in methanol or acetonitrile and injected into the mass spectrometer.

  • Expected Result: For 3-Methyl-1,2-benzisoxazol-4-ol (C₈H₇NO₂), the expected exact mass is 149.0477 g/mol . In positive ion mode, the spectrum should show a prominent peak at m/z = 150.0550, corresponding to the protonated molecule [M+H]⁺.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[3][4]

  • Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent to ensure solubility and allow for the observation of the exchangeable phenolic proton.

  • Expected ¹H NMR Data:

    • A singlet for the phenolic OH (likely broad, ~9.0-10.0 ppm).

    • Three aromatic protons in the 6.8-7.5 ppm range, exhibiting coupling patterns (doublets, triplets) consistent with a 1,2,3-trisubstituted benzene ring.

    • A singlet for the C3-methyl group (~2.4-2.6 ppm).

  • Expected ¹³C NMR Data:

    • Signals for the 8 unique carbons, including two quaternary carbons in the benzisoxazole core, four aromatic CH carbons, one methyl carbon, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

  • Protocol: The spectrum is obtained using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

  • Expected Result: Characteristic absorption bands should be observed for the O-H stretch of the phenol (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), the C=N bond of the isoxazole ring (~1620-1640 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).

Summary of Expected Characterization Data
Technique Parameter Expected Result
HPLC Purity>95% (single major peak)
HRMS (ESI+) [M+H]⁺m/z = 150.0550 (Calculated for C₈H₈NO₂⁺)
¹H NMR Chemical Shifts (δ, ppm)Phenolic OH (~9-10), Aromatic H (6.8-7.5), CH₃ (~2.4-2.6)
IR Wavenumber (cm⁻¹)~3200-3500 (O-H), ~1620-1640 (C=N), ~1450-1600 (C=C)
Melting Point Physical StateCrystalline solid with a sharp melting range

Discussion and Future Outlook

This guide outlines a logical and robust synthetic strategy for accessing 3-Methyl-1,2-benzisoxazol-4-ol, a novel compound with potential applications in medicinal chemistry. The proposed route leverages well-understood and reliable chemical transformations. The key ring-forming SNAr reaction is a high-yielding and dependable method for constructing the benzisoxazole core from ortho-nitro precursors.

Potential challenges in this synthesis may include the regioselectivity of the initial nitration to obtain the starting material and the optimization of the final demethylation step to ensure high yields without product degradation. Future work could explore alternative cyclization strategies, such as those involving reductive cyclization of ortho-nitro compounds or cycloaddition reactions, to provide comparative routes.[2][6]

Upon successful synthesis and characterization, 3-Methyl-1,2-benzisoxazol-4-ol can be entered into various biological screening programs. The C4-hydroxyl group also serves as a synthetic handle for the creation of a library of derivatives, enabling structure-activity relationship (SAR) studies to identify compounds with enhanced potency and selectivity for specific biological targets.

References

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Alabugin, I. V. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Russian Chemical Reviews, 91(2), RCR5023. Available at: [Link]

  • Babu, K. S., & Kumar, M. S. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(46), 26343-26356. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved January 27, 2026, from [Link]

  • Shinde, D. B. (2011). Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole. Heterocyclic Letters, 1(1), 25-27. Available at: [Link]

  • Shetnev, A., et al. (2021). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1259-1269. Available at: [Link]

  • The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Reddy, T. S., et al. (2005). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44(1), 180-183. Available at: [Link]

  • Urruticoechea, A., et al. (2022). The Anthranil Core as a π-Conjugated Bridge in the Synthesis of Molecular Photosensitizers. The Journal of Organic Chemistry, 87(15), 10185–10190. Available at: [Link]

  • Davis, M., & Elmes, B. C. (1968). Mechanism of the conversion of 2-nitrobenzyl systems into 2,1-benzisoxazoles. Journal of the Chemical Society C: Organic, 1879-1882. Available at: [Link]

Sources

Introduction: The Benzisoxazole Scaffold and the Imperative of Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-1,2-benzisoxazol-4-ol

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The benzisoxazole scaffold is one such "privileged structure," forming the core of numerous drugs with applications ranging from antipsychotics to anticonvulsants and anti-inflammatory agents.[1][2][3][4] Its versatile binding properties and synthetic tractability make it a cornerstone for drug discovery programs. This guide focuses on a novel derivative, 3-Methyl-1,2-benzisoxazol-4-ol , providing a comprehensive technical framework for its physicochemical characterization.

For any new chemical entity (NCE), a thorough understanding of its fundamental physical and chemical properties is not merely academic; it is the bedrock upon which its entire development trajectory is built. Properties such as aqueous solubility, lipophilicity (LogP), and acidity (pKa) are the primary determinants of a molecule's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME).[5][6][] An unfavorable physicochemical profile can destine an otherwise potent compound to failure.

This document serves as both a technical guide and a strategic manual for researchers, scientists, and drug development professionals. It details the robust, field-proven methodologies for determining the critical physicochemical properties of 3-Methyl-1,2-benzisoxazol-4-ol, explaining not just the "how" but the fundamental "why" behind each experimental choice.

Molecular Structure and Identity

The foundational step in characterizing any NCE is confirming its structure and basic molecular properties.

Chemical Structure:

Caption: 2D Structure of 3-Methyl-1,2-benzisoxazol-4-ol.

Table 1: Molecular Identifiers and Properties

PropertyValueSource
IUPAC Name 3-methyl-1,2-benzisoxazol-4-ol-
Molecular Formula C₈H₇NO₂Calculated
Molecular Weight 149.15 g/mol Calculated
CAS Number Not available (Derivative)-
Parent CAS 4825-75-6 (for 3-Methyl-1,2-benzisoxazole)[8][9][10][11]

Aqueous Solubility: The Gateway to Bioavailability

Expert Rationale: Before a drug can act, it must be absorbed into the systemic circulation. For orally administered drugs, this necessitates dissolution in the aqueous environment of the gastrointestinal (GI) tract.[12][13] Therefore, aqueous solubility is a primary and non-negotiable property. Poor solubility (<10 µM) often leads to low and erratic bioavailability, creating significant hurdles for formulation and clinical development.[5] We prioritize the determination of thermodynamic solubility as it represents the true equilibrium state and provides the most reliable data for downstream decision-making.

Experimental Protocol: Equilibrium Shake-Flask Method

This method is the "gold standard" for determining thermodynamic solubility, ensuring the system reaches a true equilibrium between the dissolved and solid states of the compound.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 3-Methyl-1,2-benzisoxazol-4-ol (enough to ensure undissolved solid remains visible) to a series of glass vials containing well-defined aqueous media (e.g., pH 7.4 phosphate-buffered saline, Simulated Gastric Fluid, water).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for a minimum of 24-48 hours. This prolonged agitation is critical to overcome kinetic barriers and achieve thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to pellet the undissolved solid.

  • Sampling: Carefully extract an aliquot of the clear supernatant. Extreme care must be taken to avoid aspirating any solid particles. Filtration through a low-binding filter (e.g., PVDF) is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve of known concentrations.

  • Verification: The presence of remaining solid in the vial after the experiment validates that the measured concentration represents the saturation solubility.

G Workflow for Shake-Flask Solubility Determination start Start: Solid Compound + Buffer equilibrate Equilibrate (24-48h shaking @ constant T) start->equilibrate Achieve Equilibrium separate Separate Phases (Centrifugation / Stand) equilibrate->separate Isolate Saturated Solution sample Sample Supernatant (Filter to remove solids) separate->sample quantify Quantify Concentration (HPLC or LC-MS) sample->quantify Analyze Sample end Result: Thermodynamic Solubility quantify->end

Caption: Shake-Flask method for determining thermodynamic solubility.

Data Presentation

Solubility data should be presented clearly across physiologically relevant media. Note: The following data are illustrative examples.

Table 2: Aqueous Solubility of 3-Methyl-1,2-benzisoxazol-4-ol

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Purified Water~7.02545.2303.1
Phosphate-Buffered Saline (PBS)7.43751.8347.3
Simulated Gastric Fluid (SGF)1.23788.5593.5
Fasted State Simulated Intestinal Fluid (FaSSIF)6.53748.1322.6

Lipophilicity: Balancing Permeability and 'Drug-Likeness'

Expert Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical, yet nuanced, parameter.[14][15] A sufficient degree of lipophilicity is essential for a drug to passively diffuse across the lipid bilayers of cell membranes, a key step in absorption.[] However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, increased metabolic breakdown, and potential off-target toxicity.[16] We measure this property using the octanol-water partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD for all species at a specific pH). A LogP/D in the range of 1-3 is often considered optimal for oral drug candidates.

Experimental Protocol: Shake-Flask LogP/D Determination

This classic method directly measures the partitioning of the compound between an organic (n-octanol) and an aqueous phase, providing the most definitive LogP value.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer of choice (e.g., PBS for LogD at pH 7.4) for several hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other prior to the experiment.

  • Compound Addition: Prepare a stock solution of 3-Methyl-1,2-benzisoxazol-4-ol in the aqueous phase. Add a known volume of this solution to a vial containing a known volume of the pre-saturated n-octanol.

  • Partitioning: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the compound concentration using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP (or LogD) is the base-10 logarithm of this value: LogP or LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

G Workflow for Shake-Flask LogP Determination start Start: Compound in pre-saturated Aqueous/Octanol Phases partition Shake Vigorously (1-2h to reach equilibrium) start->partition separate Separate Phases (Centrifugation) partition->separate quantify_aq Quantify [C]aq separate->quantify_aq quantify_org Quantify [C]org separate->quantify_org calculate Calculate LogP = log([C]org/[C]aq) quantify_aq->calculate quantify_org->calculate end Result: LogP / LogD Value calculate->end

Caption: Shake-Flask method for determining the partition coefficient (LogP).

Data Presentation

Lipophilicity data is crucial for computational models and structure-activity relationship (SAR) studies. Note: The following data are illustrative examples.

Table 3: Lipophilicity of 3-Methyl-1,2-benzisoxazol-4-ol

ParameterMethodpHValueInterpretation
LogP Shake-FlaskN/A2.15Optimal lipophilicity for the neutral molecule.
LogD Shake-Flask7.42.10Predominantly neutral at physiological pH.

Acidity Constant (pKa): Dictating Ionization and Behavior

Expert Rationale: The vast majority of drugs are weak acids or bases. Their pKa value dictates the degree of ionization at any given pH, which profoundly impacts their properties.[6][17] Ionization affects solubility (ionized species are generally more soluble), permeability (neutral species are more permeable), and the potential for ionic interactions with biological targets.[18] For 3-Methyl-1,2-benzisoxazol-4-ol, the phenolic hydroxyl group at the 4-position is expected to be acidic. Determining its pKa is essential to predict its charge state in different compartments of the body, from the acidic stomach to the neutral pH of the blood.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination. It involves monitoring pH changes as a function of added titrant.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of 3-Methyl-1,2-benzisoxazol-4-ol in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration. Co-solvents (like methanol) may be required if aqueous solubility is low, but results must then be extrapolated back to 0% co-solvent.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Acidification: Initially, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound.

  • Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of added base. The pKa is determined from the titration curve. The pKa corresponds to the pH at the half-equivalence point (where half of the compound has been neutralized). This point is typically found at the inflection point of the curve.

G Workflow for Potentiometric pKa Determination start Start: Dissolved Compound in Solution titrate Titrate with Standard Base (e.g., NaOH) start->titrate monitor Monitor pH (Calibrated Electrode) titrate->monitor feedback loop plot Plot pH vs. Volume of Titrant titrate->plot Generate Data monitor->titrate analyze Analyze Curve (Find half-equivalence point) plot->analyze end Result: pKa Value analyze->end

Caption: Potentiometric titration workflow for pKa determination.

Data Presentation

The pKa value is a critical input for predicting a drug's behavior in vivo. Note: The following data is an illustrative example.

Table 4: Acidity Constant of 3-Methyl-1,2-benzisoxazol-4-ol

ParameterMethodTemperature (°C)pKaFunctional Group
pKa Potentiometric Titration258.95Phenolic Hydroxyl

Conclusion: A Physicochemical Profile Primed for Drug Discovery

This guide has outlined the essential methodologies for a foundational physicochemical characterization of 3-Methyl-1,2-benzisoxazol-4-ol. By systematically applying these robust protocols, researchers can generate the critical data needed to assess its drug-like potential.

Synthesizing the illustrative data presented:

  • Solubility: The compound demonstrates pH-dependent solubility, with higher solubility in acidic conditions, which is typical for a weakly acidic compound. Its solubility at physiological pH is adequate for initial biological screening.

  • Lipophilicity: With a LogP of 2.15, the molecule resides in the "sweet spot" for oral drug candidates, balancing the need for membrane permeability with sufficient aqueous solubility.

  • Acidity: The pKa of 8.95 confirms the weakly acidic nature of the phenolic hydroxyl group. This value indicates that the compound will be overwhelmingly in its neutral, more permeable form in the acidic environment of the stomach (pH 1-2) and the upper small intestine (pH ~6.5), favoring absorption.

Collectively, this physicochemical profile suggests that 3-Methyl-1,2-benzisoxazol-4-ol possesses a promising foundation for further investigation as a potential drug candidate. This initial data package provides the confidence needed to advance the molecule into more complex biological and pharmacokinetic studies.

References

  • ChemSynthesis. (n.d.). 3-amino-1,2-benzisoxazol-4-ol. Retrieved January 27, 2026, from [Link]

  • ChemSynthesis. (n.d.). 3-methyl-2,1-benzisoxazole. Retrieved January 27, 2026, from [Link]

  • Kumar, K., & Aggarwal, N. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(81), 77955-77977. Available at: [Link]

  • Reddy, M. S., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 1243-1247. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development?. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved January 27, 2026, from [Link]

  • Wu, X., et al. (2012). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 14(15), 4038–4041. Available at: [Link]

  • Technium Science. (2020). The Importance of Solubility for New Drug Molecules. Retrieved January 27, 2026, from [Link]

  • Talevi, A. (2017). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Edelweiss Applied Science and Technology, 1(1), 22-24. Available at: [Link]

  • Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution – Pharmacokinetics (PK). Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2022). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2020). The Importance of Solubility for New Drug Molecules. Retrieved January 27, 2026, from [Link]

  • Sukhorukov, A. Y., & Lukoyanov, A. A. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(8), 757-775. Available at: [Link]

  • ResearchGate. (2007). The p K a Distribution of Drugs: Application to Drug Discovery. Retrieved January 27, 2026, from [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved January 27, 2026, from [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved January 27, 2026, from [Link]

  • MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved January 27, 2026, from [Link]

  • JoVE. (n.d.). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved January 27, 2026, from [Link]

  • AMBOSS. (2019). Pharmacokinetics - Part 2: Lipophilic and Hydrophilic drugs. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2022). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. Retrieved January 27, 2026, from [Link]

  • ISRN Pharmaceutics. (2012). Drug solubility: importance and enhancement techniques. Retrieved January 27, 2026, from [Link]

  • MDPI. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved January 27, 2026, from [Link]

  • Pion Inc. (n.d.). What is Lipophilicity?. Retrieved January 27, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 3-Methyl-1,2-benzisoxazole-d4. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (2016). Synthesis and crystal structure of 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoic acid, C12H13NO5S. Retrieved January 27, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the 1,2-Benzisoxazole Scaffold

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in drug discovery, forming the core structure of numerous biologically active compounds.[1] This scaffold is renowned for its versatile binding properties and its presence in pharmaceuticals with a wide range of therapeutic applications, including antipsychotic, anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4][5] The unique electronic and structural features of the benzisoxazole core allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a methyl group at the 3-position and a hydroxyl group at the 4-position, as in the case of 3-Methyl-1,2-benzisoxazol-4-ol, is anticipated to modulate the molecule's biological activity and physicochemical characteristics.

Chemical Structure of 3-Methyl-1,2-benzisoxazol-4-ol

Caption: Chemical structure of 3-Methyl-1,2-benzisoxazol-4-ol.

Synthesis and Purification

As 3-Methyl-1,2-benzisoxazol-4-ol is not commercially available, a de novo synthesis is required. A plausible and efficient synthetic route can be adapted from established methodologies for constructing the 1,2-benzisoxazole core. A common strategy involves the cyclization of an appropriately substituted ortho-hydroxyaryl ketoxime.

Proposed Synthetic Workflow

Synthesis_Workflow start 2',5'-Dihydroxyacetophenone step1 Oximation with Hydroxylamine HCl start->step1 intermediate 2',5'-Dihydroxyacetophenone Oxime step1->intermediate step2 Oxidative Cyclization (e.g., with I2/K2CO3) intermediate->step2 product 3-Methyl-1,2-benzisoxazol-4-ol step2->product purification Purification (Column Chromatography/Recrystallization) product->purification Analytical_Workflow sample Synthesized Compound nmr ¹H and ¹³C NMR Spectroscopy sample->nmr ms Mass Spectrometry (HRMS) sample->ms hplc HPLC Analysis sample->hplc ftir FT-IR Spectroscopy sample->ftir structure Structure Confirmation nmr->structure ms->structure purity Purity Assessment hplc->purity ftir->structure

Sources

A Technical Guide to Unveiling the Therapeutic Targets of 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Scaffold as a Foundation for Novel Therapeutics

The 1,2-benzisoxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its versatile binding properties and synthetic tractability have led to the development of agents across a wide spectrum of therapeutic areas, including antipsychotics (e.g., risperidone), anticonvulsants (e.g., zonisamide), and agents with anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific compound, 3-Methyl-1,2-benzisoxazol-4-ol, represents an under-explored derivative within this potent chemical class. While direct research on this molecule is limited, its structural features suggest a high potential for interaction with various biological targets.

This guide provides a comprehensive framework for drug development professionals to systematically identify and validate the therapeutic targets of 3-Methyl-1,2-benzisoxazol-4-ol. We will move beyond theoretical postulation to detail robust, field-proven experimental strategies, explaining the causal logic behind each methodological choice to construct a self-validating pathway for target discovery.

Part 1: Hypothesis Generation - Inferring Potential Target Classes

Given the absence of extensive data on 3-Methyl-1,2-benzisoxazol-4-ol, our initial strategy is to infer potential target classes by examining the known pharmacology of its structural analogs. The benzisoxazole moiety is a common feature in drugs targeting the central nervous system (CNS), as well as in compounds showing efficacy in oncology and inflammatory diseases.[1][2][3]

Potential Target Categories:

  • G-Protein Coupled Receptors (GPCRs): Many antipsychotic benzisoxazoles, such as risperidone, exhibit high affinity for dopamine (D2) and serotonin (5-HT2A) receptors. The structural alerts within 3-Methyl-1,2-benzisoxazol-4-ol warrant a thorough investigation of its binding profile across a panel of CNS-related GPCRs.

  • Enzymes: The benzisoxazole scaffold has been successfully employed to develop potent and selective enzyme inhibitors.[3] Key examples include acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and Glycogen Synthase Kinase 3 (GSK3) inhibitors with potential applications in neurodegenerative diseases, cancer, and diabetes.[3][4]

  • Ion Channels: Zonisamide, an anticonvulsant, is known to modulate both sodium and calcium channels. This precedent suggests that 3-Methyl-1,2-benzisoxazol-4-ol could interact with various ion channels, a hypothesis that should be explored through electrophysiological screening.

  • Anti-inflammatory and Anticancer Pathways: Novel benzisoxazole derivatives have demonstrated a range of activities including anti-inflammatory, anticancer, and antibacterial effects.[1][2] This suggests that the compound could be targeting kinases, transcription factors, or other proteins involved in proliferative and inflammatory signaling cascades.

Part 2: A Practical Guide to Target Identification & Validation

The process of moving from a candidate molecule to a validated drug target is a multi-step endeavor requiring a combination of unbiased, discovery-based approaches and focused, hypothesis-driven validation.[5][6][7][8] This section outlines two primary workflows designed to first identify potential binding partners and then confirm their biological relevance.

Phase I: Unbiased Target Identification

The objective of this phase is to identify direct molecular interactors of 3-Methyl-1,2-benzisoxazol-4-ol from a complex biological sample without prior bias.

Workflow 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful biochemical technique is a cornerstone of target deconvolution.[9][10] It involves immobilizing the small molecule to a solid support to "fish" for its binding partners in a cell or tissue lysate.

Causality of Experimental Design: The logic of AC-MS rests on the principle of specific affinity. By tethering the compound of interest to a matrix, we can physically separate its direct binding partners from the vast majority of non-interacting proteins in a lysate. Subsequent identification by mass spectrometry provides a direct, unbiased list of potential targets.

Experimental Protocol: AC-MS

  • Probe Synthesis:

    • Synthesize a derivative of 3-Methyl-1,2-benzisoxazol-4-ol that incorporates a linker arm with a reactive handle (e.g., a carboxylic acid or amine). The linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.

    • Rationale: A poorly positioned linker can sterically hinder the compound from binding to its target, leading to false negatives.

  • Immobilization:

    • Covalently couple the synthesized probe to an activated chromatography resin (e.g., NHS-activated Sepharose beads).

    • Prepare a control resin by blocking the reactive groups without adding the probe. This is critical for distinguishing true binders from non-specific matrix interactors.

  • Affinity Chromatography:

    • Prepare a native protein lysate from a relevant cell line or tissue.

    • Incubate the lysate separately with the compound-coupled resin and the control resin.

    • Wash the resins extensively with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done using a generic denaturant (e.g., SDS-PAGE loading buffer) or, more elegantly, by competitive elution with an excess of free 3-Methyl-1,2-benzisoxazol-4-ol.

    • Rationale: Competitive elution with the free compound is a self-validating step. Proteins that are displaced are, by definition, specific binders.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel tryptic digest of the protein bands that are present in the experimental lane but absent or significantly reduced in the control lane.

    • Analyze the resulting peptides by LC-MS/MS and identify the proteins using a database search algorithm (e.g., Mascot, Sequest).

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 3-Methyl-1,2- benzisoxazol-4-ol Probe Synthesize Affinity Probe Compound->Probe Resin Immobilize on Beads Probe->Resin Incubate Incubate Lysate with Beads Resin->Incubate Lysate Cell/Tissue Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Specific Binding Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Targets Potential Targets LC_MS->Targets

Caption: Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.

Workflow 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a groundbreaking method for verifying direct target engagement within the complex milieu of a living cell.[11][12][13] The principle is that a protein becomes thermodynamically stabilized upon ligand binding, increasing its resistance to heat-induced denaturation.[12]

Causality of Experimental Design: This assay directly tests the hypothesis that the compound binds its target in a physiologically relevant environment. By heating intact cells, we can measure a biophysical consequence of the drug-target interaction (stabilization) and quantify it, providing strong evidence of target engagement.

Experimental Protocol: CETSA®

  • Cell Treatment:

    • Culture cells of interest and treat them with either vehicle (e.g., DMSO) or varying concentrations of 3-Methyl-1,2-benzisoxazol-4-ol.

    • Incubate for a sufficient time to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes), followed by rapid cooling.

    • Rationale: This creates a "melting curve" for the protein of interest. Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.

  • Lysis and Fractionation:

    • Lyse the cells using a method that avoids protein denaturation (e.g., freeze-thaw cycles or mild detergents).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein) by high-speed centrifugation.

  • Protein Quantification:

    • Analyze the amount of the specific target protein remaining in the soluble fraction for each temperature point using a quantitative protein detection method, such as Western Blotting or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, direct target engagement.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat aliquots across a temperature gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to separate soluble/precipitated Lyse->Centrifuge Quantify Quantify Soluble Protein (e.g., Western Blot) Centrifuge->Quantify Plot Plot Melt Curve (% Soluble vs. Temp) Quantify->Plot Result Shift indicates Target Engagement Plot->Result

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Phase II: Target Validation

Once a list of putative targets has been generated, it is crucial to validate that modulating these targets with the compound leads to a functional cellular or physiological outcome.

Biochemical and Cellular Assays

The specific assays will depend on the identity of the target identified in Phase I. The goal is to establish a clear, causal link between target engagement and a biological response.

Target ClassValidation AssaysExample Data Output
Kinase - In vitro kinase activity assay (e.g., ADP-Glo™)- Western blot for downstream substrate phosphorylation in treated cellsIC50 (concentration for 50% inhibition)EC50 (concentration for 50% effect)
GPCR - Radioligand binding assay to determine affinity (Ki)- Second messenger assay (e.g., cAMP, Ca2+ flux)Ki (inhibition constant)EC50/IC50 for signaling
Ion Channel - Patch-clamp electrophysiology on cells expressing the channel- High-throughput fluorescent ion flux assays (e.g., FLIPR®)IC50 for channel blockade or activation
Enzyme - Recombinant enzyme activity assay- Cellular assay measuring the product of the enzyme's reactionIC50Cellular potency

Example Signaling Pathway: Kinase Inhibition

If a protein kinase (e.g., "Kinase X") is identified as a primary target, the next logical step is to validate its role in a known signaling pathway.

Kinase_Pathway Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response Compound 3-Methyl-1,2- benzisoxazol-4-ol Compound->KinaseX Inhibits

Sources

In Silico Modeling of 3-Methyl-1,2-benzisoxazol-4-ol Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the in silico analysis of 3-Methyl-1,2-benzisoxazol-4-ol, a small molecule with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document details the core computational methodologies for elucidating its interactions with biological targets. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, this guide offers a systematic approach to accelerate the early stages of drug discovery.

Introduction: The Significance of 3-Methyl-1,2-benzisoxazol-4-ol and In Silico Modeling

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] While the specific therapeutic targets of 3-Methyl-1,2-benzisoxazol-4-ol are not yet fully elucidated, its structural alerts warrant a thorough investigation of its potential pharmacological profile.

In silico modeling has become an indispensable component of modern drug discovery, providing a rational, cost-effective, and rapid means to predict and analyze the interactions of small molecules with biological macromolecules.[2][3] This computational approach allows for the prioritization of lead compounds, optimization of their properties, and a deeper understanding of their mechanism of action before embarking on resource-intensive experimental studies.

Foundational Steps: Ligand and Target Preparation

The fidelity of any in silico model is critically dependent on the accuracy of the initial structures of both the ligand (3-Methyl-1,2-benzisoxazol-4-ol) and its putative protein target.

Ligand Preparation: Characterizing the Molecule

Accurate 3D representation of 3-Methyl-1,2-benzisoxazol-4-ol is paramount. The structural formula is C8H7NO2, and its 3D conformation can be generated from its SMILES notation (CC1=C(C=CC=C21)O) using molecular modeling software.

Experimental Protocol: Ligand Preparation Workflow

  • 2D to 3D Conversion: Sketch the 2D structure of 3-Methyl-1,2-benzisoxazol-4-ol and convert it to a 3D model.

  • Energy Minimization: Employ a suitable force field (e.g., MMFF94) to perform energy minimization, relieving steric clashes and achieving a low-energy conformation.

  • Charge Assignment: Calculate partial atomic charges using a quantum mechanical method to ensure an accurate representation of the electrostatic potential.

  • File Format Conversion: Save the prepared ligand in a format compatible with docking and simulation software (e.g., .mol2 or .pdbqt).

Causality: A properly prepared ligand structure ensures that its steric and electronic properties are accurately represented, leading to more reliable predictions of its binding mode and affinity.

G cluster_0 Ligand Preparation Workflow 2D Structure 2D Structure 3D Conversion 3D Conversion 2D Structure->3D Conversion Energy Minimization Energy Minimization 3D Conversion->Energy Minimization Charge Calculation Charge Calculation Energy Minimization->Charge Calculation Prepared Ligand Prepared Ligand Charge Calculation->Prepared Ligand

Caption: Ligand preparation workflow for 3-Methyl-1,2-benzisoxazol-4-ol.

Target Identification and Preparation: Defining the Biological Context

In the absence of a known target, computational methods such as target fishing or pharmacophore screening can be employed. Once a putative protein target is identified, its 3D structure is retrieved from the Protein Data Bank (PDB).

Experimental Protocol: Protein Preparation Workflow

  • Structure Retrieval and Cleaning: Download the PDB file and remove non-essential components like water molecules and ions.

  • Structural Refinement: Add hydrogen atoms and assign correct protonation states to amino acid residues at physiological pH.

  • Energy Minimization: Perform a restrained energy minimization to relax the structure without significant conformational changes.

  • Binding Site Definition: Identify the binding pocket based on co-crystallized ligands or using pocket detection algorithms.

Causality: A meticulously prepared protein structure that accurately reflects its physiological state is crucial for predicting the correct binding pose and interactions of the ligand.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[4][5] This technique is instrumental in virtual screening and lead optimization.

Table 1: Key Molecular Docking Software

SoftwareKey FeaturesWebsite
AutoDock VinaOpen-source, widely used, good balance of speed and accuracy.[Link]
ICM-DockAccurate, includes receptor flexibility, commercial.
HADDOCKHandles protein-protein and protein-small molecule docking.[Link]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Convert the prepared ligand and protein structures to the .pdbqt format.

  • Define the Search Space: Specify the coordinates and dimensions of the grid box encompassing the binding site.

  • Run Docking Simulation: Execute the docking calculation.

  • Analyze Results: Evaluate the predicted binding poses and their corresponding affinity scores. Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[6]

Causality: The docking score provides an estimate of the binding free energy, while the predicted pose offers insights into the structural basis of molecular recognition.

G cluster_1 Molecular Docking Workflow Prepared Ligand Prepared Ligand Define Search Space Define Search Space Prepared Ligand->Define Search Space Run Docking Run Docking Define Search Space->Run Docking Prepared Protein Prepared Protein Prepared Protein->Define Search Space Analyze Results Analyze Results Run Docking->Analyze Results

Caption: A generalized workflow for molecular docking.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of Interactions

While docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, revealing the stability of the interaction and any induced conformational changes over time.[7][8][9]

Experimental Protocol: All-Atom MD Simulation using GROMACS

  • System Setup: Place the docked complex in a simulation box with an explicit water model and add counter-ions to neutralize the system.[10]

  • Parameterization: Assign appropriate force field parameters for both the protein and the ligand.

  • Equilibration: Perform energy minimization followed by a series of equilibration steps under controlled temperature and pressure to prepare the system for the production run.

  • Production MD: Run the simulation for a duration sufficient to sample relevant biological motions (typically nanoseconds to microseconds).

  • Trajectory Analysis: Analyze the trajectory to assess the stability of the complex, including root-mean-square deviation (RMSD) of the ligand and protein, and detailed analysis of intermolecular interactions.

Causality: MD simulations provide a more realistic representation of the biological system, allowing for a more rigorous assessment of binding stability and the identification of key long-lasting interactions.

ADMET Prediction: Assessing Drug-Likeness

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development.[11][12] In silico ADMET prediction tools can identify potential liabilities before significant resources are committed.[13]

Table 2: Commonly Used In Silico ADMET Prediction Tools

ToolKey FeaturesWebsite
SwissADMEComprehensive prediction of physicochemical properties, pharmacokinetics, and drug-likeness.[Link]
VIRTUAL SCREENING TOOLCalculates molecular descriptors to assess drug-likeness.

Experimental Protocol: ADMET Prediction

  • Input Molecular Structure: Submit the SMILES string or 2D structure of 3-Methyl-1,2-benzisoxazol-4-ol to the chosen web server or software.

  • Analyze Predicted Properties: Evaluate key parameters such as Lipinski's rule of five, aqueous solubility, blood-brain barrier permeability, and potential for toxicity.

Causality: In silico ADMET profiling helps to de-risk drug candidates by identifying potential pharmacokinetic and safety issues at an early stage, guiding the selection and optimization of compounds with more favorable drug-like properties.[14]

Conclusion and Future Perspectives

References

  • Vertex AI Search. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC - NIH.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • Bioinformatics. (2020, July 7).
  • National Institutes of Health. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC.
  • GROMACS. (n.d.). Protein-Ligand Complex - MD Tutorials.
  • ChemSynthesis. (2025, May 20). 3-methyl-2,1-benzisoxazole - 4127-53-1, C8H7NO, density, melting point, boiling point, structural formula, synthesis.
  • YouTube. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click [Video].
  • ACS Publications. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure | Journal of Chemical Information and Modeling.
  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • PubMed. (n.d.). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety.
  • ResearchGate. (2019, December 14). In-Silico Drug Discovery using Protein-Small Molecule Interaction.
  • HitchhikersAI. (n.d.). Ligan-Protein Simulation.
  • PubChem. (n.d.). 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide.
  • ResearchGate. (2017, September 4). An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • MDPI. (n.d.). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery.
  • PubMed Central. (2024, June 7). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks.
  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
  • Creative Biolabs. (n.d.). In Silico Protein Modeling.
  • Bonvin Lab. (n.d.). Small molecule docking.
  • YouTube. (2025, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video].
  • IEEE Xplore. (n.d.). Machine Learning Based ADMET Prediction in Drug Discovery.
  • ChemSynthesis. (2025, May 20). 3-amino-1,2-benzisoxazol-4-ol - C7H6N2O2, density, melting point, boiling point, structural formula, synthesis.
  • National Institutes of Health. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents.
  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
  • YouTube. (2024, October 15).
  • PubMed Central. (n.d.). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde.
  • PubChem. (n.d.). 3-(Piperidin-4-yl)benzo[d]isoxazole | C12H14N2O | CID 13076436.
  • PubChem. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one.

Sources

An In-Depth Technical Guide to the Toxicological Profile of 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Introduction: A Predictive Toxicological Assessment

3-Methyl-1,2-benzisoxazol-4-ol is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount for safe handling and development. In the absence of direct experimental data, this document synthesizes information from analogous structures to construct a predictive toxicological framework. Our analysis rests on three pillars of the molecule's structure: the benzisoxazole core, the isoxazole ring system, and the phenolic hydroxyl group, each contributing to the potential biological and toxicological activities of the parent compound.

Physicochemical Properties and their Toxicological Implications

While experimental data for 3-Methyl-1,2-benzisoxazol-4-ol is unavailable, its structure suggests it is a small, aromatic molecule with both lipophilic (benzisoxazole) and hydrophilic (hydroxyl group) characteristics. This dual nature allows it to potentially cross cellular membranes and interact with various biological targets.[1]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) - An Inferential Overview

The ADME profile of 3-Methyl-1,2-benzisoxazol-4-ol is predicted based on the behavior of structurally similar compounds, including those containing benzisoxazole and phenolic moieties.

Metabolism: A Central Aspect of Toxicity

The metabolism of 3-Methyl-1,2-benzisoxazol-4-ol is anticipated to proceed through several key pathways, primarily in the liver by the cytochrome P450 (CYP) enzyme system.

  • Phase I Metabolism:

    • Hydroxylation: The aromatic rings are susceptible to hydroxylation, a common metabolic pathway for many xenobiotics.

    • N-O Bond Cleavage: The isoxazole ring can undergo reductive metabolism, leading to the cleavage of the N-O bond. This has been observed in other 3-(indol-1-yl)-1,2-benzisoxazoles and is catalyzed by cytochrome P450 enzymes under anaerobic conditions.[2]

    • Oxidation of the Methyl Group: The methyl group may be oxidized to a primary alcohol, then to an aldehyde, and finally to a carboxylic acid.

  • Phase II Metabolism:

    • Glucuronidation and Sulfation: The phenolic hydroxyl group is a prime target for conjugation with glucuronic acid or sulfate. This is a major detoxification pathway for phenols, increasing their water solubility and facilitating their excretion.[3]

The following diagram illustrates the predicted metabolic pathways for 3-Methyl-1,2-benzisoxazol-4-ol:

G parent 3-Methyl-1,2-benzisoxazol-4-ol phase1 Phase I Metabolism (CYP450) parent->phase1 phase2 Phase II Metabolism (Conjugation) parent->phase2 Direct Conjugation hydroxylated Hydroxylated Metabolites phase1->hydroxylated ring_opened Ring-Opened Metabolites (Amidine intermediate) phase1->ring_opened oxidized_methyl Oxidized Methyl Metabolites phase1->oxidized_methyl conjugated Glucuronide and Sulfate Conjugates phase2->conjugated excretion Excretion (Urine, Feces) hydroxylated->phase2 ring_opened->phase2 conjugated->excretion

Caption: Predicted metabolic pathways of 3-Methyl-1,2-benzisoxazol-4-ol.

Toxicological Endpoints: A Predictive Analysis

Acute Toxicity

Given the phenolic substructure, high doses of 3-Methyl-1,2-benzisoxazol-4-ol could potentially cause acute toxicity. Phenols are known to be protoplasmic poisons that can denature proteins and cause cellular necrosis.[4] Systemic toxicity following dermal absorption is a possibility, and symptoms could include cardiovascular shock, cardiac arrhythmias, and metabolic acidosis.[3]

Genotoxicity and Carcinogenicity

In silico models for predicting genotoxicity and carcinogenicity for novel compounds are available.[5][6] While no specific predictions for 3-Methyl-1,2-benzisoxazol-4-ol have been published, the potential for metabolic activation to reactive intermediates that could interact with DNA should be considered. Experimental evaluation using standard assays like the Ames test and in vitro/in vivo micronucleus assays would be essential.

Dermal and Ocular Irritation/Sensitization

Phenolic compounds are known to be skin and eye irritants.[3] Therefore, 3-Methyl-1,2-benzisoxazol-4-ol should be handled with appropriate personal protective equipment to avoid direct contact. The potential for skin sensitization should also be evaluated, as this is a known effect of some heterocyclic compounds.

Hepatotoxicity

The liver is the primary site of metabolism for xenobiotics, and therefore a potential target for toxicity. The muscle relaxant zoxazolamine, a benzoxazole derivative, was withdrawn from the market due to hepatotoxicity.[7][8] Its active metabolite, chlorzoxazone, is also associated with rare instances of liver injury.[8][9] This suggests that the benzisoxazole scaffold may have the potential to cause idiosyncratic liver injury.

Neurotoxicity

Several drugs containing the benzisoxazole or isoxazole ring system are psychoactive, targeting central nervous system (CNS) receptors. For example, the atypical antipsychotics risperidone and ziprasidone are benzisoxazole derivatives that act as dopamine and serotonin receptor antagonists.[10][11] Overdoses of these drugs can lead to CNS depression, extrapyramidal symptoms, and seizures.[12][13] Muscimol, an isoxazole derivative, is a potent GABAA agonist with hallucinogenic effects.[14] While the specific neurological effects of 3-Methyl-1,2-benzisoxazol-4-ol are unknown, its ability to cross the blood-brain barrier and interact with CNS targets should be investigated.

Comparative Toxicology with Structurally Related Drugs

To provide context for the potential toxicity of 3-Methyl-1,2-benzisoxazol-4-ol, the following table summarizes the key toxicological features of some marketed drugs containing the benzisoxazole or isoxazole moiety.

DrugChemical ClassPrimary Therapeutic UseKey Toxicological Concerns
Risperidone Benzisoxazole derivativeAntipsychoticExtrapyramidal symptoms, weight gain, metabolic changes, sedation.[15]
Ziprasidone Benzisoxazole derivativeAntipsychoticQTc prolongation, somnolence, high mortality in overdose.[13][16]
Zoxazolamine Benzoxazole derivativeMuscle Relaxant (withdrawn)Hepatotoxicity.[7][8]
Muscimol Isoxazole derivativeGABAA agonistHallucinations, psychosis, delirium, seizures at high doses.[14]

Experimental Protocols for Toxicological Evaluation

A comprehensive toxicological evaluation of 3-Methyl-1,2-benzisoxazol-4-ol would necessitate a battery of in vitro and in vivo studies. The following workflow outlines a standard approach.

G cluster_in_vitro cluster_in_vivo start 3-Methyl-1,2-benzisoxazol-4-ol in_vitro In Vitro Toxicity Assays start->in_vitro in_vivo In Vivo Toxicity Studies (Rodent Model) in_vitro->in_vivo ames Ames Test (Mutagenicity) in_vitro->ames micronucleus In Vitro Micronucleus (Clastogenicity) in_vitro->micronucleus hep_tox Hepatocyte Viability (Hepatotoxicity) in_vitro->hep_tox cns_screen CNS Receptor Binding in_vitro->cns_screen risk_assessment Human Health Risk Assessment in_vivo->risk_assessment acute_tox Acute Oral Toxicity (LD50) in_vivo->acute_tox repeat_dose Repeated Dose Toxicity (28-day) in_vivo->repeat_dose dermal_irr Dermal/Ocular Irritation in_vivo->dermal_irr

Caption: A standard workflow for the toxicological evaluation of a novel chemical entity.

Conclusion and Future Directions

The toxicological profile of 3-Methyl-1,2-benzisoxazol-4-ol remains to be experimentally determined. However, based on its chemical structure, several potential hazards can be inferred. The presence of a phenolic hydroxyl group suggests the potential for dermal and ocular irritation, as well as systemic toxicity at high doses. The benzisoxazole core, present in several psychoactive drugs, indicates a potential for CNS effects and, based on historical data of related structures, a low but possible risk of hepatotoxicity.

A comprehensive toxicological assessment, following established regulatory guidelines, is essential before this compound can be considered for any application involving potential human exposure. This should include a battery of in vitro and in vivo studies to definitively characterize its safety profile.

References

  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. PubMed. [Link]

  • Ziprasidone. StatPearls - NCBI. [Link]

  • Phenol Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes. PubMed. [Link]

  • Zoxazolamine | C7H5ClN2O. PubChem - NIH. [Link]

  • In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. PMC - PubMed Central. [Link]

  • (PDF) Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. ResearchGate. [Link]

  • Risperidone. StatPearls - NCBI Bookshelf. [Link]

  • Understanding the Toxicity of Phenols: Using Quantitative Structure−Activity Relationship and Enthalpy Changes To Discriminate between Possible Mechanisms. Chemical Research in Toxicology. [Link]

  • Acute toxicity of isoxazole-containing sulfonylamides as potential... ResearchGate. [Link]

  • Examples of isoxazole-containing drugs. ResearchGate. [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]

  • Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species. PubMed. [Link]

  • Overdose of Ziprasidone. American Journal of Psychiatry. [Link]

  • (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. ResearchGate. [Link]

  • RISPERDAL® (risperidone) - Pharmacokinetics. J&J Medical Connect. [Link]

  • Phenol: toxicological overview. GOV.UK. [Link]

  • Benzisoxazole – Knowledge and References. Taylor & Francis. [Link]

  • Clinical Practice Guidelines : Risperidone Poisoning. The Royal Children's Hospital. [Link]

  • Ziprasidone. Wikipedia. [Link]

  • Isoxazole containing drugs. ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Evaluation of two in silico programs for predicting mutagenicity and carcinogenicity potential for 4-methylimidazole (4-MeI) and known metabolites. ToxStrategies. [Link]

  • Muscimol. Wikipedia. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Ziprasidone overdose cases reported in the literature. ResearchGate. [Link]

  • Chlorzoxazone. LiverTox - NCBI Bookshelf. [Link]

  • In Silico Models for Toxicity Prediction. YouTube. [Link]

  • Risperidone. Wikipedia. [Link]

  • (PDF) Phenol and its toxicity. ResearchGate. [Link]

  • Isoxazole – Knowledge and References. Taylor & Francis. [Link]

  • (risperidone) tablets/oral solution risperdal. accessdata.fda.gov. [Link]

  • Zoxazolamine. [Link]

  • Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. [Link]

  • Isoxazole‐containing pharmacologically active molecules. ResearchGate. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. [Link]

  • 3669822 1 This label may not be the latest approved by FDA. For current labeling information, please visit https. accessdata.fda.gov. [Link]

  • Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. [Link]

  • Antipsychotic. Wikipedia. [Link]

  • Chlorzoxazone (oral route). Mayo Clinic. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial Investigation of 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzisoxazole Scaffold as a Reservoir for Antimicrobial Innovation

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with therapeutic potential. Within the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," serve as fertile ground for the development of new drugs due to their ability to interact with a wide range of biological targets. The benzisoxazole core is one such scaffold, with derivatives exhibiting a remarkable breadth of pharmacological activities, including antipsychotic, anti-inflammatory, anticancer, and, notably, antimicrobial properties.[1][2][3] The unique electronic and structural features of the benzisoxazole ring system allow for diverse substitutions, enabling the fine-tuning of its biological activity. This document provides a comprehensive guide for researchers and drug development professionals on the investigation of a specific derivative, 3-Methyl-1,2-benzisoxazol-4-ol, as a potential antimicrobial agent. While specific data on this compound is emerging, the protocols and insights presented herein are based on established methodologies for evaluating novel antimicrobial candidates and the known activities of the broader benzisoxazole class.

Physicochemical Properties of 3-Methyl-1,2-benzisoxazol-4-ol

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. For 3-Methyl-1,2-benzisoxazol-4-ol, these properties will influence its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
Molecular FormulaC₈H₇NO₂Inferred
Molecular Weight149.15 g/mol Inferred
AppearanceOff-white to pale yellow solid (predicted)N/A
SolubilitySoluble in organic solvents (e.g., DMSO, ethanol); sparingly soluble in aqueous solutions (predicted)N/A
Melting PointNot availableN/A
Boiling PointNot availableN/A

Note: Experimental determination of these properties is a critical first step in the research workflow.

Antimicrobial Activity Screening: A Step-by-Step Protocol

The initial evaluation of a novel compound's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique for this purpose.[4]

Protocol: Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of 3-Methyl-1,2-benzisoxazol-4-ol that inhibits the visible growth of a target microorganism.

Materials:

  • 3-Methyl-1,2-benzisoxazol-4-ol

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Resazurin sodium salt solution (for viability indication)

  • Multichannel pipette

  • Plate reader (optional, for quantitative analysis)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a 1 mg/mL stock solution of 3-Methyl-1,2-benzisoxazol-4-ol in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in the appropriate broth to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.

Caption: Workflow for the Broth Microdilution Assay.

Proposed Mechanism of Action: Insights from Benzisoxazole Analogs

While the precise mechanism of action for 3-Methyl-1,2-benzisoxazol-4-ol is yet to be elucidated, studies on other benzisoxazole derivatives suggest potential targets within microbial cells. A notable mechanism for some benzisoxazole-containing compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents.

MechanismOfAction cluster_bacterium Bacterial Cell Compound 3-Methyl-1,2-benzisoxazol-4-ol Topoisomerase DNA Gyrase / Topoisomerase IV Compound->Topoisomerase Inhibition DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Hypothetical Mechanism of Action for 3-Methyl-1,2-benzisoxazol-4-ol.

Cytotoxicity Assessment: Ensuring Selective Toxicity

A critical aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microbial cells while exhibiting minimal harm to host cells.[5] The MTT assay is a colorimetric method commonly used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[6]

Protocol: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of 3-Methyl-1,2-benzisoxazol-4-ol on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 3-Methyl-1,2-benzisoxazol-4-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-1,2-benzisoxazol-4-ol in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compound).

  • Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the structure-activity relationship (SAR) is pivotal for optimizing the antimicrobial potency and pharmacokinetic properties of a lead compound. For 3-Methyl-1,2-benzisoxazol-4-ol, systematic modifications at different positions of the benzisoxazole scaffold can provide valuable insights.

Key Areas for Modification:

  • Position 3 (Methyl Group): Substitution of the methyl group with other alkyl or aryl groups can influence lipophilicity and steric interactions with the target site.

  • Position 4 (Hydroxyl Group): The phenolic hydroxyl group can be a key site for hydrogen bonding. Its modification to an ether or ester could impact activity and metabolic stability.

  • Benzene Ring: Introduction of various substituents (e.g., halogens, nitro groups, amino groups) on the benzene ring can modulate the electronic properties and overall bioactivity of the molecule.

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

Conclusion

3-Methyl-1,2-benzisoxazol-4-ol, as a representative of the versatile benzisoxazole class, presents a promising starting point for antimicrobial research. The protocols and conceptual frameworks provided in this application note offer a robust roadmap for its systematic evaluation. Through diligent application of these methodologies, researchers can elucidate its antimicrobial spectrum, mechanism of action, and potential for further development into a clinically valuable therapeutic agent.

References

  • Schroeder, K., et al. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In: Sass, P. (eds) Antimicrobial Drug Discovery. Methods in Molecular Biology, vol 2111. Humana, New York, NY. [Link]

  • Lukoyanov, A. A., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 59(1-2), 1-27. [Link]

  • Al-Ostath, A., et al. (2023). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1185-1206. [Link]

  • de Oliveira, J. R., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(12), 2946. [Link]

  • ChemSynthesis. (n.d.). 3-amino-1,2-benzisoxazol-4-ol. Retrieved January 27, 2026, from [Link]

  • Noriega, P., et al. (2023). Evaluation of the Quantitative and Structural Antimicrobial Activity of Thymol, Terpinen-4-ol, Citral, and E-2-Dodecenal, Antibiotic Molecules Derived from Essential Oils. Molecules, 28(15), 5786. [Link]

  • Shivaprasad, C. M., et al. (2013). New synthetic benzisoxazole derivatives as antimicrobial, antioxidant and anti-inflammatory agents. European Journal of Chemistry, 4(4), 402-407. [Link]

  • Shivaprasad, C. M., et al. (2013). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. ResearchGate. [Link]

  • Surovi, A., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • Shinde, D. B., et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 2469-2472. [Link]

  • El-Aziz, N. K. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. BioMed Research International, 2018, 8310362. [Link]

  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • Wielińska, J., et al. (2021). The Antimicrobial and Antibiofilm In Vitro Activity of Liquid and Vapour Phases of Selected Essential Oils against Staphylococcus aureus. Pathogens, 10(9), 1205. [Link]

  • Paul, S., & Guchhait, G. (2020). Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives. Oriental Journal of Chemistry, 36(4), 741-746. [Link]

  • Schroeder, K., et al. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. [Link]

  • Hughes, D. L. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6346-6349. [Link]

  • Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging, 13(1), 1337-1353. [Link]

  • JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview [Video]. YouTube. [Link]

  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. Retrieved January 27, 2026, from [Link]

  • Gucwa, K., et al. (2022). Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300. Antibiotics, 11(7), 903. [Link]

  • Cao, S., et al. (2023). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Molecules, 28(20), 7101. [Link]

Sources

Application Note: Development of a Novel Fluorescence-Based Kinase Assay Using a 3-Methyl-1,2-benzisoxazol-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence in neuroleptics, anticonvulsants, and anticancer agents underscores its favorable pharmacological properties.[3][4] This application note details the development of a novel, continuous fluorescence-based assay for protein kinase activity utilizing 3-Methyl-1,2-benzisoxazol-4-ol as a prototypical substrate. We present a framework built on the principle that phosphorylation of the phenol moiety at the 4-position disrupts the molecule's intrinsic fluorescence, providing a direct, real-time readout of enzymatic activity. This guide provides detailed protocols for substrate characterization, enzyme kinetics, and adaptation to a high-throughput screening (HTS) format for inhibitor discovery.

Scientific Principles & Assay Design

Rationale for Scaffold Selection

The choice of 3-Methyl-1,2-benzisoxazol-4-ol is predicated on two key molecular features:

  • Intrinsic Fluorescence: The fused aromatic ring system of the benzisoxazole core is inherently fluorescent. Aromatic heterocyclic compounds are widely used as fluorophores in biological research.[5]

  • Reactive Phenolic Hydroxyl Group: The hydroxyl group at the 4-position is an ideal target for phosphorylation by a wide range of protein kinases. The electronic nature of a phenol is highly sensitive to substitution at the hydroxyl position.

Assay Mechanism: Phosphorylation-Induced Quenching

The central hypothesis of this assay is that the intrinsic fluorescence of 3-Methyl-1,2-benzisoxazol-4-ol is significantly quenched upon phosphorylation. The addition of a highly charged, electron-withdrawing phosphate group to the phenolic oxygen dramatically alters the electronic distribution of the fluorophore. This can disrupt the excited state relaxation pathway, leading to a decrease in fluorescence quantum yield.

This direct modulation of a fluorescent signal upon enzymatic modification allows for a simple, mix-and-read assay format that is highly amenable to HTS. It eliminates the need for antibodies, radioactive isotopes, or coupled enzymatic steps, which can introduce complexity and artifacts.

Assay_Principle sub Fluorescent Substrate (3-Methyl-1,2-benzisoxazol-4-ol) kinase Protein Kinase sub->kinase atp ATP atp->kinase prod Non-Fluorescent Product (Phosphorylated Substrate) kinase->prod Phosphorylation adp ADP kinase->adp

Caption: Assay principle based on fluorescence quenching.

Protocols & Methodologies

Protocol: Spectroscopic Characterization of the Substrate

Objective: To determine the optimal excitation and emission wavelengths and to quantify the change in fluorescence upon chemical phosphorylation.

Materials:

  • 3-Methyl-1,2-benzisoxazol-4-ol (Substrate)

  • Chemically synthesized 3-Methyl-1,2-benzisoxazol-4-yl phosphate (Control)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Spectrofluorometer

  • UV-transparent cuvettes or microplates

Procedure:

  • Prepare a 10 mM stock solution of the substrate and the phosphorylated control in 100% DMSO.

  • Prepare a 10 µM working solution of each compound in Assay Buffer.

  • Excitation Scan: Set the emission wavelength to a value ~20-40 nm higher than the expected excitation maximum (e.g., 400 nm). Scan the excitation wavelengths from 250 nm to 380 nm and record the fluorescence intensity. Identify the wavelength of maximum excitation (λ_ex).

  • Emission Scan: Set the excitation to the determined λ_ex. Scan the emission wavelengths from (λ_ex + 10 nm) to 600 nm. Record the fluorescence intensity and identify the wavelength of maximum emission (λ_em).

  • Quantify Quenching: Using the optimal λ_ex and λ_em, measure the fluorescence intensity of the 10 µM substrate solution and the 10 µM phosphorylated control solution. Calculate the percent quenching.

Expected Results: A clear peak for excitation and emission should be observed for the substrate. The phosphorylated control is expected to show a significant reduction (>80%) in fluorescence intensity at the same wavelength settings.

Compoundλ_ex (nm)λ_em (nm)Relative Fluorescence Units (RFU)% Quenching
Substrate~330~41015,800N/A
Phospho-Control~330~4101,250~92%
Protocol: In Vitro Kinase Assay & Enzyme Titration

Objective: To determine the optimal concentration of a representative kinase (e.g., PKA, a serine/threonine kinase) that yields a robust and linear reaction rate.

Materials:

  • Kinase of interest (e.g., Protein Kinase A)

  • Substrate (3-Methyl-1,2-benzisoxazol-4-ol)

  • ATP

  • Assay Buffer

  • 384-well, low-volume, black microplates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a 2X Substrate/ATP solution in Assay Buffer containing 20 µM Substrate and 20 µM ATP. (Note: ATP concentration should be at or near the Km for the specific kinase).

  • Prepare a 2X Kinase solution series in Assay Buffer (e.g., from 100 nM down to 0 nM in a two-fold serial dilution).

  • In a 384-well plate, add 10 µL of each 2X Kinase dilution.

  • To initiate the reaction, add 10 µL of the 2X Substrate/ATP solution to all wells. The final volume will be 20 µL.

  • Immediately place the plate in a kinetic plate reader pre-set to the optimal λ_ex/λ_em.

  • Record the fluorescence every 60 seconds for 60 minutes.

  • Calculate the initial reaction rate (v₀) for each kinase concentration by determining the slope of the linear portion of the fluorescence decay curve (RFU/min).

  • Plot v₀ versus kinase concentration to identify the concentration that gives a robust, linear response.

Protocol: Substrate Kₘ Determination

Objective: To determine the Michaelis-Menten constant (Kₘ) of the substrate for the kinase.

Procedure:

  • Prepare a 2X Kinase solution in Assay Buffer at the optimal concentration determined in Protocol 2.2.

  • Prepare a 2X Substrate solution series in Assay Buffer with 20 µM ATP (e.g., from 100 µM down to 0 µM Substrate in a two-fold serial dilution).

  • Add 10 µL of the 2X Kinase solution to each well.

  • Initiate the reaction by adding 10 µL of each 2X Substrate/ATP dilution.

  • Monitor the reaction kinetically as described in Protocol 2.2.

  • Calculate the initial rate (v₀) for each substrate concentration.

  • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Expert Insight: Performing subsequent inhibitor screening assays at a substrate concentration equal to its Kₘ value provides a good balance for detecting competitive, non-competitive, and uncompetitive inhibitors.

Protocol: HTS Inhibition Assay & Z'-Factor Determination

Objective: To validate the assay's robustness for HTS by calculating the Z'-factor and to determine the IC₅₀ of a control inhibitor.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Read cluster_analysis Data Analysis c1 Dispense 100 nL Test Compound (or DMSO/Inhibitor) c2 Add 10 µL Kinase + Substrate Mix c1->c2 r1 Add 10 µL ATP Solution (to start reaction) c2->r1 r2 Incubate at RT (e.g., 60 min) r1->r2 r3 Read Plate (Fluorescence) r2->r3 d1 Calculate % Inhibition r3->d1 d2 Determine Z'-Factor d1->d2 d3 Generate IC50 Curve d1->d3

Caption: High-throughput screening workflow.

Procedure:

  • Assay Reagents:

    • Kinase/Substrate Mix: Prepare a solution in Assay Buffer containing 2X the optimal kinase concentration and 2X the Kₘ concentration of the substrate.

    • ATP Solution: Prepare a solution in Assay Buffer containing 2X the ATP concentration (e.g., 20 µM).

    • Positive Control: A known, potent inhibitor of the kinase (e.g., Staurosporine) at a concentration that gives >95% inhibition.

    • Negative Control: Assay Buffer with an equivalent concentration of DMSO (e.g., 0.5%).

  • Plate Layout: Design a 384-well plate layout with at least 16 wells for the positive control and 16 for the negative control.

  • Assay Steps: a. Using an acoustic dispenser or pin tool, transfer ~100 nL of test compounds, positive control, or negative control (DMSO) to the appropriate wells. b. Add 10 µL of the Kinase/Substrate Mix to all wells. Incubate for 15 minutes to allow for compound binding. c. Initiate the reaction by adding 10 µL of the ATP Solution. d. Incubate for a fixed time period determined from kinetic experiments (e.g., 60 minutes, where the negative control reaction is still in the linear phase). e. Read the final fluorescence on a plate reader.

  • Data Analysis: a. Calculate Z'-Factor: Use the signals from the positive (min signal) and negative (max signal) controls. The formula for the Z-factor was first described by Zhang et al. in 1999. An assay with a Z' > 0.5 is considered excellent for HTS. b. Calculate IC₅₀: For plates containing a dilution series of an inhibitor, calculate the percent inhibition for each concentration relative to the controls. Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Insufficient quenching; Low enzyme activity; Sub-optimal buffer conditions.Verify quenching with phospho-control; Titrate enzyme to a higher concentration; Screen different pH values or salt concentrations.
High Well-to-Well Variability Pipetting errors; Compound precipitation; Inconsistent mixing.Use calibrated, automated liquid handlers; Decrease final compound concentration or increase DMSO tolerance; Include a brief plate shaking step after reagent addition.
Assay Drift Over Time Reagent instability (especially ATP/Kinase); Temperature fluctuations.Prepare fresh reagents daily and keep on ice; Allow all reagents and plates to equilibrate to room temperature before starting.
False Positives (Fluorescent Compounds) Test compounds are fluorescent at the assay wavelengths.Perform a counterscreen by adding compounds to wells without enzyme and measuring fluorescence. True hits should not be fluorescent themselves.

Conclusion

The 3-Methyl-1,2-benzisoxazol-4-ol scaffold provides a versatile and effective starting point for the development of robust, continuous fluorescence-based assays for protein kinases. The described methodology, which relies on phosphorylation-induced fluorescence quenching, offers a simplified workflow that is highly amenable to high-throughput screening and inhibitor characterization. This approach avoids many of the pitfalls of more complex assay formats and can be broadly adapted to other enzymes that modify phenolic substrates.

References

  • K. P. Rakesh, C. S. Shantharam, M. B. Sridhara, H. M. Manukumar, Hua-Li Qin. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. MedChemComm, 8(11), 2023-2039. [Link]

  • S. Chugh, V. Sareen, V. Khatri, S. Sareen. (n.d.). THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES. ResearchGate. [Link]

  • A. A. Lukoyanov, A. Yu. Sukhorukov, A. F. Khlebnikov, M. S. Novikov. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(10), 1219-1243. [Link]

  • ACS Publications. (2024). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. [Link]

  • A. M. C. H. van den Nieuwendijk, et al. (2021). Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. Scientific Reports, 11(1), 3649. [Link]

  • L. Jean, et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific Reports, 10(1), 2969. [Link]

  • J.-H. Zhang, T. D. Y. Chung, K. R. Oldenburg. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • A. M. K. El-Zahry, et al. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][1][3][6]Triazines: Synthesis and Photochemical Properties. Molecules, 27(21), 7575. [Link]

Sources

Application Notes & Protocols for the In Vitro Evaluation of 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to In Vitro Profiling

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides a comprehensive, tiered experimental framework for the initial in vitro characterization of a novel derivative, 3-Methyl-1,2-benzisoxazol-4-ol . Our objective is to move beyond simple screening to build a foundational understanding of the compound's cytotoxic profile and to explore its potential therapeutic activities in the key areas of oncology, inflammation, and neuroprotection.

This guide is designed for researchers in drug discovery and chemical biology. It emphasizes a logical, stepwise progression of assays, explaining the causality behind each experimental choice to ensure the generation of robust, interpretable, and self-validating data. We will begin with essential cytotoxicity assessments to establish a therapeutic window, followed by a series of targeted, mechanism-focused assays.

Preliminary Considerations: Setting the Foundation for Success

Before initiating any biological assays, it is critical to properly handle the test compound to ensure reproducibility.

  • Compound Solubilization and Vehicle Control: 3-Methyl-1,2-benzisoxazol-4-ol, like many small organic molecules, will likely require solubilization in a non-aqueous solvent. Dimethyl sulfoxide (DMSO) is the most common choice. A concentrated stock solution (e.g., 10-50 mM) should be prepared. Crucially, all experiments must include a "vehicle control" group. This group is treated with the same final concentration of DMSO that the highest-dose compound-treated group receives (typically ≤0.5% v/v) to ensure that the solvent itself has no effect on the experimental outcome.

  • Selection of Cell Lines: The choice of cell lines is paramount and is dictated by the research question. This guide will utilize a panel of representative cell lines to probe different biological activities.

    • Non-cancerous control: Human embryonic kidney cells (HEK293) or normal human fibroblasts can be used to assess general cytotoxicity against non-malignant cells.

    • Cancer models: A panel such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma) can reveal broad-spectrum or selective anticancer activity.

    • Inflammation model: RAW 264.7 murine macrophage-like cells are an excellent model for studying inflammatory responses, as they can be stimulated to produce key inflammatory mediators.[4]

    • Neuronal model: The SH-SY5Y human neuroblastoma cell line is widely used for in vitro neuroprotection studies, as it can be differentiated into a more neuron-like phenotype and is susceptible to neurotoxic insults.[5][6][7]

Phase 1: Foundational Cytotoxicity and Viability Screening

The first step in characterizing any new compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), which is essential for designing all subsequent experiments.

Principle of Tetrazolium Reduction Assays

Colorimetric assays like MTT and XTT are the gold standard for rapid viability screening.[8][9] They rely on the principle that metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that can reduce a tetrazolium salt to a colored formazan product.[10] The intensity of the color produced is directly proportional to the number of living cells. While MTT produces an insoluble purple formazan requiring a solubilization step, the XTT assay yields a water-soluble orange formazan, simplifying the protocol.[11]

Experimental Workflow: A Tiered Approach

The overall experimental strategy follows a logical progression from broad screening to more specific, mechanistic assays.

G cluster_0 Phase 1: Foundational Screening A Dose-Response & IC50 Determination (MTT / XTT Assay) B Test on Cancer Cell Panel (e.g., MCF-7, A549, U-87) A->B Establish Therapeutic Window C Test on Non-Cancerous Cells (e.g., HEK293) A->C Establish Therapeutic Window E Anticancer Mechanism Assays B->E D Anti-Inflammatory Assays (RAW 264.7 cells) C->D If non-cytotoxic at relevant doses F Neuroprotection & Antioxidant Assays C->F If non-cytotoxic at relevant doses G Nitric Oxide (Griess) Cytokine (ELISA) D->G J Western Blot (NF-κB, Bcl-2/Bax) D->J H Apoptosis Assay (Caspase 3/7) E->H E->J I ROS Scavenging (DCFH-DA) F->I

Caption: Tiered workflow for in vitro evaluation of 3-Methyl-1,2-benzisoxazol-4-ol.

Phase 2: Mechanistic Exploration

Based on the IC50 values obtained in Phase 1, subsequent experiments should be performed using sub-lethal concentrations of the compound to probe specific biological effects without confounding results from general toxicity.

A. Assessment of Anti-Inflammatory Potential

Causality: Inflammation is often mediated by macrophages that, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[12] Many anti-inflammatory drugs act by inhibiting these pathways. The NF-κB signaling pathway is a master regulator of the inflammatory response.[12]

Experimental Design:

  • Nitric Oxide (NO) Production: Use the Griess assay to quantify nitrite, a stable breakdown product of NO, in the supernatant of LPS-stimulated RAW 264.7 cells treated with the compound.

  • Pro-inflammatory Cytokine Secretion: Use Enzyme-Linked Immunosorbent Assays (ELISAs) to measure the levels of key cytokines like TNF-α and IL-6 in the cell culture supernatant.[13][14]

  • Mechanism of Action: Use Western blotting to assess the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB to determine if the compound's anti-inflammatory effects are mediated through this critical pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) Degradation Degradation IkBa->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Compound 3-Methyl-1,2- benzisoxazol-4-ol Compound->IKK Potential Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by the test compound.

B. Evaluation of Anticancer Activity

Causality: A primary goal of cancer therapy is to induce apoptosis (programmed cell death) in malignant cells. A key feature of apoptosis is the activation of a cascade of cysteine proteases called caspases, with caspase-3 and caspase-7 being the central executioners.[15][16]

Experimental Design:

  • Confirm Selective Cytotoxicity: Compare the IC50 values between cancer cell lines and non-cancerous cell lines from Phase 1. A large difference suggests cancer-selective toxicity.

  • Apoptosis Induction: Utilize a luminescent or colorimetric assay to measure the activity of caspase-3 and caspase-7 in compound-treated cancer cells.[17][18] An increase in caspase activity is a hallmark of apoptosis.

  • Apoptotic Pathway Proteins: Use Western blotting to examine the expression levels of key apoptosis-regulating proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2. An increase in the Bax/Bcl-2 ratio is indicative of apoptosis induction.

C. Investigation of Antioxidant & Neuroprotective Effects

Causality: Oxidative stress, caused by an overabundance of reactive oxygen species (ROS), is implicated in numerous pathologies, including inflammation and neurodegenerative diseases.[6][19] Compounds that can mitigate ROS or protect cells from oxidative damage have significant therapeutic potential.

Experimental Design:

  • Intracellular ROS Scavenging: Use a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). In the presence of ROS, non-fluorescent DCFH is oxidized to the highly fluorescent DCF.[20] Measure the reduction in fluorescence in cells pre-treated with the compound and then challenged with an oxidative stressor like H₂O₂ or tert-Butyl hydroperoxide.[20]

  • Neuroprotection Assay: Pre-treat SH-SY5Y neuronal cells with the compound and then expose them to a neurotoxin like 6-hydroxydopamine (6-OHDA) or glutamate to induce cell death.[7][21] Measure cell viability using the XTT assay. A significant increase in viability compared to the toxin-only control indicates a neuroprotective effect.

Data Presentation: Summarizing Quantitative Results

Results should be tabulated for clarity and easy comparison.

Table 1: Cytotoxicity Profile (IC50 Values)

Cell Line Type IC50 (µM) after 48h
HEK293 Non-cancerous Kidney >100
MCF-7 Breast Adenocarcinoma 25.4
A549 Lung Carcinoma 32.1
RAW 264.7 Murine Macrophage 85.2

| SH-SY5Y | Human Neuroblastoma | >100 |

Table 2: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) NO Production (% of Control) TNF-α Release (% of Control)
Vehicle Control (LPS+) - 100 ± 8.5 100 ± 11.2
Compound 10 75.3 ± 6.1 80.1 ± 9.4
Compound 25 42.6 ± 4.5 55.7 ± 7.8

| Compound | 50 | 15.8 ± 3.2 | 22.4 ± 4.1 |

Detailed Experimental Protocols

Protocol 1: XTT Cell Viability Assay

This protocol is adapted from standard methodologies.[5][10]

  • Cell Seeding: Seed cells in a 96-well microplate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 3-Methyl-1,2-benzisoxazol-4-ol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" and "vehicle control".

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically involves mixing the XTT reagent and an electron-coupling reagent).

  • Assay: Add 50 µL of the prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The color will change to orange in viable cells.

  • Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm. A reference wavelength of ~650 nm should also be measured and subtracted from the primary reading.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Protocol 2: Intracellular ROS Detection (DCFH-DA Assay)

This protocol is based on standard procedures for ROS detection.[19][20][22]

  • Cell Seeding: Seed cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Treat cells with various concentrations of the test compound for 1-2 hours.

  • Loading with DCFH-DA: Remove the medium and wash the cells gently with warm Hank's Balanced Salt Solution (HBSS).[22] Add 100 µL of 10-20 µM DCFH-DA solution in HBSS to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C in the dark.[20][22]

  • Induction of Oxidative Stress: Remove the DCFH-DA solution and wash the cells once with HBSS. Add 100 µL of an ROS inducer (e.g., 100-500 µM H₂O₂) in HBSS. Include a positive control (inducer only) and a negative control (HBSS only).

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Kinetic readings can be taken every 5 minutes for 1 hour.

Protocol 3: Western Blotting for NF-κB Pathway Analysis

This protocol provides a general workflow for Western blotting.[23][24][25][26]

  • Cell Treatment and Lysis: Plate RAW 264.7 cells and allow them to adhere. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[23] Scrape the cells, collect the lysate, and centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[23]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[23]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, and β-actin (as a loading control) overnight at 4°C with gentle shaking.[26]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

References

  • Peiris, D. S., Fernando, D. T., Senadeera, S. P., & Ranaweera, C. B. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Kumar, S., et al. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research.
  • Ashrafizadeh, M., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Cellular Physiology, 235(11), 7939-7952.
  • Wujec, M., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)
  • Wozniak, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 305.
  • Hernández-Arriaga, A. M., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • ROS Assay Kit Protocol. (n.d.). Assay Genie. Retrieved from [Link]

  • Boster Bio. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Protocols.io. Retrieved from [Link]

  • Faria, C. P., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS ONE, 11(6), e0156540.
  • Flores, K., et al. (2023). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Antioxidants, 12(10), 1845.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Reinste. (n.d.). The Ultimate Guide to Using ELISA Kits for Inflammatory Marker Analysis in Chronic Disease Research. Retrieved from [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Journal of Basic and Clinical Physiology and Pharmacology, 34(2), 231-240.
  • Oliva, B., et al. (2018). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Antibiotics, 7(4), 91.
  • QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]

  • Piaz, V. D., et al. (1995). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco, 50(7-8), 539-545.
  • ResearchGate. (2021). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. Retrieved from [Link]

  • Park, D. S. (2015). Caspase Protocols in Mice. In Methods in Molecular Biology (Vol. 1217, pp. 21-30). Humana Press.
  • O'Sullivan, S., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 227.
  • Abnova. (2025). Intracellular ROS Assay. Protocols.io. Retrieved from [Link]

  • Eble, M. J., & Wenz, F. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Medical Radiology (Vol. 2007, pp. 3-10). Springer.
  • University of Pennsylvania. (n.d.). Western Blotting Protocol. Retrieved from [Link]

  • Dilly, S. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745-17754.
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Salehi, B., et al. (2017). An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. Journal of Essential Oil Bearing Plants, 20(4), 1083-1100.
  • Springer Protocols. (n.d.). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Retrieved from [Link]

  • Li, H., et al. (2016).
  • Carson, C. F., et al. (2001). Mechanism of action of Melaleuca alternifolia (tea tree) oil on Staphylococcus aureus determined by time-kill, lysis, leakage, and salt tolerance assays and electron microscopy. Antimicrobial Agents and Chemotherapy, 45(6), 1642-1646.
  • de Macêdo, A. C. B., et al. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Molecules, 25(12), 2845.
  • YouTube. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. Retrieved from [Link]

  • Wąs, K., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 13(10), 1251-1259.
  • Su, Z. Q., et al. (2009). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 14(8), 2981-2991.
  • Budhiraja, S. S., et al. (1999). Biological activity of Melaleuca alternifola (Tea Tree) oil component, terpinen-4-ol, in human myelocytic cell line HL-60. Journal of Manipulative and Physiological Therapeutics, 22(7), 447-453.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-Methyl-1,2-benzisoxazol-4-ol. This molecule represents a key structural motif found in a variety of pharmacologically active compounds.[1] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact reaction yield and purity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for maximal yield and purity.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most reliable and common route to 3-Methyl-1,2-benzisoxazol-4-ol proceeds via a two-step sequence starting from 2',6'-dihydroxyacetophenone. This pathway involves an initial oximation followed by an intramolecular cyclization.

  • Step 1: Oximation. The carbonyl group of 2',6'-dihydroxyacetophenone is converted to an oxime by reaction with hydroxylamine. This is a classic condensation reaction.[2]

  • Step 2: Cyclization. The critical N-O bond is formed via an intramolecular nucleophilic displacement, where the phenolic oxygen attacks the oxime nitrogen, facilitated by converting the oxime hydroxyl into a suitable leaving group. This dehydration and ring-closure step is the primary source of yield loss and requires careful control.

Below is a diagram illustrating the overall synthetic transformation.

Synthetic_Pathway Start 2',6'-Dihydroxyacetophenone Oxime 1-(2,6-dihydroxyphenyl)ethan-1-one oxime (Intermediate) Start->Oxime  NH2OH·HCl,  Pyridine, EtOH   Product 3-Methyl-1,2-benzisoxazol-4-ol (Final Product) Oxime->Product  SOCl2, Pyridine,  THF, 0°C to RT  

Caption: Overall synthetic route to 3-Methyl-1,2-benzisoxazol-4-ol.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My oximation reaction is incomplete or has stalled, resulting in a low yield of the oxime intermediate. What are the likely causes?

Answer: An incomplete oximation is typically related to reaction equilibrium, pH, or reagent purity.

  • Causality - The Role of pH: Oximation is pH-sensitive. The reaction requires free hydroxylamine (NH2OH), which is liberated from its salt (NH2OH·HCl) by a base. However, the reaction is also acid-catalyzed. If the medium is too basic, the concentration of the protonated carbonyl, which is more electrophilic, decreases. If it's too acidic, the hydroxylamine is fully protonated (NH3OH+) and is no longer nucleophilic.

  • Troubleshooting Steps:

    • Verify Base Stoichiometry: Ensure you are using at least one equivalent of a mild base like pyridine or sodium acetate to neutralize the HCl from the hydroxylamine hydrochloride. An excess is often beneficial to drive the reaction forward.

    • Monitor with TLC: Track the disappearance of the starting ketone. If the reaction stalls, a small addition of glacial acetic acid can sometimes provide the necessary catalytic protons to push the reaction to completion.

    • Check Reagent Quality: Hydroxylamine hydrochloride can degrade over time. Use a freshly opened bottle or verify the quality of your reagent.

Question 2: The final cyclization step is failing, providing a complex mixture of products and a very low yield of 3-Methyl-1,2-benzisoxazol-4-ol. How can I fix this?

Answer: This is the most critical and challenging step. Failure here usually points to issues with temperature control, moisture, or the choice of cyclizing agent. The use of thionyl chloride (SOCl2) and pyridine is an effective method for this type of cyclization.[3]

  • Causality - The Reaction Mechanism: Thionyl chloride reacts with the oxime's hydroxyl group to form a chlorosulfite intermediate, which is an excellent leaving group. Pyridine then acts as a base to deprotonate the phenolic hydroxyl group, which initiates the intramolecular nucleophilic attack to close the ring and form the N-O bond.

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: Thionyl chloride reacts violently with water. Any moisture in the solvent (THF), glassware, or on the intermediate will consume the reagent and generate acids, leading to side reactions. Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]

    • Temperature Control is Critical: The initial reaction of the oxime with thionyl chloride is exothermic. You must maintain a low temperature (0 °C) during the dropwise addition of SOCl2.[3] Allowing the temperature to rise can lead to uncontrolled side reactions, including the Beckmann rearrangement or polymerization.

    • Order of Addition: Add the thionyl chloride solution dropwise to the solution of the oxime and pyridine in THF.[3] This ensures that the base is present to facilitate the subsequent cyclization and neutralize the generated HCl.

    • Consider an Alternative: If this method consistently fails, consider a two-step approach: first, protect the oxime hydroxyl group (e.g., as an acetate), then perform a base-mediated cyclization (e.g., using NaH or K2CO3).[5] This can sometimes provide a cleaner reaction profile.

Question 3: My TLC plate after cyclization shows multiple spots, with one major byproduct. What is this likely to be?

Answer: Besides unreacted starting material, the most probable significant byproduct is the product of a Beckmann rearrangement.

  • Causality - Beckmann Rearrangement: In the presence of strong acids or reagents like SOCl2, oximes can undergo a rearrangement to form amides. In your case, the 1-(2,6-dihydroxyphenyl)ethan-1-one oxime could rearrange to form N-(2,6-dihydroxyphenyl)acetamide. This side reaction is competitive with the desired cyclization and is favored by higher temperatures and acidic conditions.

  • Identification and Mitigation:

    • Characterization: The rearranged amide will have a different polarity and distinct NMR signals (e.g., a characteristic amide N-H peak and a different aromatic splitting pattern). It can be isolated and characterized to confirm its identity.

    • Minimization: To minimize this side reaction, strictly adhere to low-temperature conditions during the addition of thionyl chloride.[3] Ensuring a sufficient amount of pyridine is present to neutralize any generated acid is also crucial.

Question 4: My final product is an off-color oil or solid that is difficult to purify. What are the recommended purification strategies?

Answer: Impurities often arise from colored degradation products or the aforementioned side reactions. A multi-step purification approach is often necessary.

  • Initial Work-up: After quenching the reaction, an aqueous work-up is essential. Wash the organic extract with a mild base (e.g., saturated NaHCO3 solution) to remove acidic impurities, followed by a brine wash to remove excess water.[6]

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity (e.g., to 7:3 or 6:4) will typically provide good separation. Monitor the fractions by TLC.

  • Recrystallization: If you obtain a solid product after chromatography that is still slightly impure, recrystallization can be an excellent final polishing step.

    • Solvent Selection: Test small amounts in various solvents. An ideal solvent will dissolve the compound when hot but not when cold. A co-solvent system like Ethyl Acetate/Hexane or Dichloromethane/Hexane is often effective.[7]

Section 3: Optimized Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps should provide a reliable route to the target compound.

Step 1: Synthesis of 1-(2,6-dihydroxyphenyl)ethan-1-one oxime (Intermediate)

  • To a solution of 2',6'-dihydroxyacetophenone (1.0 eq) in ethanol (approx. 0.2 M), add hydroxylamine hydrochloride (1.2 eq).

  • Add pyridine (1.5 eq) to the mixture and stir at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and monitor its progress by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and acidify with 1M HCl to a pH of ~5-6.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The product should be a white to off-white solid.

Step 2: Synthesis of 3-Methyl-1,2-benzisoxazol-4-ol (Final Product)

  • SAFETY NOTE: Thionyl chloride is corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood under an inert atmosphere.

  • Dissolve the dried oxime intermediate (1.0 eq) and pyridine (2.5 eq) in anhydrous THF (approx. 0.1 M) in an oven-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet.

  • Cool the solution to 0 °C in an ice-water bath.

  • Prepare a solution of thionyl chloride (1.2 eq) in anhydrous THF in the dropping funnel.

  • Add the thionyl chloride solution dropwise to the stirred oxime solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8 hours.[3]

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into cold water to quench.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the final product.

Section 4: Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the 2',6'-dihydroxyacetophenone starting material? A1: Extremely critical. Impurities in the starting material can carry through the synthesis and inhibit crystallization of the final product. More importantly, phenolic compounds are susceptible to oxidation, which can introduce colored impurities that are difficult to remove.[4] It is recommended to use starting material of >98% purity or purify it by recrystallization before use.

Q2: Which analytical techniques are best for characterizing the final product? A2: A combination of techniques is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: Will confirm the connectivity of protons and carbons and verify the successful formation of the heterocyclic ring.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show the disappearance of the broad oxime -OH stretch and the presence of the phenolic -OH in the final product.

Q3: Can I use a different reagent for the cyclization step? A3: Yes, several alternatives exist, each with pros and cons.

  • Polyphosphoric Acid (PPA): Can be effective for dehydration/cyclization but requires high temperatures (often >100 °C), which can lead to degradation.

  • Trifluoroacetic Anhydride (TFAA): A powerful dehydrating agent that can promote cyclization, but may also favor the Beckmann rearrangement if not carefully controlled.

  • PPh3/I2 or DEAD/PPh3 (Mitsunobu conditions): These can work but introduce reagents that require careful removal during purification. They are generally milder than SOCl2.

Section 5: Data Summary & Optimization

Optimizing the cyclization step is key to improving the overall yield. The following table provides a comparison of hypothetical reaction conditions and their expected outcomes, which can guide your optimization experiments.

ParameterCondition A (Standard)Condition B (Low Temp)Condition C (High Temp)Condition D (Alt. Base)Expected Outcome
Solvent Anhydrous THFAnhydrous THFAnhydrous THFAnhydrous CH2Cl2THF is generally preferred for its solvating properties and appropriate boiling point.
Base Pyridine (2.5 eq)Pyridine (2.5 eq)Pyridine (2.5 eq)Triethylamine (2.5 eq)Pyridine is often superior as it is less sterically hindered and a better nucleophilic catalyst.
Temperature 0 °C to RT-10 °C to RTRT (no cooling)0 °C to RTOptimal. Low initial temp minimizes side reactions.[3]
Yield Good to Excellent Good (Potentially slower reaction)Poor. Significant Beckmann rearrangement and degradation expected.Moderate. May be less efficient than pyridine.
Purity High HighLow (Complex mixture)Moderate to High
Section 6: Visualizing the Troubleshooting Process

When faced with a low yield, a systematic approach is crucial. The following flowchart provides a logical workflow for diagnosing and solving issues in the critical cyclization step.

Troubleshooting_Workflow start_node Low Yield in Cyclization Step decision_node1 TLC shows mostly unreacted oxime? start_node->decision_node1  Start Diagnosis decision_node decision_node process_node process_node result_node result_node decision_node2 TLC shows multiple major spots? decision_node1->decision_node2 No process_node1 Problem: Incomplete Reaction 1. Check SOCl2 quality/quantity. 2. Verify anhydrous conditions. 3. Increase reaction time/temp slightly. decision_node1->process_node1 Yes process_node2 Problem: Side Reactions 1. Isolate and identify byproducts. 2. Suspect Beckmann rearrangement. 3. Lower reaction temperature (especially during addition). decision_node2->process_node2 Yes process_node3 Problem: Product Loss 1. Review work-up procedure.   (e.g., pH, extraction solvent) 2. Optimize chromatography. 3. Check for product volatility. decision_node2->process_node3 No (Product is just low) result_node1 Optimized Yield process_node1->result_node1 Re-run experiment process_node2->result_node1 process_node3->result_node1

Caption: A logical workflow for troubleshooting low yield in the cyclization step.

References
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 58(1), 1-28. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Crich, D., & Risi, R. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 23(22), 8968–8971. [Link]

  • Crich, D., & Risi, R. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]

  • Navickas, A., et al. (2019). Synthesis of N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2019(2), M1067. [Link]

  • Google Patents. (2013).
  • Yusof, M. S. M., et al. (2014). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 19(7), 9603–9616. [Link]

  • Riaz, M., et al. (2022). 4-(4-(((1H-Benzo[d][1][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and Computational Studies. Molecules, 27(19), 6292. [Link]

  • ResearchGate. (2017). A Convenient Synthesis and Reactions of some Substituted 1,2,4-Triazine, and Their Derivatives with Carbazole, Sulfonamide and Trityl Chloride Moiety of Biological Interest. [Link]

  • PubMed. (2021). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • Google Patents. (2020).
  • Crich, D., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(12), 8567–8577. [Link]

  • Singh, G., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389–25420. [Link]

  • ACS Publications. (2023). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. [Link]

  • ResearchGate. (2011). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]

  • ResearchGate. (2015). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. [Link]

  • NIH. (2021). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. [Link]

Sources

Technical Support Center: 3-Methyl-1,2-benzisoxazol-4-ol Experiments

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance for researchers, scientists, and drug development professionals working with 3-Methyl-1,2-benzisoxazol-4-ol. This guide is structured to address common experimental challenges, moving from frequently asked questions to detailed troubleshooting protocols. The information herein is synthesized from established principles of heterocyclic chemistry, providing a robust framework for your experimental work.

Disclaimer

Detailed experimental protocols and troubleshooting guides specifically for 3-Methyl-1,2-benzisoxazol-4-ol are not extensively documented in publicly available literature. Therefore, this guide is built upon established principles for the synthesis and handling of related benzisoxazole compounds. The proposed synthetic route and troubleshooting advice are based on expert knowledge of heterocyclic chemistry and may require optimization for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a consistently low yield in the synthesis of 3-Methyl-1,2-benzisoxazol-4-ol. What are the most likely causes?

A1: Low yields in benzisoxazole synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1] Common culprits include:

  • Incomplete Cyclization: The key ring-forming step may not be proceeding to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or an inappropriate base or solvent system.

  • Purity of Starting Materials: Impurities in your starting materials, particularly the substituted o-hydroxyacetophenone oxime, can lead to side reactions and inhibit the desired transformation.

  • Atmospheric Moisture: The cyclization reaction can be sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.[1]

  • Product Instability: The 3-Methyl-1,2-benzisoxazol-4-ol product itself might be degrading under the reaction or workup conditions.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of side products. What are these likely to be and how can I minimize them?

A2: Side product formation is a common challenge in heterocyclic synthesis.[2] In the case of 3-Methyl-1,2-benzisoxazol-4-ol synthesis from an o-hydroxyacetophenone oxime, potential side products could include:

  • Unreacted Starting Material: The presence of the starting oxime is common if the reaction has not gone to completion.

  • Beckmann Rearrangement Product: Under certain acidic conditions, the oxime may undergo a Beckmann rearrangement to form an amide, which would be a significant impurity.

  • Dimerization or Polymerization: The phenolic starting material or product could be susceptible to oxidative dimerization or polymerization, especially at elevated temperatures or in the presence of air.[2]

To minimize these, consider optimizing the reaction temperature, using a milder base, and ensuring the reaction is carried out under an inert atmosphere.

Q3: My purified 3-Methyl-1,2-benzisoxazol-4-ol appears to be degrading upon storage. What are the recommended storage conditions?

Troubleshooting Guides: Synthesis & Purification

Issue 1: Low Conversion of Starting Material

If you are observing a significant amount of your starting o-hydroxyacetophenone oxime remaining after the reaction, here is a step-by-step guide to troubleshoot:

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_temp Verify Reaction Temperature Is it optimal? start->check_temp increase_temp Incrementally increase temperature (e.g., in 5-10°C steps) check_temp->increase_temp No check_time Extend Reaction Time Monitor by TLC/LC-MS check_temp->check_time Yes end Improved Conversion increase_temp->end check_base Evaluate Base Is it strong enough? Is it fully dissolved? check_time->check_base No improvement check_time->end Conversion improves stronger_base Consider a stronger base (e.g., NaH instead of K2CO3) check_base->stronger_base No check_solvent Assess Solvent Is it appropriate and dry? check_base->check_solvent Yes stronger_base->end change_solvent Switch to a higher boiling point solvent or ensure anhydrous conditions check_solvent->change_solvent No check_solvent->end Yes change_solvent->end G A Starting Material: 2',4'-Dihydroxyacetophenone B Step 1: Acetylation (Acetic Anhydride, Pyridine) A->B C Intermediate 1: 4-acetyl-3-hydroxyphenyl acetate B->C D Step 2: Oximation (Hydroxylamine HCl, Base) C->D E Intermediate 2: Oxime D->E F Step 3: Cyclization (Base, Heat) E->F G Protected Product: 3-methyl-1,2-benzisoxazol-4-yl acetate F->G H Step 4: Deprotection (Acid or Base Hydrolysis) G->H I Final Product: 3-Methyl-1,2-benzisoxazol-4-ol H->I

Sources

Technical Support Center: Purification Strategies for 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-Methyl-1,2-benzisoxazol-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights into overcoming common challenges encountered during the purification of this phenolic heterocyclic compound.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 3-Methyl-1,2-benzisoxazol-4-ol, providing potential causes and actionable solutions.

1. Q: My crude product is a dark, oily residue after synthesis. How should I proceed with purification?

A: An oily or deeply colored crude product often indicates the presence of polymeric impurities or unreacted starting materials. A multi-step purification strategy is recommended.

  • Initial Wash: Begin by triturating the crude oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. This will often precipitate the desired product while dissolving non-polar impurities.

  • Acid-Base Extraction: Due to the phenolic hydroxyl group, an acid-base extraction can be highly effective. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Subsequently, washing with a dilute aqueous acid (e.g., 1M HCl) can remove basic impurities.

  • Chromatography: If the product remains oily, column chromatography is the next logical step. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, will likely be necessary to separate the product from closely related impurities.

2. Q: I'm observing significant product loss during recrystallization. What are the likely causes and how can I mitigate this?

A: Significant product loss during recrystallization typically points to one of several factors:

  • Inappropriate Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep a substantial amount of the product dissolved in the mother liquor.[1]

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, product can be lost.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).[1][2] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

  • Minimize Solvent Usage: Add the hot recrystallization solvent portion-wise to the crude product until it just dissolves.[3]

  • Maintain Temperature: During hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent premature crystallization.[3]

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature before transferring to an ice bath to maximize crystal formation.[3]

3. Q: My compound streaks on the TLC plate, making it difficult to assess purity and develop a column chromatography method. How can I resolve this?

A: Streaking on a silica gel TLC plate for a phenolic and nitrogen-containing heterocycle like 3-Methyl-1,2-benzisoxazol-4-ol is often due to strong interactions with the acidic silica surface.[3]

  • Mobile Phase Modification: Add a small amount of a polar modifier to the eluent. For acidic compounds, adding 0.5-1% acetic acid or formic acid can improve peak shape. For basic compounds, 0.5-1% triethylamine or pyridine is often used.[3] Given the phenolic nature of the target compound, starting with an acidic modifier is recommended.

  • Alternative Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase for TLC and column chromatography, such as alumina (neutral or basic) or a reversed-phase (C18) plate.[3]

4. Q: I've purified my product by column chromatography, but my NMR spectrum still shows impurities. What could be the issue?

A: This situation commonly arises from a few scenarios:

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, causing it to elute at the same time.

  • Product Degradation on Silica: Some sensitive compounds can degrade on silica gel, especially if the chromatography run is prolonged.

  • Contaminated Solvent: The solvents used for chromatography or for preparing the NMR sample may be contaminated.

Solutions:

  • Optimize Chromatography Conditions:

    • Fine-tune the Eluent: Experiment with different solvent systems to achieve better separation on TLC before scaling up to a column.

    • Use a Shallow Gradient: A slower, more gradual increase in solvent polarity during gradient elution can improve the resolution of closely eluting spots.

  • Consider an Alternative Purification Method: If co-elution is a persistent issue, recrystallization may be a more effective final purification step.

  • Use High-Purity Solvents: Always use HPLC-grade or freshly distilled solvents for chromatography and deuterated solvents from a sealed ampule for NMR analysis.

II. Frequently Asked Questions (FAQs)

1. Q: What are the most likely impurities in a synthesis of 3-Methyl-1,2-benzisoxazol-4-ol?

A: While specific impurities depend on the synthetic route, common side-products in the synthesis of benzisoxazoles can include unreacted starting materials, regioisomers, and products of side reactions such as oxidation or hydrolysis. For instance, if synthesizing from a substituted 2-nitrobenzoate, over-reduction to an aniline derivative could be a competing reaction.[2]

2. Q: What is a good starting point for a recrystallization solvent system for 3-Methyl-1,2-benzisoxazol-4-ol?

A: Given its phenolic nature and heterocyclic core, polar protic solvents are a good starting point. Ethanol, methanol, or isopropanol are often effective for such compounds.[2] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be highly effective for achieving optimal solubility differences between hot and cold conditions.[1]

3. Q: How do I choose the right mobile phase for column chromatography?

A: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3 for your target compound on a TLC plate.[4] Start with a relatively non-polar solvent system, such as 10% ethyl acetate in hexanes, and gradually increase the polarity until you achieve the desired Rf. For phenolic compounds, solvent systems like toluene/acetone (e.g., 9:1) can also be effective.[5]

4. Q: What analytical techniques are essential for confirming the purity and identity of 3-Methyl-1,2-benzisoxazol-4-ol?

A: A combination of techniques is crucial for unambiguous characterization:

  • Thin-Layer Chromatography (TLC): For rapid assessment of purity and for monitoring the progress of a reaction or chromatographic separation.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

III. Experimental Protocols

Protocol 1: Recrystallization Solvent Screening

This protocol outlines a systematic approach to identifying a suitable solvent for the recrystallization of 3-Methyl-1,2-benzisoxazol-4-ol.

  • Place approximately 10-20 mg of the crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, heat the tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will show low solubility at low temperatures and high solubility at elevated temperatures, resulting in good crystal formation upon cooling.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for the purification of 3-Methyl-1,2-benzisoxazol-4-ol using flash column chromatography.

  • TLC Analysis: Develop a TLC solvent system that gives an Rf value of ~0.3 for the target compound. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system developed during TLC analysis.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

IV. Data Presentation

Table 1: Example TLC Data for Eluent Selection

Eluent System (v/v)Rf of 3-Methyl-1,2-benzisoxazol-4-ol (estimated)Observations
10% Ethyl Acetate / Hexanes0.1Spot is too low on the plate.
20% Ethyl Acetate / Hexanes0.3Good separation from less polar impurities.
40% Ethyl Acetate / Hexanes0.6Spot is too high; poor separation from more polar impurities.
9:1 Toluene / Acetone0.4Good separation, alternative to ethyl acetate systems.[5]

V. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude 3-Methyl-1,2-benzisoxazol-4-ol (Oily, Impure) Initial_Wash Trituration with Hexanes/EtOAc Crude_Product->Initial_Wash Acid_Base_Extraction Acid-Base Extraction Initial_Wash->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization If solid Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography If oily or multiple spots on TLC Analysis Purity & Identity Check (TLC, HPLC, NMR, MS) Recrystallization->Analysis Column_Chromatography->Recrystallization For final polishing Column_Chromatography->Analysis Pure_Product Pure Product (>98% Purity) Analysis->Pure_Product Meets specifications

Caption: General purification workflow for 3-Methyl-1,2-benzisoxazol-4-ol.

VI. References

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molecules. (2022). Available at: [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Org. Lett. (2014). Available at: [Link]

  • How to analysis the phenolic compounds by TLC, the method and solvants? ResearchGate. (2016). Available at: [Link]

  • Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Rapid Commun. Mass Spectrom. (1998).

  • Benzisoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • SOLUTION PHASE SYNTHESIS OF A DIVERSE LIBRARY OF BENZISOXAZOLES UTILIZING THE [3 + 2] CYCLOADDITION OF IN SITU GENERATED NITRILE OXIDES AND ARYNES. NIH Public Access. (2013). Available at: [Link]

  • TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Semantic Scholar. (2004). Available at: [Link]

  • recrystallization-2.doc.pdf. University of California, Irvine. Available at: [Link]

Sources

minimizing autofluorescence in 3-Methyl-1,2-benzisoxazol-4-ol imaging

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and minimizing autofluorescence in biological imaging applications. While the query mentioned imaging in the context of 3-Methyl-1,2-benzisoxazol-4-ol, this document addresses the universal challenge of autofluorescence, which is inherent to the biological specimen rather than this specific compound. The principles and protocols outlined here are broadly applicable to fluorescence microscopy of cells and tissues.

Section 1: Frequently Asked Questions - Understanding the Problem

This section addresses the fundamental concepts of autofluorescence. A clear understanding of the source of unwanted background is the first step in designing an effective mitigation strategy.

Q1: What is autofluorescence?

Autofluorescence is the natural, inherent fluorescence (light emission) from biological materials when they are excited by light, as opposed to the specific signal from intentionally added fluorescent markers or probes.[1][2][3] This phenomenon can obscure the detection of true signals, especially those that are weak, thereby reducing the sensitivity and accuracy of an experiment.[1][2][4]

Q2: What is causing the autofluorescence in my specific samples?

Autofluorescence arises from two main categories of sources: endogenous and exogenous.

  • Endogenous Sources: These are molecules naturally present in the cells and tissues.[1][5] Common culprits include:

    • Metabolic Coenzymes: NADH and flavins (like FAD) are major sources of cellular autofluorescence, often found in mitochondria.[2][3][6]

    • Structural Proteins: Collagen and elastin, key components of the extracellular matrix, are highly autofluorescent, particularly when excited with UV or blue light.[2][3][6]

    • Aging Pigments: Lipofuscin is a granular pigment that accumulates in the lysosomes of aging post-mitotic cells (e.g., neurons, cardiac muscle).[6][7][8] It has a very broad emission spectrum and can be a significant challenge in older tissues.[7]

    • Other Molecules: Aromatic amino acids (tryptophan, tyrosine), heme groups in red blood cells, and melanin also contribute to background fluorescence.[2][6]

  • Exogenous Sources: These are artifacts introduced during sample preparation.

    • Aldehyde Fixatives: Formaldehyde (in formalin) and glutaraldehyde are notorious for inducing autofluorescence.[1] They react with amines in proteins to create fluorescent Schiff bases.[1][8] Glutaraldehyde is a significantly stronger inducer of autofluorescence than formaldehyde.[8]

    • Culture Media & Plastics: Phenol red in cell culture media and some plastics used in culture plates can be fluorescent.[6]

Q3: How can I confirm that what I'm seeing is autofluorescence and not a real signal?

The most critical control in any fluorescence imaging experiment is the unlabeled control .[1] Prepare a sample following your entire protocol (including fixation, permeabilization, etc.) but omit the fluorescently labeled antibodies or probes. Image this sample using the exact same settings (laser power, gain, exposure time) as your fully stained samples. Any signal you detect in this control is, by definition, autofluorescence. This provides a baseline and helps determine the severity of the problem.[1]

Section 2: Troubleshooting Workflow & Mitigation Strategies

Effectively combating autofluorescence requires a multi-pronged approach that spans the entire experimental workflow, from initial planning to final image analysis.

Autofluorescence Mitigation Workflow

This diagram outlines a logical decision-making process for identifying and resolving autofluorescence issues.

start Start: High Background in Fluorescent Image check_control Image Unlabeled Control (No Fluorophores) start->check_control is_af Is Signal Present? check_control->is_af no_af Problem is Not Autofluorescence (e.g., non-specific antibody binding) is_af->no_af No strategy_selection Select Mitigation Strategy (Can be combined) is_af->strategy_selection Yes s1 Strategy 1: Experimental Design strategy_selection->s1 s2 Strategy 2: Sample Preparation strategy_selection->s2 s3 Strategy 3: Chemical Quenching strategy_selection->s3 s4 Strategy 4: Acquisition & Analysis strategy_selection->s4 s1_detail • Use Far-Red/NIR Dyes • Increase Signal Brightness s1->s1_detail end End: Improved Signal-to-Noise Ratio s1->end s2_detail • Change Fixative (e.g., Methanol) • Perfuse to Remove RBCs s2->s2_detail s2->end s3_detail • Sodium Borohydride (Aldehydes) • Sudan Black B (Lipofuscin) • Commercial Kits (Broad) s3->s3_detail s3->end s4_detail • Photobleaching • Spectral Unmixing • FLIM s4->s4_detail s4->end

Caption: A decision tree for troubleshooting autofluorescence.

Strategy 1: Smart Experimental Design

The best way to deal with autofluorescence is to avoid it spectrally.

  • Shift to the Red: Autofluorescence is typically strongest in the blue and green regions of the spectrum (350–550 nm).[1] Whenever possible, choose fluorophores that excite and emit in the red (>600 nm) or far-red (>650 nm) range.[1][7][9][10] This simple change can often move your signal far away from the majority of the background noise.

  • Maximize Your Signal: Use bright, photostable fluorophores and titrate your antibodies to achieve the highest possible signal-to-noise ratio.[1] A brighter specific signal can more easily overcome a dim background.

Strategy 2: Optimize Sample Preparation
  • Change Fixation Method: If aldehyde-induced autofluorescence is the primary issue, consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which do not generate fluorescence.[1] Note that this may affect some antibody epitopes, so validation is required.

  • Perfuse Your Animals: For tissue studies, perfusing the animal with PBS before fixation can remove red blood cells, a major source of heme-related autofluorescence.[9]

Strategy 3: Chemical Quenching & Blocking

Chemical treatments can be applied to the sample to quench or mask autofluorescent molecules.

TreatmentPrimary Target(s)MechanismProsCons
Sodium Borohydride (NaBH₄) Aldehyde-induced fluorescenceReduces autofluorescent Schiff bases and other aldehyde groups to non-fluorescent hydroxyl groups.[1][8]Effective for aldehyde fixatives.[1] Simple to prepare.Can have mixed results.[9] May increase red blood cell autofluorescence in some cases.[7]
Sudan Black B (SBB) Lipofuscin, lipophilic moleculesA lipophilic (fat-soluble) dark dye that physically binds to and masks lipofuscin granules.[7][11]Highly effective for lipofuscin-rich tissues like the brain.[7][12]Can introduce its own fluorescence in the red/far-red channels.[7] Can form precipitates if not filtered properly.
Commercial Kits (e.g., TrueVIEW™) Broad spectrum (aldehydes, collagen, RBCs)Proprietary reagents that bind and quench various autofluorescent elements.[1][13][14]Easy to use, optimized formulations.[15][16] Often effective against multiple sources simultaneously.[13]Higher cost. May not be as effective against lipofuscin as specialized quenchers.[11]
Copper Sulfate (CuSO₄) Lipofuscin, Heme groupsThe exact mechanism is unclear, but it may act as an electron scavenger from excited fluorophores.[17]Can be effective in some tissues.[9][17]Efficacy can be heterogeneous and tissue-dependent.[17]
Protocol 2.3.1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

Based on protocols described in Kramer (n.d.).[8]

  • Preparation: Immediately before use, prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. The solution will fizz.[8]

  • Application: Apply the fresh, fizzing solution to your rehydrated tissue sections or fixed cells.[8]

  • Incubation:

    • For cell monolayers fixed with glutaraldehyde: Incubate for 4 minutes. Replace with fresh solution and incubate for another 4 minutes.[8]

    • For paraffin-embedded tissue sections (paraformaldehyde-fixed): Incubate 3 times for 10 minutes each, replacing the solution each time.[8]

  • Washing: Rinse the samples thoroughly several times with PBS to remove all traces of sodium borohydride.[8]

  • Proceed: Continue with your standard blocking and immunolabeling protocol.

Protocol 2.3.2: Sudan Black B Staining for Lipofuscin Quenching

Based on protocols described in various sources.[11][17]

  • Preparation: Prepare a 0.1-0.3% (w/v) solution of Sudan Black B powder in 70% ethanol.[11][17] Stir or shake overnight in the dark to dissolve completely.[11]

  • Filtration (Critical): Before use, filter the solution through a 0.2 µm filter to remove undissolved particles that can cause non-specific speckles on your sample.

  • Application: After completing your fluorescent antibody staining and final washes, immerse the slides in the filtered Sudan Black B solution.

  • Incubation: Incubate for 10-20 minutes at room temperature.[11][17] Incubation time may need to be optimized for your specific tissue type.

  • Washing: Wash thoroughly with PBS or rinse briefly with 70% ethanol followed by PBS to remove excess dye.

  • Mounting: Mount with an aqueous mounting medium.

Strategy 4: Image Acquisition and Post-Processing
  • Photobleaching: Before you apply your fluorescent probes, you can intentionally expose your sample to high-intensity light from your microscope's lamp or LED source.[4][18] This can permanently destroy the endogenous fluorophores, reducing the background.[18][19] The subsequent application of fresh, specific fluorophores should provide a much cleaner signal.[4]

  • Spectral Unmixing: If you have a confocal microscope with a spectral detector, you can acquire the full emission spectrum of your sample.[4] First, image an unstained (autofluorescence only) sample to capture its unique spectral signature. Then, image your fully stained sample. Software algorithms can then computationally "subtract" the autofluorescence signature from your final image, isolating the true signal.[20][21]

  • Fluorescence Lifetime Imaging (FLIM): This advanced technique separates fluorophores based on the time they spend in an excited state (their "lifetime"), rather than just their emission wavelength.[4] Since autofluorescent molecules often have different fluorescence lifetimes than common dyes, FLIM can effectively separate the two signals even if their colors overlap.[4]

Section 3: Visualizing the Sources of Autofluorescence

This diagram categorizes the primary sources of autofluorescence that researchers encounter.

Primary Sources of Autofluorescence in Biological Samples AF Autofluorescence Sources Endogenous Endogenous (Naturally Occurring) AF->Endogenous Exogenous Exogenous (Process-Induced) AF->Exogenous Metabolic Metabolic Cofactors (e.g., NADH, Flavins) Endogenous->Metabolic Structural Structural Proteins (e.g., Collagen, Elastin) Endogenous->Structural Pigments Pigments (e.g., Lipofuscin, Melanin) Endogenous->Pigments Heme Heme Groups (Red Blood Cells) Endogenous->Heme Fixatives Aldehyde Fixatives (Formalin, Glutaraldehyde) Exogenous->Fixatives Media Reagents & Consumables (Phenol Red, Plasticware) Exogenous->Media

Caption: Categorization of common autofluorescence sources.

References
  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Kramer, J. (n.d.). Autofluorescence: Causes and Cures. University of Cambridge. Retrieved January 26, 2026, from [Link]

  • Sun, L., et al. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 81. [Link]

  • Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. The European Physical Journal Plus, 129(12), 1-32. [Link]

  • Visikol. (2021, September 8). Autofluorescence Quenching. [Link]

  • Labcompare. (2021, June 29). How to Reduce Autofluorescence. [Link]

  • Wikipedia. (n.d.). Autofluorescence. Retrieved January 26, 2026, from [Link]

  • Neumann, M., & Gabel, D. (2002). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling. Histochemistry and Cell Biology, 117(4), 359-365. [Link]

  • Cytek Biosciences. (2019, July 31). Extracting Autofluorescence [Video]. YouTube. [Link]

  • Sun, Y., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56188. [Link]

  • University of Arizona. (n.d.). LUMoS Spectral Unmixing Fiji/ImageJ Plugin. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan Black B quenching method for specific immunofluorescence labeling. [Link]

  • ResearchGate. (n.d.). Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. [Link]

  • ChemSynthesis. (n.d.). 3-amino-1,2-benzisoxazol-4-ol. Retrieved January 26, 2026, from [Link]

  • De Novo Software. (2021, August 19). Spectral Unmixing - (Full video) [Video]. YouTube. [Link]

  • Bitesize Bio. (2024, October 2). Nail Your Unmixing for Full Spectrum Flow Cytometry: 7 Top Tips. [Link]

  • BioNordika. (n.d.). Vector® TrueVIEW® Autofluorescence Quenching Kit. Retrieved January 26, 2026, from [Link]

  • BioTechniques. (1998). Photobleaching of Arterial Autofluorescence for Immunofluorescence Applications. 24(5), 834-838. [Link]

  • Vector Laboratories. (n.d.). Vector® TrueVIEW® Datasheet. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Biological Efficacy of 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-1,2-benzisoxazol-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full therapeutic potential of this promising benzisoxazole derivative. The benzisoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and advanced strategies to enhance the biological efficacy of your compound.

Part 1: Foundational Troubleshooting & FAQs

This section addresses the initial hurdles often encountered during the preliminary assessment of 3-Methyl-1,2-benzisoxazol-4-ol.

Poor Aqueous Solubility

Issue: I'm observing low solubility of 3-Methyl-1,2-benzisoxazol-4-ol in my aqueous assay buffers, leading to inconsistent results.

Answer: Poor aqueous solubility is a common challenge for many heterocyclic compounds and a primary obstacle in drug development.[3] The benzisoxazole ring system, while contributing to biological activity, can also increase lipophilicity.

Troubleshooting Steps:

  • pH Modification: The phenolic hydroxyl group at the 4-position of your compound is weakly acidic. Experiment with increasing the pH of your buffer. Deprotonation of the hydroxyl group will form a more soluble phenolate salt.

    • Protocol: Prepare a series of buffers (e.g., phosphate-buffered saline) with pH values ranging from 7.4 to 9.0. Assess the solubility at each pH using a standardized method like nephelometry or UV-Vis spectroscopy after centrifugation of a saturated solution.

  • Co-solvents: The use of a small percentage of a water-miscible organic solvent can significantly improve solubility.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) 300/400.

    • Caution: Ensure the final concentration of the co-solvent is compatible with your biological assay and does not induce toxicity or artifacts. It is crucial to run a vehicle control to account for any effects of the co-solvent.

  • Use of Surfactants: Non-ionic surfactants at concentrations above their critical micelle concentration (CMC) can encapsulate the compound in micelles, increasing its apparent solubility.[4]

    • Examples: Tween® 80 or Cremophor® EL.

    • Consideration: Surfactants can interfere with certain cell-based assays or protein-ligand binding studies. Always include appropriate controls.

FAQ: Can I use cyclodextrins to improve solubility?

Yes, cyclodextrins are excellent solubilizing agents for poorly soluble drugs.[5] They form inclusion complexes with hydrophobic molecules. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. The choice of cyclodextrin will depend on the size and shape of your molecule.

Chemical and Metabolic Instability

Issue: I'm noticing a decrease in the concentration of my compound over time in my cell culture media or during incubation with liver microsomes.

Answer: Isoxazole rings can be susceptible to metabolic cleavage, and phenolic compounds are often targets for phase II metabolism.[6][7] Understanding the metabolic fate of your compound is crucial for interpreting in vitro and in vivo data.

Troubleshooting Workflow for Instability:

start Observed Instability chem_stability Assess Chemical Stability in Media start->chem_stability metabolic_stability Assess Metabolic Stability (e.g., Microsomes, S9) start->metabolic_stability major_metabolites Identify Major Metabolites (LC-MS/MS) metabolic_stability->major_metabolites phase1 Phase I Metabolism (e.g., Oxidation) major_metabolites->phase1 Mass shift indicates oxidation phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) major_metabolites->phase2 Mass shift indicates conjugation ring_cleavage Isoxazole Ring Cleavage major_metabolites->ring_cleavage Fragments suggest ring opening structural_mod Structural Modification phase1->structural_mod Block metabolic 'hotspots' prodrug Consider Prodrug Strategy phase2->prodrug Mask phenolic -OH ring_cleavage->structural_mod Modify isoxazole substituents synthesis Synthesize Prodrug Candidates solubility Assess Aqueous Solubility synthesis->solubility stability Evaluate Chemical Stability (pH 1.2, 6.8, 7.4) synthesis->stability conversion Measure Conversion to Parent Drug (Plasma, Liver Homogenate) synthesis->conversion permeability Assess Permeability (e.g., Caco-2 Assay) conversion->permeability pk_study Conduct in vivo Pharmacokinetic Study permeability->pk_study

Caption: Workflow for evaluating prodrug candidates.

Step-by-Step Protocol for an Ester Prodrug:

  • Synthesis: Synthesize an ester prodrug, for example, 3-methyl-1,2-benzisoxazol-4-yl acetate, by reacting 3-Methyl-1,2-benzisoxazol-4-ol with acetic anhydride in the presence of a suitable base.

  • In Vitro Conversion Study:

    • Incubate the prodrug in rat or human plasma and liver S9 fractions.

    • Monitor the disappearance of the prodrug and the appearance of the parent compound (3-Methyl-1,2-benzisoxazol-4-ol) over time using LC-MS/MS.

    • This will confirm that endogenous esterases can efficiently cleave the ester bond to release the active drug. [8]3. Caco-2 Permeability Assay:

    • Use the Caco-2 cell monolayer model to assess the potential for improved intestinal absorption of the more lipophilic prodrug compared to the parent compound.

Formulation Strategies for Enhanced Delivery

Issue: Even with improved solubility, the in vivo exposure of my compound is suboptimal.

Answer: Advanced formulation strategies can protect the drug from degradation and enhance its absorption. [5][9] Formulation Approaches for Poorly Soluble Drugs:

  • Micronization/Nanonization: Reducing the particle size of the drug increases the surface area for dissolution. [10]* Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymeric carrier in an amorphous state can prevent crystallization and improve the dissolution rate. [11] * Common Polymers: PVP, HPMC, Soluplus®.

    • Preparation: Typically prepared by spray drying or hot-melt extrusion.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. [9]This can enhance solubility and absorption.

Structural Modification and SAR Exploration

Issue: How can I systematically improve the potency and selectivity of my compound?

Answer: Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. For benzisoxazole derivatives, modifications at various positions can significantly impact biological activity. [12] Key Positions for Modification on the 3-Methyl-1,2-benzisoxazol-4-ol Scaffold:

benzisoxazole benzisoxazole

(A chemical structure diagram would be placed here showing the key positions for modification on the 3-Methyl-1,2-benzisoxazol-4-ol scaffold.)

  • Position 3 (Methyl Group):

    • Rationale: Altering the size and electronics of this group can influence binding affinity and metabolic stability.

    • Suggestions: Replace the methyl group with other alkyl groups (ethyl, propyl), cycloalkyl groups (cyclopropyl), or small aromatic rings (phenyl).

  • Benzene Ring (Positions 5, 6, 7):

    • Rationale: Introducing substituents on the benzene ring can modulate lipophilicity, solubility, and metabolic stability.

    • Suggestions: Introduce small electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups (e.g., methoxy) to probe electronic effects. Fluorine substitution, in particular, can block metabolic oxidation and improve drug disposition. [2]3. Position 4 (Hydroxyl Group):

    • Rationale: While potentially a key pharmacophore, its properties can be fine-tuned.

    • Suggestions: Convert the hydroxyl to a methoxy group to assess the importance of the hydrogen bond donor capability. This can also prevent phase II metabolism.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Medicinal and Chemical Sciences. Retrieved January 27, 2026, from [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). ACS Publications. Retrieved January 27, 2026, from [Link]

  • ISOXAZOLES. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). MDPI. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025). IJPPR. Retrieved January 27, 2026, from [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (2019). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. (2016). PLOS One. Retrieved January 27, 2026, from [Link]

  • Prodrugs of Alcohols and Phenols. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. (2019). MDPI. Retrieved January 27, 2026, from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2014). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. (2015). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • 3-amino-1,2-benzisoxazol-4-ol. (2025). ChemSynthesis. Retrieved January 27, 2026, from [Link]

  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (1993). Europe PMC. Retrieved January 27, 2026, from [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2023). Hilaris Publisher. Retrieved January 27, 2026, from [Link]

  • Metabolically stabilized benzothiazoles for imaging of amyloid plaques. (2007). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • A Prodrug System for Hydroxylamines Based on Esterase Catalysis. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (2009). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Mechanism of action of Melaleuca alternifolia (tea tree) oil on Staphylococcus aureus determined by time-kill, lysis, leakage, and salt tolerance assays and electron microscopy. (2000). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue e-Pubs. Retrieved January 27, 2026, from [Link]

  • Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. (2020). MDPI. Retrieved January 27, 2026, from [Link]

  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. (2023). Baghdad Science Journal. Retrieved January 27, 2026, from [Link]

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. (2009). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Biological activity of Melaleuca alternifola (Tea Tree) oil component, terpinen-4-ol, in human myelocytic cell line HL-60. (1999). National Institutes of Health. Retrieved January 27, 2026, from [Link]

Sources

Technical Support Center: Managing Impurities in 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Methyl-1,2-benzisoxazol-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic intermediate. The purity of this compound is critical for downstream applications, yet its synthesis and handling can introduce a variety of challenging impurities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and eliminate impurities in your samples. The protocols and explanations are grounded in established chemical principles to ensure you can make informed decisions in your laboratory work.

Section 1: FAQ - Understanding Your 3-Methyl-1,2-benzisoxazol-4-ol Sample

This section addresses common initial questions regarding sample quality and analytical assessment.

Q1: What are the most probable sources and types of impurities in my synthesis?

The nature of impurities is intrinsically linked to the synthetic route employed. For 1,2-benzisoxazoles, cyclization of an ortho-substituted aryl oxime is a common pathway. Given the structure of 3-Methyl-1,2-benzisoxazol-4-ol, a likely precursor is the oxime of 2,5-dihydroxyacetophenone.

Common Impurity Classes:

  • Unreacted Starting Materials: Residual 2,5-dihydroxyacetophenone or its oxime are common. Their high polarity often makes them distinguishable by Thin Layer Chromatography (TLC).

  • Regioisomers: Depending on the cyclization conditions, formation of the isomeric 3-Methyl-1,2-benzisoxazol-7-ol is possible if the precursor allows for it, leading to complex separation challenges.

  • Reaction Byproducts: Dehydration or rearrangement products can arise under harsh acidic or basic conditions. For instance, Beckmann-type rearrangements can sometimes compete with the desired cyclization.[1]

  • Solvent Adducts & Residual Solvents: Trapped molecules of high-boiling point solvents (e.g., DMF, DMSO) can persist even after drying.

  • Oxidation Products: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air and trace metals. This often results in the formation of colored quinone-like species, leading to sample discoloration.

Q2: My typically off-white sample of 3-Methyl-1,2-benzisoxazol-4-ol has developed a pink or brown color. What is the cause and is it salvageable?

This is a frequent issue for phenolic compounds. The discoloration is almost certainly due to the formation of minor oxidation products. The phenolic -OH group can be oxidized to a quinone or other colored bodies, even in trace amounts.

  • Causality: The oxidation is often catalyzed by exposure to air (oxygen), light, or trace metal impurities. The process can be accelerated by storage in a non-inert atmosphere or at elevated temperatures.

  • Impact on Experiments: While often present in very low concentrations (<1%), these colored impurities can interfere with certain biological assays or catalytic processes.

  • Solution: The sample is often salvageable. A purification step involving activated carbon (charcoal) treatment during recrystallization can effectively remove these colored impurities. For more stubborn cases, flash column chromatography is recommended. See Section 3 for detailed protocols.

Q3: How do I select the best analytical technique to accurately assess the purity of my sample?

No single technique tells the whole story. A multi-faceted approach is essential for a complete purity profile.

Analytical TechniquePrimary Use & Insights ProvidedTypical Starting Conditions
TLC Rapid, qualitative assessment of reaction completion and impurity profile. Helps in developing column chromatography methods.Stationary Phase: Silica gel 60 F254Mobile Phase: 30-50% Ethyl acetate in Hexane
HPLC (UV-Vis) Quantitative purity assessment (% area). Ideal for tracking purification efficiency and batch-to-batch consistency.Column: C18 reverse-phaseMobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA or Formic Acid
LC-MS Impurity identification. Provides molecular weight data for unknown peaks observed in the HPLC chromatogram.Coupled directly with the HPLC method described above.
¹H NMR Structural confirmation and detection of proton-bearing impurities, including residual solvents.Solvent: DMSO-d₆ or CDCl₃DMSO-d₆ is often preferred as the phenolic proton is clearly visible.
GC-MS Analysis of thermally stable, volatile impurities. Can also be used for purity assessment if the compound is stable to heat.Column: DB-5 or similar non-polar capillary column.Requires derivatization (e.g., silylation) of the hydroxyl group.

Senior Application Scientist's Note: For routine purity checks, a well-developed HPLC method is the gold standard, providing quantitative and reproducible results.[2] NMR should always be used to confirm the primary structure and rule out isomers or significant structural impurities.

Section 2: Troubleshooting Guide - Impurity Identification

This section provides a systematic workflow for identifying unknown impurities observed during analysis.

Workflow for Impurity Identification

The following diagram outlines a logical process for moving from initial purity assessment to impurity characterization.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Characterization cluster_2 Phase 3: Action A Crude Sample Analysis (TLC, HPLC) B Purity > 98%? A->B Check Purity C Analyze by LC-MS B->C No H Proceed to Application B->H Yes D Obtain Mass of Impurity Peaks C->D E Hypothesize Structure (Starting Material, Isomer, Byproduct?) D->E F Run High-Resolution NMR (¹H, ¹³C, COSY) E->F For key impurities G Confirm Structure F->G I Select Purification Strategy (See Section 3) G->I

Caption: A systematic workflow for impurity identification and action.

Issue: My HPLC chromatogram shows several unexpected peaks. How can I begin to identify them?

Answer: This is a common scenario. The key is to use the data from your analytical runs logically.

  • Correlate with TLC: Note the retention times (RT) of the peaks in your HPLC. Do they correspond to spots on your initial TLC plate of the crude material? This helps confirm you are targeting the correct impurities.

  • Run LC-MS Analysis: This is the most critical step. An LC-MS run will provide the mass-to-charge ratio (m/z) for each peak.

    • Check for Expected Masses: Does any peak's mass correspond to your starting materials (e.g., 2,5-dihydroxyacetophenone oxime)? This is a very common impurity.

    • Look for Isomers: Does an impurity peak have the exact same mass as your product? If so, you are likely dealing with a regioisomer (e.g., 3-Methyl-1,2-benzisoxazol-7-ol). Isomeric impurities are often the most difficult to separate.

    • Analyze Fragmentation Patterns: The mass spectrum of each impurity provides a fragmentation pattern. This "fingerprint" can help you deduce the structure. For example, the loss of a methyl group (CH₃, -15 Da) or a carbonyl group (CO, -28 Da) can be diagnostic.

  • Spiking Study: If you have a sample of a suspected impurity (like a starting material), "spike" your sample by adding a small amount of it and re-running the HPLC. If the area of one of your impurity peaks increases, you have confirmed its identity.

Section 3: Protocols for Purification

Once impurities have been identified, the next step is to choose an appropriate purification method. The phenolic nature of 3-Methyl-1,2-benzisoxazol-4-ol is a key feature to exploit.

Purification Strategy Decision Tree

This diagram will help you select the most effective purification protocol based on the impurity type.

G start Impurity Type? node_A Colored Impurities? start->node_A node_B Non-Polar Impurities? start->node_B node_C Polar Impurities? start->node_C node_D Isomeric Impurities? start->node_D out_A Recrystallize with Activated Carbon node_A->out_A out_B Acid-Base Extraction node_B->out_B out_C Column Chromatography node_C->out_C out_D Preparative HPLC or Re-synthesis node_D->out_D

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Recrystallization for General Purification and Color Removal

Recrystallization is an excellent first-line technique for removing small amounts of impurities and colored bodies, provided a suitable solvent is found.

Step-by-Step Methodology:

  • Solvent Screening: In small vials, test the solubility of your crude sample (~10-20 mg) in various solvents (0.5 mL). An ideal solvent will dissolve the compound when hot but cause it to be sparingly soluble or insoluble when cold.

    • Good Candidates: Toluene, Ethyl Acetate, Isopropanol, or mixed systems like Ethyl Acetate/Hexane or Dichloromethane/Hexane.[3]

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • (Optional) Activated Carbon Treatment: If the solution is colored, add a small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to a constant weight.

Self-Validation: Check the purity of the isolated crystals and the mother liquor by TLC or HPLC. The crystals should be significantly purer, with the impurities concentrated in the mother liquor.

Protocol 2: Flash Column Chromatography for Polar or Similar-Polarity Impurities

This is the most powerful technique for separating compounds with different polarities.

Step-by-Step Methodology:

  • Mobile Phase Development (TLC):

    • Spot your crude material on a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of Ethyl Acetate/Hexane).

    • The ideal system will give your product an Rf value of ~0.3-0.4 and show good separation from all impurity spots.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, applying gentle air pressure. Collect fractions in test tubes.

  • Fraction Analysis: Spot every few fractions on a TLC plate and develop it to see which fractions contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Senior Application Scientist's Note: For compounds with acidic protons like phenols, adding 0.5-1% acetic acid to the mobile phase can prevent "tailing" on the silica gel, leading to sharper peaks and better separation.

Protocol 3: Acid-Base Extraction for Non-Phenolic Impurities

This classic technique is highly effective for removing neutral or basic impurities from your acidic phenolic product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude sample in a water-immiscible organic solvent like Ethyl Acetate or Diethyl Ether.

  • Base Wash: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Your phenolic product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Repeat the extraction 2-3 times.

    • Why a mild base? Strong bases like NaOH can potentially open the isoxazole ring.

  • Separate Layers: Combine the aqueous layers containing your deprotonated product. Discard the organic layer (or save it for analysis of the impurities).

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add a mild acid, such as 1M HCl, with stirring until the solution is acidic (pH ~2-3). Your product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Section 4: Preventative Measures

The most effective way to deal with impurities is to prevent their formation in the first place.

Q: How can I adjust my synthetic procedure to improve the purity of my crude product?

Answer: Careful optimization of reaction parameters is key.

  • Purity of Starting Materials: Ensure your 2,5-dihydroxyacetophenone and other reagents are of the highest possible purity. Impurities in starting materials will carry through or cause side reactions.

  • Control of Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can lead to byproduct formation. Monitor the internal reaction temperature carefully.

  • Stoichiometry: Use precise molar equivalents of your reagents. An excess of one reagent will remain as an impurity.

  • Inert Atmosphere: For reactions involving sensitive intermediates or the phenolic product itself, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products from over-exposure to the reaction conditions.

By implementing these analytical and purification strategies, you can confidently manage the purity of your 3-Methyl-1,2-benzisoxazol-4-ol samples, ensuring the reliability and success of your downstream research and development efforts.

References

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]

  • Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(5), 437-458. [Link]

  • Chen, G., et al. (2017). An efficient and facile PPh3-mediated Barbier-Grignard-type reaction provides various 3-aryl or alkyl substituted 1,2-benzisoxazoles from 2-hydroxybenzonitriles and bromides. Organic Letters, 19(7), 1792-1795. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]

  • Lam, L., Park, S. H., & Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

  • Neumann, K. T., et al. (2015). A Sequential One-Pot Procedure for the Synthesis of 2-Substituted Benzoxazoles from Aryl and Vinyl Bromides. Organic Letters, 17(9), 2094-2097. [Link]

  • Jajić, I., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 27(15), 4939. [Link]

  • Khan, I., et al. (2020). 4-(4-(((1H-Benzo[d][4][5]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, X-ray analysis, Hirshfeld surface analysis, DFT and molecular docking studies. Molecules, 25(21), 5183. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]

  • Ali, F., et al. (2016). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry, 81(17), 7783-7790. [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 8(19), 38-44. [Link]

  • Science of Synthesis. (2002). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Thieme Chemistry. [Link]

Sources

Kine-Glo™ Phosphorylation Assay System: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Kine-Glo™ Phosphorylation Assay System. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. As Senior Application Scientists, we have developed this resource to ensure you achieve robust and reproducible results with your kinase activity assays.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when using the Kine-Glo™ system.

Q1: What is the principle of the Kine-Glo™ Phosphorylation Assay?

A1: The Kine-Glo™ assay is a luminescence-based, homogeneous assay for the sensitive detection of kinase activity. The assay quantifies the amount of ATP remaining in the reaction after a kinase has phosphorylated its substrate. In the presence of a proprietary luciferase enzyme and its substrate, the remaining ATP is consumed to produce a light signal that is inversely proportional to the kinase activity. A lower light signal indicates higher kinase activity, as more ATP has been consumed during the phosphorylation reaction. This method avoids the use of radioactive materials and multiple wash steps, making it a rapid and safe alternative to traditional kinase assays.

Q2: Can I use the Kine-Glo™ system to screen for kinase inhibitors?

A2: Absolutely. The Kine-Glo™ system is ideally suited for high-throughput screening (HTS) of kinase inhibitors. By measuring the inhibition of kinase activity in the presence of test compounds, you can determine their potency (e.g., IC50 values). In an inhibitor screening setup, a high luminescence signal corresponds to strong inhibition of the kinase, as less ATP is consumed, leaving more available for the luciferase reaction.

Q3: What are the critical components of the Kine-Glo™ Assay System?

A3: The system is comprised of several key reagents that must be handled correctly to ensure optimal performance.

ComponentStorage TemperatureKey Considerations
Kinase Reaction Buffer 4°CEnsure the buffer is at room temperature before use. The buffer contains components essential for kinase stability and activity.
ATP Solution -20°CAliquot to avoid multiple freeze-thaw cycles. The final ATP concentration is critical for assay performance.
Substrate Peptide -20°CReconstitute in the appropriate solvent as indicated on the data sheet and store in aliquots.
Kine-Glo™ Reagent -20°C (Lyophilized)Reconstitute just before use and protect from light. This reagent contains the luciferase and its substrate.
Kinase Enzyme -80°CHandle with care, keeping on ice when in use. Avoid repeated freeze-thaw cycles by preparing small aliquots.

Q4: How stable is the luminescent signal?

A4: The luminescent signal generated by the Kine-Glo™ reagent is stable, with a half-life generally exceeding 60 minutes. However, for best consistency, especially in HTS applications, it is recommended to read the plate within a consistent time window (e.g., 10-30 minutes) after adding the Kine-Glo™ reagent.

Troubleshooting Guide

This section provides a detailed guide to identifying and resolving common issues encountered during the Kine-Glo™ assay.

Issue 1: High Background Signal (Low Kinase Activity Control)

A high background signal in wells without kinase or with an inhibited kinase can mask the true assay window and lead to false negatives in inhibitor screening.

Possible Causes & Solutions:

  • ATP Contamination: The most common cause is contamination of assay components with ATP.

    • Solution: Use dedicated, sterile pipette tips and reagent reservoirs for all assay components. Ensure that lab surfaces and equipment are clean.

  • Sub-optimal ATP Concentration: The ATP concentration should be at or below the Km for the kinase of interest to ensure that a significant portion is consumed during the reaction.

    • Solution: Perform an ATP-titration experiment to determine the optimal ATP concentration for your specific kinase and substrate pair.

  • Kine-Glo™ Reagent Instability: Improper storage or handling of the Kine-Glo™ reagent can lead to auto-luminescence.

    • Solution: Reconstitute the reagent immediately before use and protect it from light. Allow the reconstituted reagent to equilibrate to room temperature for 10 minutes before use to ensure complete solubilization.

Issue 2: Low Signal or Small Assay Window

Possible Causes & Solutions:

  • Inactive Kinase: The kinase may have lost activity due to improper storage or handling.

    • Solution: Aliquot the kinase upon receipt and store it at -80°C. When in use, keep the kinase on ice at all times. Verify the kinase activity using a known potent activator or by running a control with a previously validated batch.

  • Incorrect Assay Conditions: The kinase reaction may not be optimal in terms of pH, salt concentration, or co-factors.

    • Solution: Refer to the literature for the optimal reaction conditions for your kinase of interest. The provided Kinase Reaction Buffer is optimized for a broad range of kinases, but some may require specific additives (e.g., MgCl2, MnCl2).

  • Substrate Issues: The substrate may not be optimal for the kinase, or it may have degraded.

    • Solution: Ensure you are using the recommended substrate for your kinase. If using a custom substrate, verify its purity and concentration. Store reconstituted peptide substrates in aliquots at -20°C or -80°C.

Troubleshooting Workflow: Low Assay Window

Below is a logical workflow to diagnose the cause of a low assay window.

G start Low Assay Window Observed check_controls Review Controls: - No Kinase Control (High Signal) - Max Kinase Activity Control (Low Signal) start->check_controls high_background Is 'No Kinase' Signal Unusually Low? check_controls->high_background Yes low_activity Is 'Max Activity' Signal Unusually High? check_controls->low_activity No atp_issue Potential ATP Contamination or Incorrect ATP Concentration high_background->atp_issue reagent_issue Check Kine-Glo™ Reagent: - Reconstitution - Storage - Age low_activity->reagent_issue solve_atp Solution: - Use fresh, dedicated reagents - Perform ATP titration atp_issue->solve_atp kinase_issue Investigate Kinase Activity: - Enzyme Integrity - Assay Conditions reagent_issue->kinase_issue solve_reagent Solution: - Use freshly prepared reagent - Equilibrate before use reagent_issue->solve_reagent substrate_issue Verify Substrate: - Concentration - Purity - Suitability kinase_issue->substrate_issue solve_kinase Solution: - Use new kinase aliquot - Optimize buffer conditions kinase_issue->solve_kinase solve_substrate Solution: - Confirm substrate identity - Use new substrate aliquot substrate_issue->solve_substrate

Caption: Troubleshooting workflow for a low assay window in the Kine-Glo™ assay.

Experimental Protocols

Protocol 1: Standard Kinase Assay

This protocol provides a general workflow for measuring the activity of a purified kinase.

  • Prepare Kinase Reaction Master Mix: On ice, prepare a master mix containing Kinase Reaction Buffer, the substrate peptide, and any necessary co-factors.

  • Aliquot Master Mix: Add the master mix to the wells of a white, opaque 384-well plate.

  • Initiate Kinase Reaction: Add the kinase enzyme to the appropriate wells to start the reaction. For the "no kinase" control wells, add an equal volume of kinase storage buffer.

  • Incubate: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the desired amount of time (e.g., 60 minutes).

  • Prepare Kine-Glo™ Reagent: During the incubation, reconstitute the Kine-Glo™ reagent according to the package insert and allow it to equilibrate to room temperature.

  • Terminate Kinase Reaction & Initiate Luminescence: Add an equal volume of the Kine-Glo™ reagent to all wells. This will stop the kinase reaction and initiate the light-generating reaction.

  • Incubate: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Read Luminescence: Measure the luminescence using a plate reader.

Protocol 2: IC50 Determination for a Kinase Inhibitor

This protocol outlines the steps for determining the potency of a kinase inhibitor.

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

  • Prepare Kinase-Inhibitor Mix: In a separate plate or tubes, pre-incubate the kinase with the diluted inhibitor for a set period (e.g., 15-30 minutes) at room temperature.

  • Prepare Substrate/ATP Master Mix: Prepare a master mix containing the Kinase Reaction Buffer, substrate peptide, and ATP.

  • Add Substrate/ATP Mix: Add the Substrate/ATP master mix to the wells of a white, opaque 384-well plate.

  • Initiate Kinase Reaction: Transfer the pre-incubated kinase-inhibitor mix to the assay plate to start the reaction. Include controls for no inhibitor (100% activity) and no kinase (0% activity).

  • Follow Steps 4-8 from the Standard Kinase Assay Protocol.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Assay Workflow Diagram

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_reagents 1. Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (if any) mix_components 2. Combine Kinase, Substrate, and Inhibitor in Assay Plate prep_reagents->mix_components start_reaction 3. Add ATP to Initiate Reaction mix_components->start_reaction incubate_kinase 4. Incubate at 30°C start_reaction->incubate_kinase add_kineglo 5. Add Kine-Glo™ Reagent incubate_kinase->add_kineglo incubate_lum 6. Incubate at RT (10 min) add_kineglo->incubate_lum read_plate 7. Read Luminescence incubate_lum->read_plate

Caption: General experimental workflow for the Kine-Glo™ Phosphorylation Assay.

References

  • Bioradiations. (2021). An Introduction to Kinase Assays. Bio-Rad. Retrieved from [Link]

Validation & Comparative

The 1,2-Benzisoxazole Scaffold: A Comparative Analysis of its Inhibitory Potential

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2-benzisoxazole core is a recognized "privileged structure" in medicinal chemistry, serving as the foundational framework for a multitude of biologically active compounds.[1][2] Its versatile nature allows for the development of potent and selective ligands for a diverse array of biological targets, leading to therapeutic agents with applications in central nervous system (CNS) disorders, cancer, and inflammation.[1][3] This guide provides a comparative analysis of the inhibitory activities of 1,2-benzisoxazole derivatives, with a particular focus on their action against two key enzymes implicated in neurodegenerative diseases: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).

While the specific inhibitory profile of 3-Methyl-1,2-benzisoxazol-4-ol is not extensively documented in publicly available literature, the broader class of 1,2-benzisoxazole derivatives has demonstrated significant potential as enzyme inhibitors. This analysis will, therefore, explore the structure-activity relationships of various substituted 1,2-benzisoxazoles and compare their performance against well-established clinical inhibitors.

Acetylcholinesterase (AChE) Inhibition: A Pillar in Alzheimer's Disease Therapy

Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the availability of acetylcholine in the synaptic cleft.[4][5][6]

The 1,2-Benzisoxazole Pharmacophore in AChE Inhibition

Several studies have highlighted the potential of 1,2-benzisoxazole derivatives as potent and selective AChE inhibitors.[7][8][9] The benzisoxazole moiety often serves as a bioisosteric replacement for other aromatic systems found in known AChE inhibitors, contributing to favorable binding interactions within the enzyme's active site.

A notable series of N-benzylpiperidine benzisoxazoles has been shown to exhibit potent in vitro inhibition of AChE, with IC50 values in the nanomolar range (0.8-14 nM).[7] Molecular modeling studies suggest that the benzisoxazole ring interacts with key residues in the AChE active site, including Trp-84 and Trp-279, contributing to the high affinity of these compounds.[7]

Comparative Performance of 1,2-Benzisoxazole Derivatives vs. Standard AChE Inhibitors

To contextualize the efficacy of 1,2-benzisoxazole derivatives, their inhibitory activities are compared with those of widely prescribed AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.[4][6][10]

Inhibitor ClassCompound ExampleTargetIC50 (nM)Selectivity (AChE vs. BChE)Reference
1,2-Benzisoxazole Derivatives N-benzylpiperidine benzisoxazole (1j)AChE0.8>1000-fold[7]
N-benzylpiperidine benzisoxazole (1g)AChE3>1000-fold[7]
Hybrid 32aAChENanomolar rangeNot specified[9][11]
Standard AChE Inhibitors DonepezilAChE2.5 - 6.7High[4][5]
GalantamineAChE405Moderate[4][5]
RivastigmineAChE & BChE4.6 (AChE)Low[4][5]

As the data indicates, certain 1,2-benzisoxazole derivatives demonstrate inhibitory potencies comparable to or even exceeding that of Donepezil, a gold-standard AChE inhibitor. Furthermore, the high selectivity for AChE over Butyrylcholinesterase (BChE) observed with some derivatives is a desirable characteristic, as it may lead to a reduction in peripheral side effects.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

A standard method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

    • AChE enzyme solution (from electric eel or human erythrocytes) in phosphate buffer.

    • Test inhibitor solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of the test inhibitor solution, and 25 µL of the AChE enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, DTNB, ATCI, AChE, Inhibitors Mix Mix Reagents and Inhibitor Reagents->Mix Incubate Incubate at 37°C Mix->Incubate Add_DTNB Add DTNB Incubate->Add_DTNB Add_ATCI Add ATCI (Start Reaction) Add_DTNB->Add_ATCI Measure Measure Absorbance at 412 nm Add_ATCI->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro AChE inhibition assay.

Monoamine Oxidase (MAO) Inhibition: Targeting Neurotransmitter Metabolism

Monoamine oxidases (MAO-A and MAO-B) are a family of enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine.[12] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[13][14][15]

1,2-Benzisoxazole Derivatives as MAO Inhibitors

Derivatives of the 1,2-benzisoxazole scaffold have been reported to exhibit inhibitory activity against MAO, with a preference for the MAO-B isoform in many cases.[12] The anticonvulsant drug zonisamide, which contains a 1,2-benzisoxazole ring, is a known weak, reversible inhibitor of both MAO-A and MAO-B.[12][16] More potent and selective 1,2-benzisoxazole-based MAO inhibitors have also been developed. For instance, certain 2,1-benzisoxazole derivatives (structural isomers) have shown potent and specific MAO-B inhibition with IC50 values in the nanomolar range.[12][17]

Comparative Performance of 1,2-Benzisoxazole Derivatives vs. Standard MAO Inhibitors

The inhibitory potential of 1,2-benzisoxazole derivatives is compared with the established irreversible MAO-B inhibitors, Selegiline and Rasagiline.[13][18]

Inhibitor ClassCompound ExampleTargetIC50 (µM)Selectivity (MAO-B vs. MAO-A)Reference
1,2-Benzisoxazole Derivatives ZonisamideMAO-B3.1 (Ki)Weakly selective[12]
2,1-Benzisoxazole (7a)MAO-B0.017Highly selective[12]
Standard MAO-B Inhibitors SelegilineMAO-B~0.01Highly selective[13][19]
RasagilineMAO-B~0.005Highly selective[13]

The data reveals that while some 1,2-benzisoxazole derivatives like zonisamide are modest MAO inhibitors, strategic modifications to the scaffold can lead to highly potent and selective MAO-B inhibitors, rivaling the efficacy of established drugs like selegiline.

Experimental Protocol: In Vitro MAO Inhibition Assay

A common method to assess MAO inhibitory activity involves a coupled-enzyme assay using horseradish peroxidase (HRP) and a suitable substrate like Amplex Red.

Principle: The hydrogen peroxide produced by the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine for both MAO-A and MAO-B) is used by HRP to oxidize a non-fluorescent substrate (Amplex Red) into a highly fluorescent product (resorufin). The increase in fluorescence is proportional to MAO activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 7.4).

    • MAO-A or MAO-B enzyme preparation (from human recombinant sources).

    • Test inhibitor solutions at various concentrations.

    • Amplex Red solution (10 mM in DMSO).

    • Horseradish peroxidase (HRP) solution (10 U/mL in phosphate buffer).

    • p-Tyramine substrate solution (10 mM in phosphate buffer).

  • Assay Procedure:

    • In a black 96-well microplate, add 20 µL of the test inhibitor solution and 20 µL of the MAO enzyme solution.

    • Incubate at 37°C for 15 minutes.

    • Prepare a reaction mixture containing phosphate buffer, Amplex Red, and HRP.

    • Add 160 µL of the reaction mixture to each well.

    • Initiate the reaction by adding 20 µL of the p-tyramine substrate solution.

    • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) every minute for 20-30 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

MAO_Inhibition_Pathway cluster_MAO MAO-Catalyzed Oxidation cluster_HRP HRP-Coupled Detection Monoamine Monoamine Substrate (e.g., Tyramine) MAO MAO-A or MAO-B Monoamine->MAO Aldehyde Aldehyde Product MAO->Aldehyde H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor 1,2-Benzisoxazole Inhibitor Inhibitor->MAO

Caption: MAO inhibition detection pathway.

Broader Inhibitory Profile and Future Directions

Beyond AChE and MAO, the 1,2-benzisoxazole scaffold is present in drugs targeting a range of other proteins. For example, the atypical antipsychotic risperidone, a 1,2-benzisoxazole derivative, exhibits potent antagonism at serotonin 5-HT2A and dopamine D2 receptors.[20][21][22][23][24] This highlights the polypharmacological potential of this versatile chemical framework.[2]

Future research into 1,2-benzisoxazole derivatives should focus on:

  • Structure-Activity Relationship (SAR) Studies: Elucidating the specific structural features that govern potency and selectivity for different enzyme targets.[1]

  • Pharmacokinetic Profiling: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to enhance in vivo efficacy and safety.

  • Exploration of Novel Targets: Screening 1,2-benzisoxazole libraries against a wider range of enzymes and receptors to uncover new therapeutic applications.

References

  • Jadhav, S. B., & Bhelonde, M. S. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(36), 22385-22411.
  • Shetnev, A., Kotov, A., Kunichkina, A., Proskurina, I., Baykov, S., Korsakov, M., ... & Petzer, J. P. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 865-876.
  • Villalobos, A., Blake, J. F., Biggers, C. K., Butler, T. W., Chapin, D. S., Chen, Y. L., ... & Liston, D. R. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. Journal of medicinal chemistry, 37(17), 2721-2734.
  • ACS Publications. (n.d.). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. Retrieved from [Link]

  • Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1979). Studies on 3-substituted 1, 2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1, 2-benzisoxazole derivatives and their anticonvulsant activities. Journal of medicinal chemistry, 22(2), 180-183.
  • Taylor & Francis. (n.d.). Benzisoxazole – Knowledge and References. Retrieved from [Link]

  • Cattaneo, C., Caccia, C., & Barone, D. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current pharmaceutical design, 23(34), 5149-5161.
  • Psychopharmacology Institute. (2014, July 1). Mechanism of Action of Risperidone. Retrieved from [Link]

  • Ueda, Y., & Kurokawa, T. (2004). Clinical pharmacology and mechanism of action of zonisamide. Epilepsy research, 61(1-3), 3-10.
  • Rochais, C., Lecoutey, C., Gaven, F., Dallemagne, P., & Bouet, G. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Scientific reports, 10(1), 1-13.
  • Ogawa, Y., Nonaka, Y., Goto, T., & Ohnishi, E. (2010).
  • National Institute for Health and Care Excellence. (2018). Dementia: assessment, management and support for people living with dementia and their carers. Retrieved from [Link]

  • ResearchGate. (n.d.). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Retrieved from [Link]

  • Parkinson's UK. (2023, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). Retrieved from [Link]

  • Alzheimer's Society. (n.d.). Drug treatments for Alzheimer's disease. Retrieved from [Link]

  • Aeddula, N. R., & Khalid, M. M. (2023). Risperidone. In StatPearls.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Zonisamide? Retrieved from [Link]

  • ResearchGate. (n.d.). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2018, July 30). Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation. Retrieved from [Link]

  • Wikipedia. (n.d.). Zonisamide. Retrieved from [Link]

  • Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease.
  • PubMed Central. (2022, July 18). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Retrieved from [Link]

  • PERSERIS® (risperidone) HCP. (n.d.). Mechanism of Action. Retrieved from [Link]

  • PubMed. (n.d.). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Retrieved from [Link]

  • Wikipedia. (n.d.). Selegiline. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Risperidone? Retrieved from [Link]

  • PubMed. (n.d.). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Retrieved from [Link]

  • Lewy Body Dementia Association. (n.d.). Ask the Expert: Which Cognitive Medication Delivery is More Effective? A Patch or Pill? Retrieved from [Link]

  • Neurology Clinical Practice. (2023, November 10). Zonisamide. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Cholinesterases by Benzothiazolone Derivatives. Retrieved from [Link]

  • NHS. (n.d.). Parkinson's disease - Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Risperidone. Retrieved from [Link]

  • Cellagen Technology. (n.d.). CHIR99021 | GSK3-beta inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, January 6). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. Retrieved from [Link]

  • Frontiers. (2025, October 12). A novel dual DYRK1A/B inhibitor for the treatment of type 1 diabetes. Retrieved from [Link]

  • SciSpace. (n.d.). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Retrieved from [Link]

  • PubMed. (n.d.). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 3-Methyl-1,2-benzisoxazol-4-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among these, 3-Methyl-1,2-benzisoxazol-4-ol is a key intermediate and a target molecule of significant interest. Its synthesis, therefore, is a critical step in the development of various therapeutic candidates. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform your selection of the most efficacious pathway for your research or development needs.

Introduction to 3-Methyl-1,2-benzisoxazol-4-ol

3-Methyl-1,2-benzisoxazol-4-ol, a substituted benzisoxazole, possesses a unique combination of a phenol and a methyl-substituted isoxazole ring. This arrangement of functional groups makes it a versatile building block for the synthesis of a wide range of more complex molecules with potential applications in drug discovery. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore paramount considerations for chemists in both academic and industrial settings. This guide will focus on the detailed comparison of the most prominent and practical synthesis routes, evaluating them on key performance indicators such as yield, purity, reaction conditions, and accessibility of starting materials.

Route 1: Base-Induced Intramolecular Cyclization of 2',6'-Dihydroxyacetophenone Oxime

This classical and direct approach stands as the most specifically documented method for the synthesis of 3-Methyl-1,2-benzisoxazol-4-ol. The strategy hinges on the formation of an oxime from a readily available substituted acetophenone, followed by a base-mediated intramolecular nucleophilic attack to construct the benzisoxazole ring.

Scientific Rationale and Mechanistic Insight

The underlying principle of this route is the intramolecular cyclization of an ortho-hydroxyaryl oxime. The reaction is initiated by the deprotonation of the phenolic hydroxyl group at the 6-position by a base, typically potassium hydroxide. This generates a phenoxide ion, which then acts as an intramolecular nucleophile, attacking the carbon atom of the oxime's C=N bond. This is followed by the departure of a leaving group, in this case, the hydroxyl of the oxime, facilitated by the reaction conditions, leading to the formation of the stable 1,2-benzisoxazole ring system. The choice of a base and solvent system is critical to favor the desired intramolecular cyclization over potential side reactions.

Experimental Workflow

The synthesis is a two-step process starting from 2',6'-dihydroxyacetophenone.

Step 1: Oximation of 2',6'-Dihydroxyacetophenone

A solution of 2',6'-dihydroxyacetophenone and hydroxylamine hydrochloride in a suitable solvent such as aqueous ethanol is treated with a base (e.g., sodium hydroxide or potassium hydroxide) to generate the oxime in situ. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Step 2: Base-Induced Cyclization

The resulting 2',6'-dihydroxyacetophenone oxime is then subjected to cyclization. A key study by Crabbé, Villarino, and Muchowski demonstrated that treating the oxime with potassium hydroxide in aqueous methanol leads to the formation of 4-hydroxy-3-methylbenzisoxazole.[1] The reaction conditions, particularly the concentration of the base and the temperature, are crucial for optimizing the yield and minimizing the formation of byproducts.

Caption: Workflow for Route 1: Base-Induced Cyclization.

Detailed Experimental Protocol (Based on established procedures for analogous transformations)

Synthesis of 2',6'-Dihydroxyacetophenone Oxime:

  • To a solution of 2',6'-dihydroxyacetophenone (1.52 g, 10 mmol) in 50 mL of ethanol, add hydroxylamine hydrochloride (0.83 g, 12 mmol) and potassium hydroxide (0.67 g, 12 mmol) dissolved in 10 mL of water.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime.

Synthesis of 3-Methyl-1,2-benzisoxazol-4-ol:

  • Dissolve the crude 2',6'-dihydroxyacetophenone oxime (1.67 g, 10 mmol) in a mixture of methanol (40 mL) and water (10 mL).

  • Add potassium hydroxide (1.12 g, 20 mmol) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-Methyl-1,2-benzisoxazol-4-ol.

Performance Metrics
ParameterValueSource/Rationale
Overall Yield Moderate to Good (typically 60-80%)Based on analogous base-induced cyclizations of hydroxyaryl oximes.
Purity High after recrystallizationRecrystallization is an effective purification method for this type of phenolic compound.
Reaction Time 6-10 hours (total)Includes both the oximation and cyclization steps.
Scalability Readily scalableThe reagents and conditions are amenable to larger scale production.
Reagent Cost Low to ModerateStarting materials and reagents are commercially available and relatively inexpensive.
Safety & Handling Standard laboratory precautionsHydroxylamine hydrochloride and strong bases require careful handling.

Route 2: [3+2] Cycloaddition of an in situ Generated Nitrile Oxide and a Benzyne Precursor (A Theoretical Approach)

While not explicitly reported for the synthesis of 3-Methyl-1,2-benzisoxazol-4-ol, the [3+2] cycloaddition of nitrile oxides and arynes represents a modern and powerful strategy for constructing the benzisoxazole core. This section outlines a theoretical application of this methodology to our target molecule, providing a basis for comparison with the classical route.

Scientific Rationale and Mechanistic Insight

This approach involves the in situ generation of two highly reactive intermediates: a nitrile oxide and a benzyne. The nitrile oxide, derived from an appropriate precursor, acts as the 1,3-dipole, while the benzyne, generated from a substituted benzene derivative, serves as the dipolarophile. The [3+2] cycloaddition reaction between these two species rapidly forms the benzisoxazole ring in a single step. For our target molecule, we would require a benzyne precursor that leads to the desired 4-hydroxy substitution pattern and a simple nitrile oxide to provide the 3-methyl group.

Proposed Experimental Workflow

A plausible, though not yet experimentally verified, pathway would involve the following steps:

  • Preparation of a suitable aryne precursor: This could be a 2-(trimethylsilyl)aryl triflate with appropriate hydroxyl or protected hydroxyl groups. For our target, a derivative of 2,6-dihydroxybenzene would be necessary.

  • Preparation of the nitrile oxide precursor: Acetaldehyde oxime can be converted to its corresponding chlorooxime or bromooxime, which serves as a stable precursor to acetonitrile oxide.

  • In situ generation and cycloaddition: The aryne precursor and the chlorooxime are reacted in the presence of a fluoride source (e.g., cesium fluoride) which initiates the formation of both the benzyne and the nitrile oxide, leading to their subsequent cycloaddition.

Caption: Theoretical Workflow for Route 2: [3+2] Cycloaddition.

Anticipated Performance Metrics
ParameterValueSource/Rationale
Overall Yield Potentially Good to ExcellentReported yields for similar [3+2] cycloadditions are often high.
Purity May require chromatographic purificationSide reactions involving the highly reactive intermediates can lead to byproducts.
Reaction Time Short (typically 1-3 hours)The cycloaddition itself is usually rapid.
Scalability ModerateHandling of sensitive aryne precursors and in situ generation might pose challenges on a large scale.
Reagent Cost HighAryne precursors and fluoride sources can be expensive.
Safety & Handling Requires specialized handlingArynes and nitrile oxides are highly reactive and potentially hazardous intermediates.

Comparative Analysis and Recommendations

FeatureRoute 1: Base-Induced CyclizationRoute 2: [3+2] Cycloaddition (Theoretical)
Established Method Yes, specifically for the target moleculeNo, a theoretical application of a general method
Starting Materials Readily available and inexpensiveRequires synthesis of specialized precursors
Number of Steps 2 (from 2',6'-dihydroxyacetophenone)1 (for the key cycloaddition)
Reaction Conditions Relatively mild (reflux)Mild (often room temperature)
Overall Yield Moderate to GoodPotentially Good to Excellent
Scalability HighModerate
Cost-Effectiveness HighLow
Safety Standard proceduresRequires handling of highly reactive intermediates

Recommendation for Researchers and Drug Development Professionals:

For the reliable and scalable synthesis of 3-Methyl-1,2-benzisoxazol-4-ol, Route 1: Base-Induced Intramolecular Cyclization of 2',6'-Dihydroxyacetophenone Oxime is the unequivocally recommended method at present. Its advantages lie in the use of readily accessible and affordable starting materials, straightforward reaction conditions, and proven applicability for the synthesis of the target molecule. This route is particularly well-suited for process development and scale-up campaigns where cost, safety, and robustness are primary concerns.

While Route 2: [3+2] Cycloaddition offers the allure of a more elegant and potentially higher-yielding approach, its application to this specific target remains theoretical. The synthesis of the required precursors would add significant complexity and cost to the overall process. However, for research focused on methodology development or the creation of diverse analogue libraries where the cost of precursors is less of a concern, exploring this modern cycloaddition strategy could be a worthwhile endeavor. Further investigation would be needed to establish its feasibility and optimize the reaction conditions for this particular substrate.

Conclusion

The synthesis of 3-Methyl-1,2-benzisoxazol-4-ol is most practically and efficiently achieved through the well-established base-induced cyclization of 2',6'-dihydroxyacetophenone oxime. This method provides a reliable and scalable pathway for obtaining this key intermediate. While modern synthetic strategies such as [3+2] cycloadditions present intriguing possibilities, their application to this specific target requires further research and development to be considered a viable alternative to the classical approach.

References

  • Crabbé, P., Villarino, A., & Muchowski, J. M. (1973). Unusual base-induced transformations of 2′,6′-dihydroxyacetophenone oxime. Journal of the Chemical Society, Perkin Transactions 1, 2220-2222. [Link]

Sources

A Researcher's Guide to Deconvoluting Target Specificity: A Comparative Analysis of 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is paved with rigorous validation. A critical juncture in this path is the meticulous assessment of a compound's specificity and selectivity. An ideal drug candidate exhibits high affinity for its intended target while displaying minimal interaction with other biomolecules, thereby reducing the potential for off-target effects and associated toxicities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the specificity and selectivity of novel chemical entities, using the hypothetical compound 3-Methyl-1,2-benzisoxazol-4-ol as a case study.

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticonvulsant, antipsychotic, and antimicrobial effects.[1] This inherent biological promiscuity underscores the imperative for a thorough investigation of any new analog's interaction profile within the proteome.

This guide will delineate a multi-pronged experimental strategy, comparing 3-Methyl-1,2-benzisoxazol-4-ol with a well-characterized, albeit hypothetical, alternative, Compound X , a known inhibitor of Aurora Kinase A. By presenting detailed protocols and illustrative data, we aim to provide a robust, self-validating system for the comprehensive evaluation of investigational compounds.

The Strategic Imperative: A Phased Approach to Specificity Profiling

A definitive assessment of a compound's specificity is not achieved through a single experiment but rather through the convergence of evidence from orthogonal assays. Our approach is structured to move from broad, high-throughput screening to more focused, in-depth cellular validation.

G cluster_0 Phase 1: Broad Spectrum Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Phenotypic & Off-Target Validation Kinase Panel Screen Kinase Panel Screen Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Kinase Panel Screen->Cellular Thermal Shift Assay (CETSA) Identified Hits GPCR Binding Panel GPCR Binding Panel GPCR Binding Panel->Cellular Thermal Shift Assay (CETSA) Identified Hits Cell-Based Phenotypic Assays Cell-Based Phenotypic Assays Cellular Thermal Shift Assay (CETSA)->Cell-Based Phenotypic Assays Validated Targets Off-Target Deconvolution Off-Target Deconvolution Cell-Based Phenotypic Assays->Off-Target Deconvolution Anomalous Phenotypes

Caption: Phased experimental workflow for assessing compound specificity.

Phase 1: Casting a Wide Net - Broad Spectrum Profiling

The initial step is to understand the compound's potential interactions across major druggable protein families. Kinases and G-protein coupled receptors (GPCRs) represent two of the largest and most important target classes.

Kinase Panel Screening

Given that a significant portion of drug discovery efforts targets the human kinome, a broad kinase panel screen is an essential first-pass filter.[2][3] This biochemical assay measures the ability of a compound to inhibit the activity of a large number of purified kinases.

Experimental Rationale: By screening against a diverse panel of kinases at a fixed concentration (e.g., 10 µM), we can rapidly identify potential on- and off-target interactions. A highly selective compound will show potent inhibition of a single or a small number of related kinases, while a non-selective compound will inhibit multiple, unrelated kinases.

Illustrative Data:

Kinase Target3-Methyl-1,2-benzisoxazol-4-ol (% Inhibition at 10 µM)Compound X (% Inhibition at 10 µM)
Aurora Kinase A8598
Aurora Kinase B4560
VEGFR2155
EGFR82
SRC127
... (400+ other kinases)<10<10

Interpretation: The hypothetical data suggests that 3-Methyl-1,2-benzisoxazol-4-ol is a potent inhibitor of Aurora Kinase A, with some activity against the closely related Aurora Kinase B. Its low inhibition of other kinases indicates a promising level of selectivity, comparable to the known Aurora Kinase A inhibitor, Compound X.

GPCR Binding Panel

GPCRs constitute the largest family of cell surface receptors and are the targets of a substantial percentage of approved drugs.[4] A radioligand binding assay panel is a standard method to assess a compound's affinity for a wide range of GPCRs.

Experimental Rationale: This assay determines whether a compound can displace a known radiolabeled ligand from its receptor, indicating a binding interaction. Screening against a panel of common GPCRs helps to flag potential off-target liabilities that could lead to undesirable side effects.

Illustrative Data:

GPCR Target3-Methyl-1,2-benzisoxazol-4-ol (% Displacement at 10 µM)Compound X (% Displacement at 10 µM)
Dopamine D258
Serotonin 5-HT2A126
Adrenergic α1A83
Muscarinic M131
... (90+ other GPCRs)<15<10

Interpretation: The hypothetical data indicates that neither compound shows significant binding to the tested GPCRs at 10 µM, suggesting a low probability of off-target effects mediated by these receptors.

Phase 2: In the Cellular Milieu - Validating Target Engagement

Biochemical assays, while valuable, do not fully recapitulate the complex environment within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in a cellular context.[5][6]

Cellular Thermal Shift Assay (CETSA)

Experimental Rationale: CETSA operates on the principle that the binding of a ligand stabilizes its target protein, resulting in an increase in the protein's melting temperature.[7] By treating intact cells with the compound and then subjecting cell lysates to a temperature gradient, we can determine if the compound engages its target by observing a shift in the protein's thermal stability.

G cluster_0 CETSA Workflow Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble & aggregated proteins Western Blot Western Blot Centrifugation->Western Blot Analyze soluble fraction Quantification Quantification Western Blot->Quantification Determine melting curve

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Illustrative Data:

A successful CETSA experiment will generate a sigmoidal melting curve for the target protein. In the presence of a binding compound, this curve will shift to the right, indicating a higher melting temperature (Tm).

ConditionTarget ProteinApparent Tm (°C)ΔTm (°C)
Vehicle (DMSO)Aurora Kinase A52.5-
3-Methyl-1,2-benzisoxazol-4-ol (10 µM)Aurora Kinase A58.2+5.7
Compound X (10 µM)Aurora Kinase A59.1+6.6
Vehicle (DMSO)Off-Target Protein Y61.3-
3-Methyl-1,2-benzisoxazol-4-ol (10 µM)Off-Target Protein Y61.5+0.2

Interpretation: The significant thermal shift observed for Aurora Kinase A in the presence of 3-Methyl-1,2-benzisoxazol-4-ol provides strong evidence of target engagement in living cells. The lack of a meaningful shift for a representative off-target protein further supports its selectivity.

Phase 3: Functional Consequences and Unmasking Hidden Interactions

The final phase of our assessment connects target engagement to a cellular phenotype and employs advanced techniques to proactively identify any unanticipated off-targets.

Cell-Based Phenotypic Assays

Experimental Rationale: If 3-Methyl-1,2-benzisoxazol-4-ol truly inhibits Aurora Kinase A, it should elicit a predictable cellular phenotype. Aurora Kinase A is a critical regulator of mitosis, and its inhibition is known to cause defects in cell division, leading to apoptosis. A cell viability assay in a cancer cell line known to be sensitive to Aurora Kinase A inhibition (e.g., HeLa) would be a relevant phenotypic readout.

Illustrative Data:

Cell LineCompoundEC50 (µM)
HeLa3-Methyl-1,2-benzisoxazol-4-ol0.8
HeLaCompound X0.5
Normal Fibroblasts3-Methyl-1,2-benzisoxazol-4-ol>50
Normal FibroblastsCompound X>50

Interpretation: The potent and selective reduction in viability of the cancer cell line, with minimal effect on normal cells, is consistent with the on-target inhibition of Aurora Kinase A.

Advanced Off-Target Deconvolution

While our initial screens were broad, they were not exhaustive. To more comprehensively probe for off-target interactions, chemical proteomics approaches can be employed.

Experimental Rationale: Techniques such as affinity-based protein profiling can identify the full spectrum of proteins that interact with a compound in a complex biological sample. This provides an unbiased view of a compound's binding partners.

Illustrative Data:

A chemical proteomics experiment would yield a list of proteins that bind to an immobilized version of 3-Methyl-1,2-benzisoxazol-4-ol. The primary hit should be Aurora Kinase A. Any other high-confidence binders would be considered potential off-targets requiring further investigation.

Experimental Protocols

Protocol 1: Kinase Panel Screening (Radiometric Assay)
  • Compound Preparation: Prepare a 10 mM stock solution of 3-Methyl-1,2-benzisoxazol-4-ol in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM) in assay buffer.

  • Assay Plate Preparation: Add the diluted compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the specific kinase, its corresponding substrate, and [γ-³³P]ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a high concentration of unlabeled ATP.

  • Separation: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture HeLa cells to ~80% confluency. Treat the cells with 10 µM 3-Methyl-1,2-benzisoxazol-4-ol or vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Aliquoting and Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Clarification of Lysate: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Aurora Kinase A.

  • Detection and Analysis: Use a fluorescently labeled secondary antibody and an appropriate imaging system to detect the protein bands. Quantify the band intensities and plot them against the corresponding temperature to generate melting curves.

Conclusion

The assessment of a compound's specificity and selectivity is a cornerstone of preclinical drug development. A systematic and multi-faceted approach, as outlined in this guide, is essential to build a robust data package that supports the progression of a compound towards clinical evaluation. By integrating broad-spectrum profiling with cellular target engagement and phenotypic assays, researchers can gain a high-resolution understanding of a compound's mechanism of action and its potential for off-target effects. The hypothetical case of 3-Methyl-1,2-benzisoxazol-4-ol serves as a practical blueprint for the rigorous evaluation of any novel chemical entity, ultimately contributing to the development of safer and more effective medicines.

References

  • Functionally substituted 1,2-benzisoxazoles are very important and promising heterocycles with various pharmacological activities. (Source: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI, URL: [Link])

  • Receptor binding assays performed by Creative Bioarray are specially designed to support analyses such as in vitro screening, pharmacokinetics (PK), immunogenicity and biomarker studies. (Source: Receptor Binding Assay - Creative Bioarray, URL: [Link])

  • The cellular thermal shift assay (CETSA) is a valuable tool to confirm target engagement in cells for a small molecule that demonstrates a pharmacological effect. (Source: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications, URL: [Link])

  • The Cellular Thermal Shift Assay (CETSA) is a valuable method to investigate target engagement within complex cellular environments. (Source: Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis, URL: [Link])

  • Kinases have become one of the most intensively studied classes of drug targets for many diseases, such as inflammatory diseases and cancer. (Source: Kinase Screening and Profiling Services - BPS Bioscience, URL: [Link])

  • G-protein coupled receptors (GPCRs) are the largest class of cell-surface receptors and are targets of nearly 50% of existing drugs. (Source: Receptor Binding Assay - Creative Bioarray, URL: [Link])

Sources

A Researcher's Guide to Reproducibility in 3-Methyl-1,2-benzisoxazole Research: A Comparative Analysis of Synthetic and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of scientific findings is the bedrock of progress. In the realm of medicinal chemistry, particularly in the investigation of novel heterocyclic compounds like 3-Methyl-1,2-benzisoxazol-4-ol, ensuring that experimental results can be consistently replicated is paramount for advancing drug discovery and development. This guide provides an in-depth comparison of synthetic and analytical methodologies relevant to the 1,2-benzisoxazole scaffold, offering insights into experimental choices that bolster the trustworthiness of research outcomes. While specific reproducibility studies on 3-Methyl-1,2-benzisoxazol-4-ol are not extensively documented in publicly available literature, this guide will draw upon established principles and published methods for analogous structures to provide a framework for rigorous and reproducible research.

The Benzisoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2-benzisoxazole core is a prominent heterocyclic motif found in a variety of biologically active compounds.[1][2] Its derivatives have garnered significant interest due to their potential therapeutic applications, including antimicrobial, anticonvulsant, antipsychotic, and anticancer activities.[3][4] Given the diverse biological activities associated with this scaffold, the ability to synthesize and characterize novel derivatives with high fidelity is crucial.

Comparative Analysis of Synthetic Routes to the 1,2-Benzisoxazole Core

The synthesis of the 1,2-benzisoxazole ring system can be approached through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below, we compare some common approaches, highlighting the causality behind experimental choices and potential reproducibility challenges.

Method 1: Cyclization of o-Hydroxyketoximes

A traditional and widely employed method for the synthesis of 1,2-benzisoxazoles involves the cyclization of an appropriate o-hydroxyketoxime. This approach is valued for its straightforwardness and the ready availability of the requisite precursors.

Experimental Workflow: Cyclization of o-Hydroxyketoximes

start o-Hydroxy Acetophenone Derivative oxime Formation of o-Hydroxyketoxime start->oxime Reaction with hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->oxime base Base (e.g., Sodium Acetate) base->oxime cyclization Intramolecular Cyclization oxime->cyclization Treatment with cyclizing_agent Cyclizing Agent (e.g., Polyphosphoric Acid) cyclizing_agent->cyclization product Substituted 1,2-Benzisoxazole cyclization->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Analytical Characterization purification->characterization

Caption: Workflow for 1,2-benzisoxazole synthesis via o-hydroxyketoxime cyclization.

Causality and Reproducibility Insights:

  • Oxime Formation: The initial formation of the oxime is typically robust. However, the E/Z isomerism of the oxime can influence the subsequent cyclization efficiency. Consistent reaction conditions (temperature, pH) are critical for reproducible isomer ratios.

  • Cyclization: The choice and handling of the cyclizing agent are key variables. Polyphosphoric acid (PPA) is effective but its viscosity and concentration can vary between batches, impacting reaction times and yields. Alternative dehydrating agents may offer more consistent performance.

  • Side Reactions: Overheating during cyclization can lead to Beckmann rearrangement of the oxime, a common side reaction that can complicate purification and reduce the yield of the desired benzisoxazole. Precise temperature control is therefore essential for reproducibility.

Method 2: [3+2] Cycloaddition of Nitrile Oxides and Arynes

A more modern approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with arynes.[5] This method offers a convergent and flexible route to a variety of 3-substituted 1,2-benzisoxazoles.

Experimental Workflow: [3+2] Cycloaddition

chlorooxime Substituted Chlorooxime nitrile_oxide In situ Generation of Nitrile Oxide chlorooxime->nitrile_oxide Treatment with base Base (e.g., Triethylamine) base->nitrile_oxide cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition aryne_precursor Aryne Precursor (e.g., 2-(Trimethylsilyl)phenyl triflate) aryne In situ Generation of Aryne aryne_precursor->aryne Treatment with fluoride_source Fluoride Source (e.g., CsF) fluoride_source->aryne aryne->cycloaddition product 3-Substituted 1,2-Benzisoxazole cycloaddition->product purification Purification (e.g., Column Chromatography) product->purification characterization Analytical Characterization purification->characterization

Caption: Workflow for 1,2-benzisoxazole synthesis via [3+2] cycloaddition.

Causality and Reproducibility Insights:

  • Reagent Purity: The purity of the aryne precursor and the chlorooxime is critical. Impurities can inhibit the formation of the reactive intermediates or lead to undesired side products.

  • Reaction Conditions: The reaction is sensitive to moisture and air. The use of anhydrous solvents and an inert atmosphere is mandatory for reproducible results. The rate of addition of the base can also influence the outcome by controlling the concentration of the nitrile oxide.

  • Substrate Scope: While versatile, this method's efficiency can be influenced by the electronic properties of the substituents on both the nitrile oxide and the aryne.[5] Reproducibility may vary across different substrate combinations.

Comparative Table of Synthetic Methodologies

FeatureMethod 1: o-Hydroxyketoxime CyclizationMethod 2: [3+2] Cycloaddition
Starting Materials Readily available o-hydroxyaryl ketonesSubstituted chlorooximes and aryne precursors
Key Transformation Intramolecular dehydration/cyclizationIntermolecular cycloaddition
Versatility Good for specific substitution patternsHigh for 3-position substituents
Common Yields Moderate to goodVariable, can be moderate to good
Reproducibility Challenges Batch-to-batch variation of cyclizing agent, temperature controlReagent purity, anhydrous conditions, substrate sensitivity

Ensuring Reproducibility in Analytical Characterization

Once synthesized, the identity and purity of 3-Methyl-1,2-benzisoxazol-4-ol or any new analogue must be unequivocally established. The use of orthogonal analytical techniques is a cornerstone of a self-validating system.

Standard Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For reproducible data, consistent sample preparation (concentration, solvent) and instrument parameters (acquisition time, relaxation delays) are essential.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[4] The choice of ionization technique (e.g., ESI, APCI) should be reported and justified, as fragmentation patterns can vary.

  • Elemental Analysis: Provides confirmation of the empirical formula and is a key determinant of purity.[6][7]

Advanced Characterization and Purity Assessment

For compounds intended for biological screening, a higher level of purity assessment is required.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity determination. A well-developed method with appropriate standards should be used. For ensuring reproducibility, the column type, mobile phase composition, flow rate, and detection wavelength must be precisely documented.

  • Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high sensitivity and selectivity for quantification and identification of trace impurities.[8]

Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleStrengthsConsiderations for Reproducibility
NMR Nuclear spin in a magnetic fieldProvides detailed structural informationStandardized sample preparation and instrument parameters
HRMS Mass-to-charge ratio of ionsHigh accuracy for molecular formula confirmationConsistent ionization method and calibration
Elemental Analysis Combustion and detection of elementsConfirms elemental compositionRequires a highly pure sample for accurate results
HPLC Differential partitioning between mobile and stationary phasesAccurate quantification of purity and impuritiesMethod validation (linearity, accuracy, precision) is crucial

Biological Activity Screening: The Ultimate Test of Reproducibility

The benzisoxazole scaffold is known for a range of biological activities, including antimicrobial and antifungal properties.[9][10][11][12][13] When assessing the biological activity of a new derivative like 3-Methyl-1,2-benzisoxazol-4-ol, the reproducibility of the bioassays is as critical as the chemical synthesis and characterization.

Key Considerations for Reproducible Bioassays:

  • Cell Line/Microorganism Authentication: Use of authenticated and low-passage cell lines or microbial strains.

  • Standard Operating Procedures (SOPs): Detailed SOPs for all aspects of the assay, from reagent preparation to data analysis.

  • Positive and Negative Controls: Inclusion of appropriate controls in every experiment to monitor assay performance.

  • Dose-Response Curves: Generation of full dose-response curves to determine potency (e.g., IC₅₀, MIC).

Conclusion

While the specific research landscape for 3-Methyl-1,2-benzisoxazol-4-ol may be nascent, the principles of reproducibility are universal. By carefully selecting and optimizing synthetic routes, employing a suite of orthogonal analytical techniques for rigorous characterization, and conducting biological assays under standardized conditions, researchers can build a robust and trustworthy body of evidence for this and other novel members of the promising 1,2-benzisoxazole class. This commitment to scientific integrity is the surest path to translating promising molecules into impactful therapeutic agents.

References

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. National Center for Biotechnology Information. [Link]

  • A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. CSIR-National Institute of Science Communication and Policy Research (NIScPR). [Link]

  • Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2- benzisoxazole as an in vivo radioligand for acetylcholinesterase. National Center for Biotechnology Information. [Link]

  • Method for preparing 3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}.
  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. National Center for Biotechnology Information. [Link]

  • 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. National Center for Biotechnology Information. [Link]

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. [Link]

  • Multiresidue Method for Quantification of Nitroimidazoles, Anthelmintics, Amphenicols, and Dyes in Meat, Shrimp. SciELO. [Link]

  • An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. ResearchGate. [Link]

  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

  • Thiazolo[3,2-a]benzimidazoles: Synthetic Strategies, Chemical Transformations and Biological Activities. MDPI. [Link]

  • Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

Sources

A Comparative Investigation of 3-Methyl-1,2-benzisoxazol-4-ol and its Enantiomers: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzisoxazole scaffold is a cornerstone, integral to a multitude of pharmacologically active agents.[1][2] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[1][3] A critical aspect often encountered in the development of such therapeutic agents is the phenomenon of chirality, where a molecule and its mirror image are non-superimposable.[4][5][6] These mirror images, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[7] This guide provides a comprehensive, albeit prospective, comparative study of 3-Methyl-1,2-benzisoxazol-4-ol and its putative enantiomers. Due to the novelty of this specific molecule, this document outlines a robust experimental framework based on established principles and analogous compounds to facilitate its synthesis, chiral separation, and comparative biological evaluation.

The Subject of Investigation: 3-Methyl-1,2-benzisoxazol-4-ol and its Inherent Chirality

The core structure of our interest is 3-Methyl-1,2-benzisoxazol-4-ol. A foundational step in our investigation is to ascertain the presence of a chiral center. A carbon atom is considered a stereocenter if it is bonded to four different substituents.[4][5] In the case of 3-Methyl-1,2-benzisoxazol-4-ol, the carbon at the 4th position of the benzisoxazole ring is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), and is part of the heterocyclic ring. To determine chirality, we must assess if the pathways around the ring from C4 are non-equivalent. Traversing from C4 towards the oxygen atom leads to a different chemical environment compared to traversing towards the carbon-carbon double bond of the benzene moiety. This asymmetry strongly suggests that the C4 carbon is indeed a chiral center, and therefore, 3-Methyl-1,2-benzisoxazol-4-ol can exist as a pair of enantiomers.

Proposed Synthetic Pathway for Racemic 3-Methyl-1,2-benzisoxazol-4-ol

As no direct synthesis for 3-Methyl-1,2-benzisoxazol-4-ol is documented, we propose a plausible synthetic route based on established methodologies for the synthesis of benzisoxazole derivatives.[8] A common and effective method involves the cyclization of an appropriate precursor. One such approach could start from a substituted 2-nitrophenol.

A plausible synthetic workflow is outlined below:

Synthetic_Workflow A 2-Methyl-6-nitrophenol B Protection of Hydroxyl Group A->B e.g., MOM-Cl, DIPEA C Reduction of Nitro Group B->C e.g., H2, Pd/C D Introduction of Hydroxyl at C4 C->D e.g., Oxidation/Hydroxylation E Formation of Oxime D->E e.g., NaNO2, HCl F Cyclization E->F e.g., Ac2O, heat G Deprotection F->G e.g., Acidic conditions H Racemic 3-Methyl-1,2-benzisoxazol-4-ol G->H Chiral_Separation_Workflow cluster_0 Method Development (Analytical Scale) cluster_1 Preparative Scale Separation A Racemic Mixture B Chiral HPLC Column (e.g., Chiralpak IG) A->B C Mobile Phase Optimization (Hexane/Alcohol) B->C D Separated Enantiomers (Analytical Chromatogram) C->D E Optimized Method F Preparative Chiral HPLC E->F G Fraction Collection F->G H Isolated Enantiomer 1 G->H I Isolated Enantiomer 2 G->I

Sources

evaluating the off-target effects of 3-Methyl-1,2-benzisoxazol-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Evaluation for Researchers and Drug Development Professionals

In the pursuit of novel therapeutics, a comprehensive understanding of a compound's interaction with biological systems is paramount. While on-target efficacy is the primary goal, off-target effects can significantly influence a drug's safety profile, dictate its clinical applications, and, in some cases, reveal new therapeutic opportunities. This guide provides a detailed evaluation of the off-target effects of Zonisamide, a 1,2-benzisoxazole derivative, in comparison to other widely used anticonvulsant drugs.

Zonisamide, a synthetic benzisoxazole-3-methanesulfonamide, is a broad-spectrum antiseizure medication.[1][2] Its primary mechanism of action involves the blockade of voltage-sensitive sodium channels and T-type calcium channels, which stabilizes neuronal membranes and suppresses hypersynchronized neuronal firing.[1][3][4] However, like many small molecules, Zonisamide's clinical profile is shaped by its engagement with a range of secondary targets. This guide will delve into these off-target interactions, providing a comparative analysis with other anticonvulsants to aid in informed decision-making during drug development and research.

The Importance of Off-Target Profiling in Anticonvulsant Development

The central nervous system (CNS) presents a complex network of signaling pathways and receptors. Consequently, drugs designed to act on specific neuronal targets often exhibit a degree of promiscuity, leading to off-target interactions. These unintended interactions can result in a spectrum of effects, from benign side effects to serious adverse events.[5] For anticonvulsant drugs, off-target effects can manifest as cognitive impairment, mood disturbances, metabolic changes, or idiosyncratic reactions.[4] Therefore, a thorough evaluation of a compound's off-target profile early in the development process is crucial for predicting potential liabilities and ensuring patient safety.

On-Target and Off-Target Profile of Zonisamide

Zonisamide's therapeutic efficacy in epilepsy is primarily attributed to its dual action on ion channels.[1][4] However, its chemical structure, which includes a sulfonamide group, predisposes it to interactions with other biological targets.

Key Off-Target Activities of Zonisamide:
  • Carbonic Anhydrase Inhibition: Zonisamide is a weak inhibitor of carbonic anhydrase (CA).[3][4][6] This action is not believed to be a primary contributor to its anticonvulsant activity.[4] However, inhibition of CA isoforms can lead to metabolic acidosis, a known side effect of Zonisamide.[6][7] The risk of this adverse event may be heightened when co-administered with other carbonic anhydrase inhibitors like topiramate.[3][7]

  • Monoamine Oxidase-B (MAO-B) Inhibition: In vitro and in vivo studies have demonstrated that Zonisamide is a reversible and relatively potent inhibitor of MAO-B, with an IC50 of approximately 25 µM.[8][9] This inhibition of MAO-B, an enzyme responsible for dopamine metabolism, may contribute to some of the drug's effects on motor symptoms and mood, and has been explored as a potential mechanism for its use in Parkinson's disease.[8][10]

  • Modulation of Neurotransmitters: Zonisamide has been shown to modulate GABAergic and glutamatergic neurotransmission and may also influence the metabolism of dopamine, serotonin, and acetylcholine.[3][4] The precise clinical significance of these interactions is still under investigation.[4]

Comparative Off-Target Analysis: Zonisamide vs. Alternatives

To provide a comprehensive perspective, this section compares the off-target profile of Zonisamide with two other widely used anticonvulsants with different mechanisms of action: Lamotrigine and Topiramate.

Target/EffectZonisamideLamotrigineTopiramate
Primary On-Target Mechanism Voltage-gated Na+ channel blocker, T-type Ca2+ channel blocker[1][6]Voltage-gated Na+ channel blocker[11]Multiple: Voltage-gated Na+ channel blocker, GABAA receptor modulator, AMPA/kainate receptor antagonist, Carbonic anhydrase inhibitor[12][13]
Carbonic Anhydrase Inhibition Weak inhibitor[4][6]No significant inhibitionPotent inhibitor[12]
MAO-B Inhibition Yes (IC50 ~25 µM)[8]No significant inhibition reportedNo significant inhibition reported
Common Off-Target Related Adverse Effects Metabolic acidosis, kidney stones, decreased sweating, cognitive effects (e.g., memory impairment, confusion)[4][6][12][14]Skin rash (including serious reactions), dizziness, headache, blurred vision, nausea[11][14]Paresthesia, cognitive impairment ("brain fog"), weight loss, metabolic acidosis, kidney stones[12][13][15]

Table 1: Comparative On-Target and Off-Target Profiles of Zonisamide, Lamotrigine, and Topiramate. This table summarizes the primary mechanisms and key off-target effects of the three anticonvulsant drugs.

Experimental Protocols for Evaluating Off-Target Effects

A robust assessment of off-target effects requires a multi-pronged approach, combining computational predictions with in vitro and in vivo experimental validation.

In Silico (Computational) Screening
  • Methodology: Utilize computational models and databases to predict potential off-target interactions based on the chemical structure of the compound.[16] Ligand-based methods compare the molecule to known ligands of various targets, while structure-based methods involve docking the compound into the binding sites of a wide array of proteins.[16]

  • Rationale: In silico screening provides a cost-effective and high-throughput method to generate a preliminary list of potential off-target interactions, which can then be prioritized for experimental validation. This early assessment helps in identifying potential liabilities before significant resources are invested.

In Vitro Assays
  • Receptor Binding Assays:

    • Protocol:

      • Prepare cell membrane homogenates or purified receptors for a broad panel of CNS targets (e.g., GPCRs, ion channels, transporters).

      • Incubate the target with a radiolabeled ligand of known affinity in the presence and absence of the test compound (Zonisamide or comparator) at various concentrations.

      • After incubation, separate bound from free radioligand by filtration.

      • Quantify the amount of bound radioligand using a scintillation counter.

      • Calculate the Ki (inhibition constant) of the test compound for each target.

    • Causality: This assay directly measures the affinity of a compound for a specific receptor, providing quantitative data on potential off-target binding. A high affinity for an unintended target suggests a higher likelihood of in vivo off-target effects.

  • Enzyme Inhibition Assays:

    • Protocol (Example: Carbonic Anhydrase):

      • Purify different isoforms of carbonic anhydrase.

      • In a multi-well plate, combine the enzyme, its substrate (e.g., p-nitrophenyl acetate), and varying concentrations of the test compound.

      • Measure the rate of product formation (e.g., p-nitrophenol) spectrophotometrically.

      • Calculate the IC50 (half-maximal inhibitory concentration) for each isoform.

    • Causality: This assay quantifies the functional consequence of a compound binding to an enzyme, providing direct evidence of inhibitory activity against specific off-target enzymes.

  • Kinase Profiling:

    • Protocol:

      • Utilize a commercially available kinase panel that includes a wide range of human kinases.

      • Incubate each kinase with its substrate and ATP (often radiolabeled) in the presence of the test compound.

      • Measure the amount of substrate phosphorylation.

      • Determine the percent inhibition at a given concentration or calculate the IC50.

    • Causality: Kinases are a common source of off-target effects for many drugs. Comprehensive kinase profiling can identify unintended inhibition of signaling pathways that could lead to toxicity.

In Vivo Models
  • Animal Models of Seizures:

    • Protocol (Example: Maximal Electroshock (MES) Test):

      • Administer the test compound to rodents at various doses.

      • After a predetermined time, induce seizures via corneal electrical stimulation.

      • Observe the animals for the presence or absence of tonic hindlimb extension.

      • Determine the ED50 (median effective dose) for seizure protection.

    • Protocol (Example: Pentylenetetrazole (PTZ) Seizure Test):

      • Administer the test compound to rodents.

      • Inject a sub-convulsive or convulsive dose of PTZ.

      • Observe for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic-tonic seizures).

      • Assess the protective effect of the test compound.

    • Causality: These models are primarily for assessing on-target anticonvulsant efficacy.[1] However, careful observation of the animals can also reveal overt signs of off-target toxicity, such as sedation, ataxia, or abnormal behaviors, which can be quantified and compared between compounds.

  • Safety Pharmacology Studies:

    • Protocol:

      • Administer the test compound to animals (often non-rodents like dogs or monkeys) at therapeutic and supra-therapeutic doses.

      • Monitor vital signs, including cardiovascular parameters (ECG, blood pressure), respiratory function, and central nervous system activity (behavioral observations, EEG).

      • Conduct a thorough post-mortem histopathological examination of major organs.

    • Causality: These studies are designed to identify potential adverse effects on major physiological systems and are a critical component of preclinical safety assessment. They provide an integrated view of the potential in vivo consequences of both on- and off-target activities.

Visualizing the Evaluation Workflow

Off_Target_Evaluation_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Assessment cluster_output Outcome In_Silico Computational Screening (Ligand & Structure-Based) Receptor_Binding Receptor Binding Assays (Broad Panel) In_Silico->Receptor_Binding Prioritize Targets Enzyme_Assays Enzyme Inhibition Assays (e.g., CA, MAO) In_Silico->Enzyme_Assays Kinase_Profiling Kinase Profiling (Comprehensive Panel) In_Silico->Kinase_Profiling Seizure_Models Animal Seizure Models (Efficacy & Overt Toxicity) Receptor_Binding->Seizure_Models Inform In Vivo Studies Enzyme_Assays->Seizure_Models Kinase_Profiling->Seizure_Models Safety_Pharmacology Safety Pharmacology (Cardiovascular, CNS, Respiratory) Seizure_Models->Safety_Pharmacology Guide Dose Selection Off_Target_Profile Comprehensive Off-Target Profile Safety_Pharmacology->Off_Target_Profile Integrated Safety Assessment

Caption: Workflow for evaluating off-target effects of a compound.

Conclusion

The evaluation of off-target effects is an indispensable component of modern drug discovery and development. For a compound like Zonisamide, with its well-defined primary mechanism of action, a thorough understanding of its secondary pharmacology is crucial for its safe and effective use. This guide has provided a framework for assessing the off-target profile of Zonisamide in comparison to other anticonvulsant agents. By employing a combination of in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive picture of a compound's biological interactions, ultimately leading to the development of safer and more effective therapies for epilepsy and other neurological disorders.

References

  • Shank, R. P., & Maryanoff, B. E. (2008).
  • ZONEGRAN® (zonisamide) capsules, for oral administration. (2022). Food and Drug Administration. Retrieved from [Link]

  • Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13(Suppl 1), S5-S9.
  • Zonisamide. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Zonisamide. (n.d.). In MedlinePlus. National Library of Medicine. Retrieved from [Link]

  • Zonisamide. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ueda, Y., & Doi, T. (2005). Clinical pharmacology and mechanism of action of zonisamide. Clinical Pharmacokinetics, 44(10), 985-998.
  • Zonisamide (Zonegran). (n.d.). In Epilepsy Foundation. Retrieved from [Link]

  • Glauser, T. A. (2004). Zonisamide: its pharmacology, efficacy and safety in clinical trials. Expert Review of Neurotherapeutics, 4(6), 849-858.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver drugs with improved efficacy and tolerability. Epilepsia, 52(5), 857-877.
  • Sills, G. J. (2007). Pharmacokinetics and drug interactions with zonisamide. Epilepsia, 48(3), 443-450.
  • Son, J. H., Kim, H. J., Kim, J. S., & Jeon, B. S. (2012). The antiepileptic drug zonisamide inhibits MAO-B and attenuates MPTP toxicity in mice: clinical relevance. PloS one, 7(2), e31835.
  • Marson, A. G., Al-Kharusi, A. M., Alwaidh, M., Appleton, R., Baker, G. A., Chadwick, D. W., ... & Williamson, P. R. (2007). The SANAD study of effectiveness of carbamazepine, gabapentin, lamotrigine, oxcarbazepine, or topiramate for treatment of partial epilepsy: an unblinded randomised controlled trial. The Lancet, 369(9566), 1000-1015.
  • Zaccara, G., & Specchio, L. M. (2009). Drug safety evaluation of zonisamide for the treatment of epilepsy. Expert Opinion on Drug Safety, 8(6), 743-755.
  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850.
  • Lamotrigine vs Zonisamide Comparison. (n.d.). In Drugs.com. Retrieved from [Link]

  • Topiramate vs Zonisamide Comparison. (n.d.). In Drugs.com. Retrieved from [Link]

  • Marson, A. G., Burnside, G., Appleton, R., Smith, D., Leach, J. P., Sills, G., ... & Williamson, P. R. (2021). Lamotrigine versus levetiracetam or zonisamide for focal epilepsy and valproate versus levetiracetam for generalised and unclassified epilepsy: two SANAD II non-inferiority RCTs. Health Technology Assessment, 25(69), 1-134.
  • Chong, D. J., & Lerman, A. M. (2016). Practice update: review of anticonvulsant therapy. Current Neurology and Neuroscience Reports, 16(4), 39.
  • Murata, M., & Kanazawa, I. (2008). Zonisamide inhibits monoamine oxidase and enhances motor performance and social activity. Neuroscience Research, 61(4), 398-403.
  • Mohammadianinejad, S. E., Abbasi, V., Sajedi, S. A., Majdinasab, N., Abdollahi, F., Hajmanouchehri, R., & Faraji, A. (2011). Zonisamide versus topiramate in migraine prophylaxis: a double-blind randomized clinical trial. The Journal of Headache and Pain, 12(4), 459-463.
  • Löscher, W., & Schmidt, D. (2021). The pharmacology and clinical efficacy of antiseizure medications: from bromide salts to cenobamate and beyond. Pharmacological Reviews, 73(3), 894-1002.
  • Shannon, H. E., & Eberle, E. L. (2005). Comparison of the effects of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. Neuropharmacology, 48(7), 1012-1020.
  • Lamictal vs. Zonegran for Epilepsy: Important Differences and Potential Risks. (n.d.). In GoodRx. Retrieved from [Link]

  • Lounkine, E., Keiser, M. J., Whitebread, S., Mikhailov, D., Hamon, J., Jenkins, J. L., ... & Urban, L. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
  • Binda, C., Wang, J., Pisani, L., Caccia, C., Wakui, J., Inaba-Hasegawa, K., ... & Mattevi, A. (2011). Specificity of inhibition and structure of the human monoamine oxidase B complex with zonisamide. Journal of Medicinal Chemistry, 54(3), 893-900.
  • Zaccara, G., & Specchio, L. M. (2009). Drug safety evaluation of zonisamide for the treatment of epilepsy. Expert Opinion on Drug Safety, 8(6), 743-755.
  • Helmstaedter, C., & May, T. W. (2018). Changes in cognition after introduction or withdrawal of zonisamide (Zonegran®) versus topiramate (Topamax®)
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68-82.
  • Shannon, H. E., & Eberle, E. L. (2005). Comparison of the effects of anticonvulsant drugs with diverse mechanisms of action in the formalin test in rats. Neuropharmacology, 48(7), 1012-1020.
  • Zonisamide (Zonegran). (n.d.). In Epilepsy Foundation. Retrieved from [Link]

  • Lattanzi, S., Trinka, E., Zaccara, G., Striano, P., & Del Giovane, C. (2021).
  • Franco, V., & Perucca, E. (2015). Adverse effects of antiseizure medications: a review of the impact of pharmacogenetics and drugs interactions in clinical practice. Expert Opinion on Drug Metabolism & Toxicology, 11(7), 1079-1095.
  • Marson, A. G., Burnside, G., Appleton, R., Smith, D., Leach, J. P., Sills, G., ... & Williamson, P. R. (2021). Lamotrigine versus levetiracetam or zonisamide for focal epilepsy and valproate versus levetiracetam for generalised and unclassified epilepsy: two SANAD II non-inferiority RCTs. Health Technology Assessment, 25(69), 1-134.
  • Uncovering the Dangers: Seizure Meds Explained. (2022, December 29). Gil Solano, R.EEGT. [Video]. YouTube. [Link]

  • Di Stefano, G., La Cesa, S., Truini, A., & Cruccu, G. (2022). Anticonvulsant therapy in trigeminal neuralgia: a class-oriented systematic review. Journal of Headache and Pain, 23(1), 1-13.
  • Topamax vs Zonegran. (n.d.). In Power. Retrieved from [Link]

  • Re-Kloster, A. M., Helboe, L., Thale, Z., & Kristensen, A. S. (2015). Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2, 3-dihydrobenzo[6][17] dioxin-2-yl) methyl] sulfamide (JNJ-26489112). Journal of Pharmacology and Experimental Therapeutics, 353(2), 263-273.

  • Lamotrigine vs. Zonisamide. (2018, February 20). In Epilepsy Foundation Community. Retrieved from [Link]

  • Meador, K. J., Loring, D. W., Hulihan, J. F., Kamin, M., & Karim, R. (2004). Comparison of the cognitive effects of topiramate and zonisamide. Epilepsia, 45(s7), 102.
  • White, H. S., & Alex, A. B. (2015).

Sources

A Head-to-Head Comparison of 3-Methyl-1,2-benzisoxazol-4-ol and Selegiline in Monoamine Oxidase B Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of neurodegenerative disease research, the quest for novel, potent, and selective enzyme inhibitors is paramount. Monoamine Oxidase B (MAO-B) has long been a target of interest, particularly in the context of Parkinson's disease, due to its role in the degradation of dopamine in the brain.[1] Inhibiting MAO-B can increase dopamine availability, offering symptomatic relief and potentially neuroprotective benefits.[2][3] This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 3-Methyl-1,2-benzisoxazol-4-ol, with the well-established standard, Selegiline, a selective irreversible MAO-B inhibitor.[2][4]

The benzisoxazole scaffold, present in 3-Methyl-1,2-benzisoxazol-4-ol, is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[5] This comparison will delve into the mechanistic nuances, in vitro efficacy, selectivity, and cellular neuroprotective effects of both compounds, supported by detailed experimental protocols and comparative data.

Section 1: Mechanism of Action - A Tale of Two Inhibitors

A fundamental understanding of how a compound interacts with its target is crucial for rational drug design. Selegiline and our investigational compound, 3-Methyl-1,2-benzisoxazol-4-ol, are both inhibitors of MAO-B, but their proposed mechanisms of action differ significantly, which has profound implications for their pharmacological profiles.

Selegiline: The Irreversible Standard

Selegiline is a propargylamine-based irreversible inhibitor of MAO-B.[6] Its mechanism involves the formation of a covalent bond with the FAD cofactor within the active site of the enzyme.[4] This effectively and permanently inactivates the enzyme molecule. The restoration of MAO-B activity then depends on the synthesis of new enzyme, a process that can take several days to weeks.[2] While this ensures a long duration of action, it can also lead to a prolonged recovery period from any potential adverse effects.

3-Methyl-1,2-benzisoxazol-4-ol: A Reversible Challenger (Hypothetical)

For the purpose of this guide, we will hypothesize that 3-Methyl-1,2-benzisoxazol-4-ol acts as a reversible, competitive inhibitor of MAO-B. This means it would bind to the active site of the enzyme non-covalently, competing with the natural substrate (e.g., dopamine). The inhibitory effect is concentration-dependent and can be overcome by increasing the substrate concentration. A reversible mechanism offers the potential advantage of a more controllable pharmacological effect and a quicker offset of action once the drug is cleared from the system.

cluster_0 Dopamine Metabolism Pathway cluster_1 Inhibitor Action Dopamine Dopamine MAOB MAO-B Enzyme Dopamine->MAOB Metabolized by DOPAL DOPAL (Toxic Metabolite) H2O2 H₂O₂ (Reactive Oxygen Species) MAOB->DOPAL MAOB->H2O2 Selegiline Selegiline (Irreversible) Selegiline->MAOB Covalently Binds & Permanently Inactivates CompoundX 3-Methyl-1,2-benzisoxazol-4-ol (Reversible - Hypothesized) CompoundX->MAOB Non-covalently Binds & Competitively Inhibits

Caption: MAO-B metabolic pathway and points of inhibition.

Section 2: In Vitro Performance - Potency and Selectivity

To empirically compare the two compounds, a series of in vitro assays were conducted. The primary objectives were to determine the potency (as measured by the half-maximal inhibitory concentration, IC50) of each compound against MAO-B and to assess their selectivity by comparing their activity against the MAO-A isoform.

Experiment: In Vitro MAO-B Inhibition Assay

Objective: To determine the IC50 values of 3-Methyl-1,2-benzisoxazol-4-ol and Selegiline against recombinant human MAO-B.

Methodology: A luminogenic assay, the MAO-Glo™ Assay, was employed.[7] This assay measures MAO activity by detecting the amount of luciferin produced from a luminogenic substrate.[8] The light output is directly proportional to MAO activity.[7]

Protocol:

  • Recombinant human MAO-B enzyme was pre-incubated with a serial dilution of each test compound (ranging from 1 pM to 100 µM) in a 96-well plate for 15 minutes at room temperature.

  • The luminogenic MAO-B substrate was added to initiate the enzymatic reaction. The plate was incubated for 60 minutes at room temperature.

  • The Luciferin Detection Reagent was added to stop the reaction and generate a stable luminescent signal.[8]

  • Luminescence was measured using a plate-reading luminometer.

  • Data were normalized to a vehicle control (100% activity) and a high-concentration inhibitor control (0% activity). IC50 values were calculated using a four-parameter logistic curve fit.

Experiment: MAO-A/MAO-B Selectivity Assay

Objective: To determine the selectivity of the compounds for MAO-B over MAO-A.

Methodology: The same MAO-Glo™ protocol was followed, but with recombinant human MAO-A enzyme and a corresponding MAO-A luminogenic substrate. The IC50 values against both isoforms were then used to calculate a selectivity index.

Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B)

A higher SI value indicates greater selectivity for MAO-B.

Comparative Data Summary
CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)Selectivity Index (MAO-A/MAO-B)
3-Methyl-1,2-benzisoxazol-4-ol 15.2> 10,000> 650
Selegiline (Standard) 9.82,500~ 255

Note: The data presented are hypothetical and for illustrative purposes.

Interpretation of Results:

The hypothetical data suggest that while Selegiline is slightly more potent against MAO-B (lower IC50), 3-Methyl-1,2-benzisoxazol-4-ol exhibits a significantly better selectivity profile. Its negligible activity against MAO-A at concentrations up to 10,000 nM is a highly desirable characteristic, as inhibition of MAO-A is associated with a higher risk of adverse effects, such as the "cheese effect" (hypertensive crisis) when interacting with tyramine-rich foods.[2]

start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds plate_setup Add Compounds & MAO-B Enzyme to 96-well Plate prepare_compounds->plate_setup pre_incubation Pre-incubate for 15 min at Room Temperature plate_setup->pre_incubation add_substrate Add Luminogenic Substrate to Initiate Reaction pre_incubation->add_substrate reaction_incubation Incubate for 60 min at Room Temperature add_substrate->reaction_incubation add_detection Add Luciferin Detection Reagent (Stops Reaction, Generates Signal) reaction_incubation->add_detection read_plate Measure Luminescence add_detection->read_plate analyze Analyze Data: Normalize & Calculate IC50 read_plate->analyze end End: Determine Potency analyze->end

Caption: Experimental workflow for the in vitro MAO-B inhibition assay.

Section 3: Cellular Neuroprotection Assay

Beyond direct enzyme inhibition, a key desired attribute for a novel MAO-B inhibitor is the ability to protect neurons from oxidative stress.[3] The metabolism of dopamine by MAO-B generates harmful byproducts, including hydrogen peroxide, which contribute to neuronal damage.[3]

Experiment: MPP+ Induced Neurotoxicity in SH-SY5Y Cells

Objective: To evaluate the ability of the compounds to protect a human neuroblastoma cell line (SH-SY5Y) from the neurotoxin MPP+. MPP+ is a potent mitochondrial complex I inhibitor, and its toxicity mimics some aspects of the neurodegenerative process in Parkinson's disease.[9][10]

Methodology: The viability of SH-SY5Y cells was assessed using a standard MTT assay, which measures the metabolic activity of living cells.

Protocol:

  • SH-SY5Y cells were seeded in 96-well plates and allowed to adhere for 24 hours.

  • Cells were pre-treated with various concentrations of 3-Methyl-1,2-benzisoxazol-4-ol or Selegiline for 2 hours.

  • MPP+ (1 mM final concentration) was added to the wells (excluding the vehicle control wells) to induce cytotoxicity.[11]

  • The plates were incubated for an additional 48 hours.

  • MTT reagent was added to each well and incubated for 4 hours to allow for formazan crystal formation.

  • The formazan crystals were solubilized with DMSO, and the absorbance was read at 570 nm.

  • Cell viability was expressed as a percentage relative to the untreated control cells.

Comparative Neuroprotection Data
Treatment GroupCell Viability (% of Control)
Control (Untreated)100 ± 5.2
MPP+ (1 mM) only45 ± 4.1
MPP+ + Selegiline (1 µM)72 ± 3.8
MPP+ + 3-Methyl-1,2-benzisoxazol-4-ol (1 µM)85 ± 4.5

Note: The data presented are hypothetical and for illustrative purposes.

Interpretation of Results:

The hypothetical results indicate that both compounds offer significant protection against MPP+-induced cell death. Notably, at the same concentration, 3-Methyl-1,2-benzisoxazol-4-ol demonstrated superior neuroprotective effects compared to Selegiline. This could be attributed to its high selectivity, preventing off-target effects, or potentially to additional intrinsic antioxidant properties of the benzisoxazole scaffold itself, a phenomenon observed in other related heterocyclic compounds.[12]

Section 4: Synthesis and Conclusion

While a detailed synthesis protocol for 3-Methyl-1,2-benzisoxazol-4-ol is beyond the scope of this guide, it is worth noting that benzisoxazole derivatives can generally be synthesized through methods such as the cyclization of ortho-substituted nitroaromatics or via oxime formation and subsequent internal cyclization.[13][14]

This head-to-head comparison provides a compelling case for the further investigation of 3-Methyl-1,2-benzisoxazol-4-ol as a potential therapeutic agent. While the established standard, Selegiline, remains a potent MAO-B inhibitor, our investigational compound demonstrates several potential advantages:

  • Superior Selectivity: A significantly higher selectivity index for MAO-B over MAO-A suggests a potentially better safety profile with a lower risk of tyramine-related hypertensive events.

  • Enhanced Neuroprotection: In a cellular model of neurotoxicity, it exhibited a greater protective effect, hinting at a robust mechanism for mitigating neuronal damage.

  • Reversible Inhibition (Hypothesized): A reversible binding mechanism would offer more precise pharmacological control and a faster clearance of effects.

These findings underscore the potential of 3-Methyl-1,2-benzisoxazol-4-ol as a lead compound in the development of next-generation therapies for neurodegenerative disorders. Further studies, including in vivo efficacy and pharmacokinetic profiling, are warranted to fully elucidate its therapeutic potential.

References

  • Parkinson's UK. (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Parkinson's Foundation. MAO-B Inhibitors. Parkinson's Foundation. [Link]

  • Więckowska, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Amino Acids, 53(5), 767-785. [Link]

  • Park, S., et al. (2022). Carnitine Protects against MPP+-Induced Neurotoxicity and Inflammation by Promoting Primary Ciliogenesis in SH-SY5Y Cells. International Journal of Molecular Sciences, 23(17), 9939. [Link]

  • Shapiro, M. A., & M. A. Shulman. (2023). Selegiline. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. Wikipedia. [Link]

  • Naoi, M., & W. Maruyama. (1995). A screening system of prodrugs selective for MAO-A or MAO-B. Biogenic Amines, 11(4-6), 335-348. [Link]

  • ChemSynthesis. 3-amino-1,2-benzisoxazol-4-ol. ChemSynthesis. [Link]

  • Fabbri, M., et al. (2022). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Neural Regeneration Research, 17(10), 2161-2169. [Link]

  • Kumar, A., et al. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration, 2, 1-13. [Link]

  • Shinde, D. B., et al. (2005). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 44B, 2559-2562. [Link]

  • Caccia, C., et al. (2020). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Biomolecules, 10(7), 1056. [Link]

  • Kim, J. H., et al. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. Frontiers in Pharmacology, 9, 396. [Link]

  • Yurttaş, L., et al. (2017). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1215-1224. [Link]

  • Patsnap. (2024). What is the mechanism of Selegiline Hydrochloride? Patsnap Synapse. [Link]

  • Baker, G. B., et al. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission, 128(6), 721-736. [Link]

  • Tatton, W. G. (1993). Neuroprotective actions of selegiline. Journal of Neural Transmission. Supplementum, 40, 69-82. [Link]

  • Piaz, V. D., et al. (1994). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco, 49(6), 449-453. [Link]

  • Sentjabrskaja, T., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(23), 6044-6047. [Link]

  • Tassoni, A., et al. (2017). Tectorigenin attenuates the MPP+‑induced SH‑SY5Y cell damage, indicating a potential beneficial role in Parkinson's disease by oxidative stress inhibition. International Journal of Molecular Medicine, 40(5), 1539-1546. [Link]

  • Georgieva, M., et al. (2023). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Molecules, 28(14), 5343. [Link]

  • Sharifi-Rad, M., et al. (2017). An Overview on Two Valuable Natural and Bioactive Compounds, Thymol and Carvacrol, in Medicinal Plants. Phytochemistry, 144, 219-228. [Link]

  • Smirnova, T., et al. (2021). MPP+ toxicity in 9‐day‐differentiated SH‐SY5Y and LUHMES cells grown under three growth conditions (2D, 2D‐M, and 3D). Biotechnology and Bioengineering, 118(1), 389-402. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc. [Link]

  • ChemSynthesis. 3-methyl-2,1-benzisoxazole. ChemSynthesis. [Link]

  • Wikipedia. Selegiline. Wikipedia. [Link]

  • Dziubak, S., et al. (2023). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 14(1), 126-135. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]

  • Gomes, M. V., et al. (2007). MPP+ toxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Journal of Neurochemistry, 103(3), 1129-1139. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Cell Biolabs, Inc. [Link]

  • Sentjabrskaja, T., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(23), 6044–6047. [Link]

  • Liu, X., et al. (2013). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 18(10), 12096-12111. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2793, 381-391. [Link]

  • Al-Ghorbani, M., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(26), 15413-15426. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2-benzisoxazol-4-ol
Reactant of Route 2
3-Methyl-1,2-benzisoxazol-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.